Product packaging for 9,10-Dihydroxystearic acid(Cat. No.:CAS No. 120-87-6)

9,10-Dihydroxystearic acid

Número de catálogo: B089717
Número CAS: 120-87-6
Peso molecular: 316.5 g/mol
Clave InChI: VACHUYIREGFMSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9,10-Dihydroxystearic acid (DHSA) is a high-value hydroxyl fatty acid derived from renewable resources like palm-based oleic acid, offering researchers a sustainable alternative to petrochemical feedstocks . Its key research value lies in its structure, featuring a carboxylic acid group and two vicinal hydroxyl groups, enabling diverse chemical modifications and applications. A primary research application is in polymer science, where DHSA serves as a bio-based polyol for synthesizing rigid polyurethane foams (PUFs) . When used as a co-polyol, it partially replaces petroleum-based polyols, contributing to the production of foams with competitive mechanical and thermal insulation properties, supporting the development of sustainable materials for construction and industry . Furthermore, DHSA is a promising substrate for catalytic oxidative cleavage to synthesize valuable C8 and C9 dicarboxylic and monocarboxylic acids, such as azelaic and pelargonic acids . This catalytic process, utilizing supported nanoparticles, presents a safer and more environmentally friendly route to these important industrial compounds compared to traditional ozonolysis methods . Beyond polymers and chemical synthesis, DHSA and its derivatives have established roles in the formulation of cosmetics and personal care products, where they function as emulsifiers and structure-modifying agents in soaps, shampoos, and deodorants . This combination of properties makes DHSA a versatile compound for investigating green chemistry, material science, and the valorization of biomass.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O4 B089717 9,10-Dihydroxystearic acid CAS No. 120-87-6

Propiedades

IUPAC Name

9,10-dihydroxyoctadecanoic acid
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InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)
Source PubChem
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InChI Key

VACHUYIREGFMSP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
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DSSTOX Substance ID

DTXSID30870475
Record name 9,10-Dihydroxyoctadecanoic acid
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Molecular Weight

316.5 g/mol
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CAS No.

120-87-6, 93923-70-7
Record name 9,10-Dihydroxystearic acid
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Record name Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate
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Foundational & Exploratory

Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9,10-dihydroxystearic acid (DHSA) from oleic acid. It includes detailed experimental protocols for various synthetic methods, a comparative analysis of their efficiencies, and an exploration of the biological significance of DHSA, particularly its role as a peroxisome proliferator-activated receptor (PPAR) agonist.

Introduction

This compound is a dihydroxy fatty acid derived from the oxidation of oleic acid, a monounsaturated omega-9 fatty acid abundant in various vegetable oils. DHSA has garnered significant interest in the pharmaceutical and cosmetic industries due to its unique physicochemical properties and biological activities. Notably, it has been identified as an agonist for PPARs, nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. This guide details the primary methods for the chemical synthesis of DHSA from oleic acid, providing researchers with the necessary information to produce and evaluate this promising compound.

Synthetic Methodologies

The synthesis of this compound from oleic acid primarily involves the dihydroxylation of the carbon-carbon double bond. The main approaches include oxidation with potassium permanganate (B83412), in situ generation of performic acid, and other catalytic methods.

Dihydroxylation using Potassium Permanganate

This classic method involves the oxidation of oleic acid with potassium permanganate in an alkaline solution. The reaction proceeds via a syn-addition mechanism, resulting in the formation of a cyclic manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.

Dihydroxylation using Performic Acid (in situ)

This method utilizes the in situ formation of performic acid from the reaction of formic acid and hydrogen peroxide. Performic acid then epoxidizes the double bond of oleic acid, followed by acid- or base-catalyzed hydrolysis of the epoxide to yield the trans-diol.

Catalytic Dihydroxylation

Various catalysts can be employed to facilitate the dihydroxylation of oleic acid. One such method involves the use of phosphotungstic acid as a catalyst in the presence of hydrogen peroxide. This approach offers the advantage of milder reaction conditions and potentially higher selectivity.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic methods described, allowing for easy comparison of their efficiencies.

MethodReagentsCatalystTemperature (°C)Reaction TimeYield (%)Reference
Potassium Permanganate Oleic acid, NaOH, KMnO₄, Na₂SO₃, HClNone101 hour87[1]
Performic Acid (in situ) Oleic acid, Formic acid, H₂O₂None403 hours~40-48 (recrystallized)[2]
Catalytic (Phosphotungstic Acid) Oleic acid, H₂O₂Phosphotungstic acid703 hours88[3]

Detailed Experimental Protocols

Synthesis of erythro-9,10-Dihydroxystearic Acid via Potassium Permanganate Oxidation

This protocol is adapted from a well-established method for the cis-dihydroxylation of oleic acid.[1]

Materials:

  • Oleic acid (technical grade, ~90%)

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium permanganate (KMnO₄)

  • Sodium sulfite (B76179) (Na₂SO₃) or sodium disulfite (Na₂S₂O₅)

  • Concentrated hydrochloric acid (HCl)

  • Petroleum ether (60-80 °C)

  • Ethanol (B145695)

  • Deionized water

  • Ice

Equipment:

  • Beaker (500 mL or 5 L depending on scale)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Mortar and pestle

  • Desiccator

Procedure (1.00 mmol scale):

  • In a 500 mL beaker, dissolve 314 mg (7.85 mmol) of NaOH in 32 mL of water.

  • Add 314 mg (1.00 mmol) of oleic acid to the NaOH solution.

  • Heat the mixture with stirring until a clear solution is formed.

  • Add 250 mL of ice-cold water to the solution.

  • While stirring vigorously, add 25 mL of a 1% potassium permanganate solution over 1 minute, maintaining the temperature at 10 °C.

  • After 5 minutes, add solid sodium sulfite or disulfite in small portions until the purple color of the permanganate disappears.

  • Acidify the mixture with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate will form.

  • Collect the precipitate by suction filtration and dry it.

  • Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.

  • Powder the dried product in a mortar and digest it with 100-150 mL of petroleum ether in a beaker to remove saturated fatty acid impurities.

  • Collect the insoluble this compound by suction filtration.

  • Recrystallize the product from ethanol to obtain a colorless powder.

Safety Precautions:

  • Potassium permanganate is a strong oxidizing agent; handle with care.

  • Concentrated hydrochloric acid is corrosive; use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Petroleum ether is flammable; avoid open flames.

Synthesis of this compound via in situ Performic Acid

This protocol is based on the procedure from Organic Syntheses.[2]

Materials:

  • Oleic acid (U.S.P. grade)

  • Formic acid (98-100%)

  • Hydrogen peroxide (30%)

  • Sodium hydroxide (3N aqueous solution)

  • Hydrochloric acid (3N aqueous solution)

  • Ethanol (95%)

  • Diethyl ether (optional)

Equipment:

  • Three-necked flask (1 L)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle or water bath

  • Distillation apparatus

  • Suction filtration apparatus

Procedure (0.5 mole scale):

  • To a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 141 g (0.5 mole) of oleic acid and 425 mL of formic acid.

  • With vigorous stirring, add approximately 60 g of 30% hydrogen peroxide over 15 minutes.

  • The reaction is exothermic; maintain the temperature at 40 °C using a water bath.

  • After about 3 hours, or once the peroxide is consumed (test with peroxide test strips), remove the formic acid by distillation under reduced pressure.

  • To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour.

  • Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.

  • Discard the aqueous layer. Remelt the solid with hot water and stir well to remove residual salts.

  • Allow the oil to solidify and discard the aqueous layer.

  • Dissolve the solid in 400 mL of 95% ethanol by heating.

  • Crystallize the product at 0 °C for several hours.

  • Collect the crystals by filtration and dry under vacuum. A second recrystallization may be necessary to achieve higher purity.

Safety Precautions:

  • Hydrogen peroxide and formic acid are corrosive. Handle with appropriate PPE.

  • The reaction can be exothermic; careful temperature control is necessary.

  • Perform distillations in a well-ventilated fume hood.

Biological Significance: PPAR Activation

This compound has been shown to be an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and to a lesser extent PPARγ. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.

Activation of PPARα by 9,10-DHSA in hepatocytes leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby promoting the catabolism of fatty acids. This can contribute to a reduction in circulating lipid levels. In diabetic models, 9,10-DHSA has been shown to improve glucose tolerance and insulin (B600854) sensitivity, effects that may be related to its activation of PPARγ.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Oleic_Acid Oleic Acid Dihydroxylation Dihydroxylation Oleic_Acid->Dihydroxylation Oxidizing Agent (e.g., KMnO4, H2O2/HCOOH) DHSA This compound Dihydroxylation->DHSA Experimental_Workflow Start Start: Oleic Acid Reaction Step 1: Dihydroxylation Reaction Start->Reaction Workup Step 2: Reaction Work-up (Quenching, Acidification) Reaction->Workup Isolation Step 3: Isolation of Crude Product (Filtration) Workup->Isolation Purification Step 4: Purification (Washing, Recrystallization) Isolation->Purification Characterization Step 5: Characterization (NMR, MS, IR) Purification->Characterization End End: Pure 9,10-DHSA Characterization->End PPARa_Signaling DHSA This compound (Ligand) PPARa PPARα DHSA->PPARa Binds to Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Metabolic Effects (e.g., Increased Fatty Acid Oxidation) Gene_Expression->Metabolic_Effects Leads to

References

chemical and physical properties of 9,10-Dihydroxystearic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 9,10-Dihydroxystearic acid (DHSA). DHSA is a dihydroxy fatty acid derived from oleic acid that is gaining attention for its potential applications in the pharmaceutical and cosmetic industries.

Chemical and Physical Properties

This compound, with the CAS Registry Number 120-87-6, is an 18-carbon saturated fatty acid containing two hydroxyl groups on the 9th and 10th carbon atoms.[1] It is formally derived from stearic (octadecanoic) acid.[1][2]

General and Computational Properties

The fundamental chemical and computed properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₆O₄[1][3]
Molecular Weight 316.48 g/mol [1][2][4]
Exact Mass 316.26135963 Da[1][2]
IUPAC Name 9,10-dihydroxyoctadecanoic acid[1]
Synonyms DHSA, NSC 60305[3][5]
Hydrogen Bond Donors 3[2][6]
Hydrogen Bond Acceptors 4[2][6]
Rotatable Bond Count 16[2][6]
Topological Polar Surface Area 77.8 Ų[1][2]
XLogP3 4.34 - 5.1[1][2]
Physical State and Appearance
PropertyDescriptionSource(s)
Appearance White to off-white crystalline solid. Described as white, odorless, tasteless, lustrous crystals with a fatty feel.[3][4][7]
Melting Point 80 - 136 °C. Note: The reported melting point varies significantly, which may be attributable to differences between stereoisomers (e.g., erythro vs. threo) or purity of the samples.[2][4][8][9]
Boiling Point ~481.6 °C at 760 mmHg (Predicted)[2]
Density ~1.0 g/cm³ (Predicted)[2]
Refractive Index ~1.481 (Predicted)[2]
pKa 4.78 ± 0.10 (Predicted)[9]
Solubility

This compound is soluble in several organic solvents but is sparingly soluble in aqueous solutions.[3][4] For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[3]

SolventSolubilitySource(s)
Dimethyl formamide (B127407) (DMF) ~25 mg/mL[3][5][9]
Dimethyl sulfoxide (B87167) (DMSO) ~10 mg/mL[3][5][9]
Ethanol (B145695) ~5 mg/mL[3][5][9]
DMSO:PBS (pH 7.2) (1:5) ~0.16 mg/mL[3][5][9]
Water Insoluble (0.7641 mg/L at 25°C, Estimated)[4][10]
Hot Alcohol or Acetone Soluble[4]
Ether Slightly Soluble[4]
Spectral Data
TechniqueData HighlightsSource(s)
Mass Spectrometry (MS) ESI-MS: m/z 315.25 [M-H]⁻. The observed molecular weight is consistent with the theoretical value.[11][12]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 11.94 (s, 1H, COOH), 4.12 (br s, 2H, OH), 3.09–3.25 (m, 2H, CH-OH), 2.17 (t, 2H, CH₂-COOH), 1.10–1.56 (m, 26H, CH₂), 0.84 (t, 3H, CH₃)[12]
¹³C NMR (300 MHz, DMSO-d₆) δ (ppm): 174.5 (COOH), 73.1 (2xCH), 33.7, 32.3, 31.4, 29.3, 29.2, 29.1, 28.9, 28.8, 28.6, 25.7, 24.5, 22.1 (CH₂), 14.0 (CH₃)[12]
Infrared (IR) Characteristic peaks for hydroxyl (-OH) and carboxyl (-COOH) groups are present, confirming the structure of a dihydroxy carboxylic acid.[11][13]

Experimental Protocols

Synthesis of this compound from Oleic Acid

A common and well-documented method for synthesizing DHSA is through the hydroxylation of oleic acid. Two primary methods are detailed below.

This protocol is adapted from Organic Syntheses.[14] It involves the in situ formation of performic acid from formic acid and hydrogen peroxide, which then hydroxylates the double bond of oleic acid.

  • Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, add 141 g (0.5 mole) of oleic acid and 425 mL of 98-100% formic acid.

  • Addition of Oxidant: While stirring at 25°C, slowly add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.

  • Reaction Control: The reaction is exothermic. Maintain the temperature at 40°C using a water bath. The mixture will become homogeneous after 20-30 minutes. The reaction is typically complete after 3 hours, or once a peroxide test is negative.

  • Workup - Hydrolysis: Remove the formic acid by distillation under reduced pressure. To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide (B78521) and heat at 100°C for 1 hour to hydrolyze the formate (B1220265) esters.

  • Isolation: Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. The oily DHSA will separate and solidify upon cooling.

  • Washing: Remelt the crude solid with hot water and stir well to remove residual salts. Allow to cool and discard the aqueous layer.

  • Purification: Dissolve the crude solid in 400 mL of hot 95% ethanol. Crystallize at 0°C for several hours. Collect the product by filtration and dry under vacuum. A second recrystallization from 250 mL of 95% ethanol yields a product with a melting point of approximately 90–92°C.[14]

G Workflow: Synthesis of 9,10-DHSA via Performic Acid cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification oleic_acid Oleic Acid reaction 1. Mix & Add H₂O₂ 2. Maintain at 40°C (Formation of Hydroxyformoxystearic Acid) oleic_acid->reaction formic_acid Formic Acid formic_acid->reaction h2o2 H₂O₂ h2o2->reaction hydrolysis Saponification (NaOH) then Acidification (HCl) reaction->hydrolysis Formic acid removal purification Recrystallization (from Ethanol) hydrolysis->purification Crude product isolation product Pure 9,10-DHSA purification->product

Caption: Synthesis of 9,10-DHSA from Oleic Acid.

This method uses potassium permanganate (B83412) under alkaline conditions for hydroxylation.[15]

  • Saponification: Dissolve 1.00 mmol of oleic acid in a solution of 7.85 mmol NaOH in 32 mL of water by heating until the solution is clear.

  • Oxidation: Add 250 mL of ice-cold water. While stirring vigorously at a temperature below 10°C, add 25 mL of a 1% potassium permanganate solution within one minute.

  • Quenching: After 5 minutes, add solid sodium sulfite (B76179) to reduce the excess potassium permanganate.

  • Acidification and Isolation: Acidify the solution with concentrated hydrochloric acid. A colorless precipitate of crude DHSA will form. Collect the solid by suction filtration.

  • Purification: Wash the crude product with petroleum ether to remove unreacted starting material and other nonpolar impurities. The insoluble DHSA is then recrystallized from ethanol to yield the pure product.[15]

Biological Activities and Signaling Pathways

9,10-DHSA is an oxidation product of oleic acid and has been shown to possess biological activity, particularly in the context of metabolic regulation.[3][5]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

DHSA has been identified as a ligand for PPARs, which are nuclear receptors that play critical roles in lipid and glucose metabolism.

  • PPARγ Activation: In vitro studies using CV-1 cells demonstrated that DHSA (50-100 µM) activates PPARγ in a dose-dependent manner.[16][17] This activation is weaker than that of the potent synthetic agonist rosiglitazone.[17]

  • PPARα Activation: There are conflicting reports regarding PPARα. One study reported that DHSA does not activate PPARα in CV-1 cells[17], while another states that it does activate PPARα in the same cell line at concentrations of 50 to 100 µM[3]. This discrepancy may be due to different experimental conditions or reporter constructs and warrants further investigation.

Activation of PPARγ by DHSA is thought to be a key mechanism behind its observed effects on glucose metabolism.[17]

G Signaling: PPARγ Activation by 9,10-DHSA DHSA 9,10-DHSA PPAR PPARγ/RXR Heterodimer DHSA->PPAR Binds as Ligand PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Binds to DNA Gene Target Genes (e.g., related to glucose uptake, adipogenesis) PPRE->Gene Regulates Transcription Response Improved Insulin (B600854) Sensitivity & Glucose Homeostasis Gene->Response Leads to

Caption: PPARγ activation pathway by 9,10-DHSA.

In Vivo Metabolic Effects

Studies in KKAy diabetic mice, a model for type 2 diabetes, have shown significant metabolic benefits of dietary DHSA.[5][17]

  • Experimental Protocol: Male KKAy mice were fed a high-fat diet containing 4% DHSA for 5-6 weeks.[17]

  • Results: Compared to control groups, mice fed the DHSA-supplemented diet exhibited:

    • Improved Glucose Tolerance: Significantly lower blood glucose levels during a glucose tolerance test.[17]

    • Increased Insulin Sensitivity: Enhanced response to insulin injection.[5][17]

    • Reduced Body Weight: Lower body weight compared to mice on a high-fat diet with corn oil.[3][17]

These findings suggest that 9,10-DHSA has the potential to act as a therapeutic agent for improving insulin resistance and managing type 2 diabetes.

Metabolic Context

DHSA is not only a signaling molecule but also a metabolite within fatty acid pathways.

  • Formation: It is formed from the oxidation of oleic acid and can be produced in cells such as human hepatic cancer HepG2 cells.[3][5]

  • Further Metabolism: In plant systems, DHSA can be a substrate for cytochrome P450 enzymes, which can catalyze ω-hydroxylation to form 9,10,18-trihydroxystearic acid.[18] This indicates potential pathways for its further modification and degradation.

G Metabolic Context of 9,10-DHSA Oleic Oleic Acid (Unsaturated Fatty Acid) DHSA This compound Oleic->DHSA Oxidation / Hydroxylation Trihydroxy 9,10,18-Trihydroxystearic Acid DHSA->Trihydroxy ω-Hydroxylation (Cytochrome P450)

References

An In-Depth Technical Guide to the Isomers and Stereochemistry of 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 9,10-dihydroxystearic acid (9,10-DHSA), a molecule of significant interest in various scientific and therapeutic fields. This document details the synthesis, physical properties, and biological activities of the different stereoisomers of 9,10-DHSA, offering valuable insights for researchers in lipid chemistry, drug discovery, and metabolic disease.

Introduction to this compound

This compound is a dihydroxy fatty acid derived from oleic acid.[1] Its structure contains two chiral centers at carbons 9 and 10, giving rise to four possible stereoisomers: (9R,10R), (9S,10S), (9R,10S), and (9S,10R). These stereoisomers can be grouped into two pairs of enantiomers, which are also diastereomers of each other: the threo pair ((9R,10R) and (9S,10S)) and the erythro pair ((9R,10S) and (9S,10R)).[2][3] The specific stereochemistry of these isomers plays a crucial role in their physical properties and biological functions.

Stereoisomers of this compound

The spatial arrangement of the hydroxyl groups at the C9 and C10 positions defines the stereoisomers of 9,10-DHSA.

G cluster_threo threo Isomers cluster_erythro erythro Isomers 9R,10R (9R,10R)-dihydroxystearic acid 9S,10S (9S,10S)-dihydroxystearic acid 9R,10R->9S,10S Enantiomers 9R,10S (9R,10S)-dihydroxystearic acid 9R,10R->9R,10S Diastereomers 9S,10R (9S,10R)-dihydroxystearic acid 9R,10R->9S,10R Diastereomers 9S,10S->9R,10S Diastereomers 9S,10S->9S,10R Diastereomers 9R,10S->9S,10R Enantiomers

Stereoisomeric relationships of this compound.

Quantitative Data of this compound Isomers

The physical properties of the 9,10-DHSA isomers, particularly their melting points, are distinct. A summary of the available data is presented below. Please note that specific optical rotation values for all individual enantiomers are not consistently reported in the literature.

Isomer/MixtureStereochemistryMelting Point (°C)
erythro (9R,10S) / (9S,10R)132[4]
Racemic (±)80-85[5]
threo (9R,10R) / (9S,10S)90[6]
Racemic (±)Not consistently reported
Mixture from Oleic Acid Primarily threo90-92 (after recrystallization)[7]

Experimental Protocols

Synthesis of erythro-9,10-Dihydroxystearic Acid

This protocol describes the synthesis of the erythro diastereomer from oleic acid via oxidation with potassium permanganate (B83412).[4]

Materials:

  • Oleic acid (technical grade, 90%)

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium permanganate (KMnO₄), 1% solution

  • Sodium sulfite (B76179) (Na₂SO₃) or sodium disulfite (Na₂S₂O₅)

  • Concentrated hydrochloric acid (HCl)

  • Petroleum ether (60-80 °C)

  • Ethanol (B145695)

Procedure:

  • Dissolve 314 mg (1.00 mmol) of oleic acid in a solution of 314 mg (7.85 mmol) of NaOH in 32 mL of water with heating and stirring until a clear solution is formed.

  • Add 250 mL of ice-cold water to the solution.

  • While maintaining the temperature at 10 °C, add 25 mL of 1% potassium permanganate solution within 1 minute under vigorous stirring.

  • After 5 minutes, add solid sodium sulfite or disulfite until the purple color of the permanganate disappears.

  • Acidify the solution with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate will form.

  • Collect the precipitate by suction filtration and dry. The crude yield should be approximately 301 mg with a melting point of 81-88 °C.[4]

  • Wash the crude product with 5 mL of petroleum ether and dry under reduced pressure.

  • Powder the dried product and digest it with 10-15 mL of petroleum ether to remove unreacted saturated fatty acids.

  • Collect the insoluble dihydroxystearic acid by suction filtration and recrystallize from ethanol to yield a colorless powder with a melting point of 132 °C.[4]

Synthesis of threo-9,10-Dihydroxystearic Acid

This protocol outlines the synthesis of the threo diastereomer from oleic acid using performic acid generated in situ.[7]

Materials:

  • Oleic acid

  • Formic acid (98-100%)

  • 30% Hydrogen peroxide (H₂O₂)

  • 3N Sodium hydroxide (NaOH) solution

  • 3N Hydrochloric acid (HCl)

  • 95% Ethanol

Procedure:

  • To a well-stirred mixture of 141 g (0.5 mole) of oleic acid and 425 mL of formic acid at 25 °C, add approximately 60 g of 30% hydrogen peroxide over 15 minutes.

  • Maintain the reaction temperature at 40 °C for about 3 hours.

  • Remove the formic acid by distillation under reduced pressure.

  • Heat the residue with an excess of 3N aqueous sodium hydroxide at 100 °C for 1 hour.

  • Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring.

  • Allow the separated oil to solidify and discard the aqueous layer.

  • Remelt the solid with hot water and stir well to remove residual salts and acids.

  • After solidification, dissolve the product in 400 mL of 95% ethanol by heating.

  • Crystallize the product at 0 °C for several hours.

  • Collect the crystals by filtration and dry under vacuum. The crude product has a melting point of 85-90 °C.[7]

  • Further recrystallization from ethanol can yield a purer product with a melting point of 90-92 °C.[7]

Chiral Resolution of this compound Enantiomers

General Protocol for Diastereomeric Salt Crystallization:

  • Dissolve the racemic mixture of the 9,10-DHSA diastereomer (either erythro or threo) in a suitable solvent.

  • Add a stoichiometric amount of a chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or a chiral acid like tartaric acid).

  • Allow the diastereomeric salts to crystallize. Due to different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.

  • Separate the crystals by filtration.

  • Liberate the enantiomerically enriched 9,10-DHSA from the salt by treatment with an acid or base to remove the resolving agent.

  • Extract the purified enantiomer with an organic solvent.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the effect of 9,10-DHSA on glucose metabolism in a mouse model.[11]

Procedure:

  • Fast mice for 5-6 hours with free access to water.[11][12]

  • Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

  • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[12]

  • Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12]

  • Plot the blood glucose concentration over time to determine the glucose tolerance curve.

PPAR Transcription Factor Activity Assay

This assay can be used to determine the ability of 9,10-DHSA isomers to activate PPARα and PPARγ.[13]

General Principle: This is typically a cell-based assay using a reporter gene system or a direct binding assay. In a reporter gene assay, cells are co-transfected with an expression vector for the PPAR of interest and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

Simplified Protocol:

  • Culture a suitable cell line (e.g., CV-1, HepG2) in 96-well plates.

  • Transfect the cells with the appropriate PPAR expression and reporter plasmids.

  • Treat the cells with different concentrations of the 9,10-DHSA isomer being tested.

  • After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • An increase in reporter activity indicates activation of the PPAR by the test compound.

Biological Activities and Signaling Pathways

9,10-DHSA has been shown to exhibit a range of biological activities, primarily related to the regulation of metabolism.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

9,10-DHSA is an agonist for both PPARα and PPARγ.[14] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[15]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[16]

  • PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis, lipid storage, and insulin (B600854) sensitization.[17]

The activation of these receptors by 9,10-DHSA is a key mechanism underlying its metabolic effects.

PPAR_Signaling cluster_ligand Ligand Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9,10-DHSA This compound PPAR_RXR_inactive PPAR/RXR (inactive) 9,10-DHSA->PPAR_RXR_inactive Binds to PPAR PPAR_RXR_active PPAR/RXR (active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

References

Metabolic Pathway of 9,10-Dihydroxystearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydroxystearic acid (9,10-DHSA) is a dihydroxy fatty acid derived from oleic acid, an abundant monounsaturated fatty acid in nature. Emerging research has highlighted the significant biological activities of 9,10-DHSA, positioning it as a molecule of interest in metabolic regulation and inflammatory signaling. This technical guide provides a comprehensive overview of the metabolic pathway of 9,10-DHSA, including its biosynthesis, degradation, and its role in key signaling pathways. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the biochemical processes to support further research and drug development efforts.

Biosynthesis of this compound

The primary route for the biosynthesis of 9,10-DHSA in biological systems is the oxidation of oleic acid. This transformation is a two-step enzymatic process.

First, oleic acid undergoes epoxidation at its double bond to form 9,10-epoxystearic acid. This reaction is catalyzed by cytochrome P450 monooxygenases. Subsequently, the epoxide ring of 9,10-epoxystearic acid is hydrolyzed by an epoxide hydrolase to yield 9,10-DHSA.[1][2]

G oleic_acid Oleic Acid epoxystearic_acid 9,10-Epoxystearic Acid oleic_acid->epoxystearic_acid Cytochrome P450 Monooxygenase dhsa This compound epoxystearic_acid->dhsa Epoxide Hydrolase

Biosynthesis of this compound.

Degradation of this compound

The metabolic fate of 9,10-DHSA involves further oxidation. A key degradation pathway is initiated by omega-hydroxylation, a reaction catalyzed by microsomal cytochrome P450 systems. This results in the formation of 9,10,18-trihydroxystearic acid.[3] The subsequent steps in the complete degradation of this polyhydroxylated fatty acid are not yet fully elucidated but may involve pathways analogous to fatty acid beta-oxidation.

G dhsa This compound trihydroxy 9,10,18-Trihydroxystearic Acid dhsa->trihydroxy Cytochrome P450 (Omega-hydroxylation) degradation_products Further Degradation (e.g., Beta-oxidation) trihydroxy->degradation_products

Degradation of this compound.

Signaling Pathways Modulated by this compound

9,10-DHSA has been shown to modulate at least two significant signaling pathways: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the NLRP3 inflammasome.

PPARγ Activation

9,10-DHSA can activate PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[4] This activation is thought to be the mechanism behind the observed improvements in glucose tolerance and insulin (B600854) sensitivity in animal models.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system by inducing inflammation. The precise mechanism by which 9,10-DHSA activates the NLRP3 inflammasome is still under investigation but is an area of active research due to its implications for inflammatory diseases.

G dhsa This compound pparg PPARγ dhsa->pparg Activates nlrp3 NLRP3 Inflammasome dhsa->nlrp3 Activates metabolic_regulation Improved Glucose Metabolism and Insulin Sensitivity pparg->metabolic_regulation inflammation Inflammatory Response nlrp3->inflammation

Signaling Pathways of this compound.

Quantitative Data

The following table summarizes the available quantitative data related to the biological activity of 9,10-DHSA.

ParameterValueBiological SystemReference
PPARγ Activation50-100 µMCV-1 cells[4]
In vivo Efficacy4% in dietKKAy diabetic mice[4]

Experimental Protocols

Synthesis and Purification of this compound

A common laboratory-scale synthesis of 9,10-DHSA involves the oxidation of oleic acid.

Materials:

Procedure:

  • To a stirred mixture of oleic acid and formic acid, slowly add 30% hydrogen peroxide.

  • Maintain the reaction temperature at 40°C.

  • After the reaction is complete (approximately 3 hours), remove the formic acid by distillation under reduced pressure.

  • Heat the residue with an excess of 3N aqueous sodium hydroxide at 100°C for 1 hour.

  • Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring.

  • Allow the separated oil to solidify and discard the aqueous layer.

  • Wash the solid with hot water to remove residual salts.

  • Dissolve the crude product in hot 95% ethanol and allow it to crystallize at 0°C.

  • Collect the crystals by filtration and wash with cold petroleum ether to remove any unreacted oleic acid.

  • Recrystallize from 95% ethanol to obtain pure this compound.[5]

Assay for Epoxide Hydrolase Activity

The activity of epoxide hydrolase in converting 9,10-epoxystearic acid to 9,10-DHSA can be measured using a radiometric assay.

Materials:

  • [1-¹⁴C]-9,10-epoxystearic acid (substrate)

  • Enzyme source (e.g., microsomal fraction)

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Thin-layer chromatography (TLC) system

Procedure:

  • Incubate the enzyme source with [1-¹⁴C]-9,10-epoxystearic acid in the appropriate buffer at 37°C.

  • Stop the reaction by adding an organic solvent to extract the lipids.

  • Separate the substrate (9,10-epoxystearic acid) and the product (9,10-DHSA) using TLC.

  • Quantify the amount of radioactive product formed using a scintillation counter or autoradiography.[6]

Quantitative Analysis of this compound in Biological Samples

A sensitive and specific method for the quantification of 9,10-DHSA in biological samples can be achieved using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Internal standard (e.g., deuterated 9,10-DHSA)

  • Derivatizing agent (e.g., diazomethane (B1218177) for methylation)

  • GC-MS system

Procedure:

  • Extract total lipids from the biological sample.

  • Add a known amount of the internal standard.

  • Derivatize the fatty acids to their methyl esters.

  • Analyze the sample by GC-MS, monitoring specific ions for the analyte and the internal standard.

  • Quantify the amount of 9,10-DHSA based on the ratio of the peak areas of the analyte and the internal standard.[2][7]

G cluster_synthesis Synthesis Workflow cluster_assay Enzymatic Assay Workflow cluster_quantification Quantitative Analysis Workflow s1 Oleic Acid Oxidation s2 Saponification s1->s2 s3 Acidification s2->s3 s4 Crystallization s3->s4 a1 Incubation with Radiolabeled Substrate a2 Lipid Extraction a1->a2 a3 TLC Separation a2->a3 a4 Quantification a3->a4 q1 Lipid Extraction with Internal Standard q2 Derivatization q1->q2 q3 GC-MS Analysis q2->q3

Experimental Workflows.

Conclusion

This compound is a bioactive lipid with a defined metabolic pathway originating from oleic acid. Its synthesis is catalyzed by cytochrome P450 monooxygenases and epoxide hydrolases, while its degradation is initiated by omega-hydroxylation. The ability of 9,10-DHSA to activate PPARγ and potentially the NLRP3 inflammasome makes it a compelling target for further investigation in the context of metabolic and inflammatory diseases. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of modulating the 9,10-DHSA metabolic pathway. Further research is warranted to fully elucidate the downstream degradation products of 9,10-DHSA and the precise molecular mechanisms underlying its signaling activities.

References

9,10-Dihydroxystearic acid discovery and historical context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9,10-Dihydroxystearic Acid: Discovery, Historical Context, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DHSA), a dihydroxy fatty acid derived from the common monounsaturated fatty acid, oleic acid, has garnered scientific interest for over a century. Its journey from a soil-isolated natural product to a molecule of interest in metabolic research is a testament to the evolution of organic chemistry and biochemistry. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, a compilation of its key quantitative data, and an exploration of its biological significance, particularly its role in metabolic signaling pathways.

Discovery and Historical Context

The story of this compound begins not in a laboratory flask, but in the soil. In 1908, Oswald Schreiner and Edmund C. Shorey of the U.S. Department of Agriculture's Bureau of Soils reported the isolation of a novel organic compound from soil samples, which they identified as dihydroxystearic acid.[1] This discovery marked the first identification of this compound in nature.

Prior to its isolation from a natural source, the chemical synthesis of this compound had been explored through the oxidation of oleic acid. One of the earliest documented methods dates back to the late 19th century, employing potassium permanganate (B83412) as the oxidizing agent.[2][3] These early preparations, while foundational, often resulted in mixtures of products and were not fully characterized.

A significant advancement in the synthesis of this compound came in the mid-20th century. The work of Daniel Swern, John T. Scanlan, and Geraldine B. Dickel, detailed in Organic Syntheses, provided a reliable and well-documented procedure using performic acid (a mixture of formic acid and hydrogen peroxide) for the hydroxylation of oleic acid.[4] This method offered better control and yields, becoming a benchmark for the preparation of the low-melting isomer of this compound. The high-melting isomer could be similarly prepared from elaidic acid, the trans-isomer of oleic acid.[4]

The two isomers of this compound, arising from the cis- and trans-configurations of the parent oleic and elaidic acids, respectively, exhibit distinct physical properties, most notably their melting points. The stereochemistry of these isomers was a subject of investigation, contributing to the broader understanding of addition reactions to alkenes.

Experimental Protocols

The synthesis of this compound primarily involves the hydroxylation of the double bond in oleic acid. Below are detailed protocols for two historically significant methods.

Permanganate Oxidation of Oleic Acid (Historical Method)

This method is based on the early approaches to oxidizing oleic acid. It results in the syn-dihydroxylation of the double bond.

Materials:

  • Oleic acid (technical grade, ~90%)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium sulfite (B76179) or sodium bisulfite

  • Petroleum ether (60-80 °C)

  • Ethanol (B145695) (95%)

  • 5 L beaker or Erlenmeyer flask

  • Heatable magnetic stirrer and stir bar

  • Suction flask and Büchner funnel

  • Mortar and pestle

  • Desiccator

Procedure: [5]

  • In a 5 L beaker, dissolve 3.14 g (approx. 10.0 mmol of pure oleic acid) of technical oleic acid in a solution of 3.14 g (78.5 mmol) of NaOH in 320 mL of water by heating and stirring until the solution is clear.

  • Cool the solution and add 2.5 L of ice-cold water.

  • While maintaining the temperature at approximately 10 °C and stirring vigorously, add 250 mL of a 1% potassium permanganate solution over a period of 1 minute.

  • After 5 minutes, add solid sodium sulfite or sodium bisulfite in small portions until the purple color of the permanganate is discharged.

  • Acidify the solution with 94 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of crude this compound will form.

  • Collect the precipitate by suction filtration and dry it.

  • Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.

  • Powder the dried product in a mortar and digest it with 100-150 mL of petroleum ether in a beaker to remove any unreacted saturated fatty acids.

  • Collect the insoluble this compound by suction filtration.

  • Recrystallize the product from ethanol to obtain the purified erythro-9,10-dihydroxystearic acid.

Expected Yield: Approximately 87%.[5] Melting Point: 132 °C for the pure erythro isomer.[5]

Performic Acid Hydroxylation of Oleic Acid (Swern et al. Method)

This method, developed for the synthesis of the low-melting isomer, utilizes in situ generated performic acid for a controlled hydroxylation.

Materials:

  • Oleic acid

  • Formic acid (98-100%)

  • 30% Hydrogen peroxide (H₂O₂)

  • 3N Sodium hydroxide (NaOH) solution

  • 3N Hydrochloric acid (HCl) solution

  • 95% Ethanol

  • 1 L three-necked flask

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Apparatus for distillation under reduced pressure

Procedure: [4]

  • In a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 141 g (0.5 mole) of oleic acid and 425 mL of formic acid.

  • While stirring, add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.

  • The reaction is mildly exothermic. Maintain the temperature at 40 °C using a water bath. The mixture should become homogeneous after 20-30 minutes.

  • Continue stirring at 40 °C for about 3 hours, or until the peroxide is consumed (test with potassium iodide-starch paper).

  • Remove the formic acid by distillation under reduced pressure.

  • To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour to saponify the formyl esters.

  • Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.

  • Discard the aqueous layer. Remelt the solid with hot water and stir well to wash out residual salts and acids. Allow it to solidify again and discard the aqueous layer.

  • Break the solid into small pieces and dissolve it in 400 mL of 95% ethanol by heating on a steam bath.

  • Crystallize the product at 0 °C for several hours.

  • Collect the crude this compound by filtration and dry it under vacuum.

  • A second recrystallization from 250 mL of 95% ethanol can be performed for further purification.

Expected Yield: 75-80 g of crude product, 60-65 g after second recrystallization.[4] Melting Point: 85-90 °C for the crude product, 90-92 °C after second recrystallization.[4]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound Isomers

PropertyLow-Melting Isomer (from Oleic Acid)High-Melting Isomer (from Elaidic Acid)Reference
Melting Point (°C) 90-92 (recrystallized)130-131 (pure)[4]
Solubility Soluble in hot alcohol and acetone, slightly in ether. Insoluble in water.Not readily soluble in ether.[4]

Table 2: Spectroscopic and Analytical Data for this compound

Data TypeObserved ValuesReference
Molecular Formula C₁₈H₃₆O₄[6]
Molecular Weight 316.48 g/mol
Elemental Analysis C: 68.31%, H: 11.47%, O: 20.22% (Calculated)
C: 68.78%, H: 11.53% (Experimental)[1]
¹H NMR (CD₃OD) δ 4.85 (OH), 3.37 (–CH–O–), 2.28 (–CH₂ at C2), 1.60–1.29 (-(CH₂)n-)[7]
¹³C NMR (CD₃OD) δ 180.2 (C1), 76.5 (C9, C10), 35.3-24.0 (aliphatic carbons), 14.8 (terminal methyl)[7]
FTIR (cm⁻¹) Characteristic peaks for O-H, C-H, and C=O stretching[1][2]
Mass Spectrometry Relative molecular weight of 315.1 (close to theoretical 316.48)[1]

Biological Role and Signaling Pathways

This compound is an oxidation product of oleic acid and has been shown to be formed in human hepatic cancer HepG2 cells.[8] Research has primarily focused on its effects on glucose metabolism and insulin (B600854) sensitivity.

Studies in KKAy diabetic mice have demonstrated that dietary supplementation with this compound can improve glucose tolerance and insulin sensitivity.[4] The proposed mechanism for these effects involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.

At concentrations of 50-100 µM, this compound has been shown to activate PPARγ in a dose-dependent manner in CV-1 cells, although this activation is less potent than that of the synthetic PPARγ agonist, rosiglitazone.[4] Interestingly, at the tested concentrations, it did not activate PPARα.[4] The activation of PPARγ by this compound likely leads to the transcription of genes involved in improving insulin signaling and glucose uptake in peripheral tissues.

Visualizations

Experimental Workflows

experimental_workflow_permanganate cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification oleic_acid Oleic Acid reaction_mixture Reaction Mixture (10°C) oleic_acid->reaction_mixture naoh_solution NaOH Solution naoh_solution->reaction_mixture kmno4_solution KMnO4 Solution kmno4_solution->reaction_mixture quenching Quenching (Na2SO3) reaction_mixture->quenching acidification Acidification (HCl) quenching->acidification filtration1 Filtration acidification->filtration1 crude_product Crude Product filtration1->crude_product pet_ether_wash Petroleum Ether Wash crude_product->pet_ether_wash recrystallization Recrystallization (Ethanol) pet_ether_wash->recrystallization pure_product Pure erythro-9,10-DHSA recrystallization->pure_product

Caption: Permanganate Oxidation Workflow

experimental_workflow_performic cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification oleic_acid Oleic Acid reaction_mixture Reaction Mixture (40°C) oleic_acid->reaction_mixture formic_acid Formic Acid formic_acid->reaction_mixture h2o2 H2O2 h2o2->reaction_mixture distillation Distillation reaction_mixture->distillation saponification Saponification (NaOH) distillation->saponification acidification Acidification (HCl) saponification->acidification crude_product Crude Product acidification->crude_product hot_water_wash Hot Water Wash crude_product->hot_water_wash recrystallization Recrystallization (Ethanol) hot_water_wash->recrystallization pure_product Pure 9,10-DHSA recrystallization->pure_product

Caption: Performic Acid Hydroxylation Workflow

Signaling Pathway

ppar_gamma_signaling cluster_nucleus Nucleus DHSA This compound PPARg PPARγ DHSA->PPARg activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE binds to RXR RXR RXR->PPRE binds to TargetGenes Target Genes (e.g., involved in insulin signaling and glucose uptake) PPRE->TargetGenes regulates transcription of BiologicalEffects Biological Effects: - Improved Glucose Tolerance - Increased Insulin Sensitivity TargetGenes->BiologicalEffects leads to

Caption: PPARγ Signaling Pathway Activation by 9,10-DHSA

References

Toxicological Profile of 9,10-Dihydroxystearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and biological data on 9,10-Dihydroxystearic acid (DHSA). A comprehensive toxicological evaluation of this compound has not been conducted, and significant data gaps exist. The information provided herein should be used for research and informational purposes only and is not intended as a definitive safety assessment.

Executive Summary

This compound (DHSA) is a dihydroxy fatty acid derived from oleic acid. Its toxicological profile is not well-established, with most available data focusing on its potential application in cosmetics and its metabolic effects. This guide provides an in-depth review of the existing literature, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes. The current body of evidence suggests low potential for dermal and ocular irritation. Some in vivo studies indicate potential metabolic benefits, such as improved glucose tolerance and insulin (B600854) sensitivity in diabetic mice, which appear to be mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). However, a comprehensive assessment of its systemic toxicity, cytotoxicity, and genotoxicity is lacking. This document highlights these critical knowledge gaps to guide future research and development efforts.

Hazard Identification and Classification

Safety Data Sheets (SDS) for this compound provide a general hazard classification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life

It is important to note that many sources explicitly state that the toxicological properties of this compound have not been thoroughly investigated[1].

Dermal and Ocular Toxicity

A key study evaluated the safety of threo-9,10-dihydroxystearic acid as a potential cosmetics ingredient, employing both in vitro and in vivo methods[2][3][4][5].

In Vitro Irritation Assays

In vitro studies were conducted to assess the potential for dermal and ocular irritation.

Table 2: Summary of In Vitro Irritation Studies

Assay TypeEndpointResultConclusion
Ocular Irritection®Protein denaturationNo significant effects observedNo ocular irritation potential
Dermal Irritection®Protein denaturationNo significant effects observedNo dermal irritation potential
In Vivo Human Studies

The in vivo studies in human volunteers further confirmed the low irritation and sensitization potential of DHSA.

Table 3: Summary of In Vivo Human Patch Tests

Study TypeTest Substance ConcentrationsNumber of SubjectsResultsConclusion
Primary Cutaneous Irritation1%, 3%, 5%Not specifiedNo significant cutaneous skin irritationNon-irritating
Cumulative Irritation1%, 3%, 5%Not specifiedNo significant cumulative skin irritationNon-irritating under repeated exposure
Human Repeated Insult Patch Test (HRIPT)1%, 3%, 5%Not specifiedDid not induce sensitizationNot a skin sensitizer

Systemic Effects and Metabolism

The systemic effects of this compound have been primarily investigated in the context of metabolic diseases.

In Vivo Metabolic Study in KKAy Mice

A study on KKAy diabetic mice investigated the effects of dietary DHSA on glucose metabolism and body weight[2][4][6].

Table 4: Effects of Dietary this compound in KKAy Mice

Treatment GroupDurationKey Findings
4% DHSA in high-fat diet5-6 weeks- Significantly lower blood glucose at 0.5h and 1h in glucose tolerance test.- Lower area under the glucose curve.- Improved insulin sensitivity.- Significantly lower body weight compared to the control group.
2% DHSA in high-fat diet5-6 weeksNo significant effects reported.

Mechanism of Action: PPAR Activation

The metabolic effects of this compound appear to be linked to its ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.

Table 5: In Vitro PPAR Activation in CV-1 Cells

ReceptorDHSA Concentration (µmol/L)Result
PPARγ5 - 20No activation
PPARγ50 - 100Dose-dependent activation
PPARαNot specifiedNo activation

Experimental Protocols

Safety Evaluation for Cosmetic Ingredients

The safety assessment of threo-9,10-dihydroxystearic acid followed a tiered approach, as depicted in the workflow below[2].

G cluster_0 Level 1: In Vitro Screening cluster_1 Level 2: In Vivo Confirmation (Human) cluster_2 Level 3: Final Safety Assessment in_vitro_ocular Ocular Irritection Assay patch_test Patch Test (Primary & Cumulative Irritation) in_vitro_ocular->patch_test in_vitro_dermal Dermal Irritection Assay in_vitro_dermal->patch_test hript Human Repeated Insult Patch Test (HRIPT) (Sensitization) patch_test->hript assessment Safety Assessment for Cosmetic Use hript->assessment

Safety evaluation workflow for cosmetic ingredients.

These assays are based on the principle that irritants can cause denaturation and disruption of corneal or dermal proteins. A standardized volume of the test material (neat DHSA at doses of 50, 75, 100, and 125 mg) was applied to a membrane disc in a 24-well plate and incubated for 24 hours at 25°C[4]. The optical density of the reagent in the wells was then measured to quantify protein damage.

The HRIPT is designed to assess the sensitization potential of a substance after repeated application to the skin of human volunteers. The test consists of two phases:

  • Induction Phase: The test material is applied to the same skin site under an occlusive or semi-occlusive patch multiple times over a period of several weeks (e.g., nine 24-hour applications over 3 weeks)[7][8][9].

  • Challenge Phase: Following a rest period of about two weeks, a single patch with the test material is applied to a naive skin site[7][8][9].

Skin reactions are scored at specified time points after patch removal to determine if sensitization has occurred.

In Vivo Study in KKAy Mice
  • Animals: 48 male KKAy mice were used[2][4].

  • Acclimatization: Standard laboratory conditions.

  • Experimental Groups: Mice were randomly divided into four groups and fed a high-fat diet containing:

    • 4% this compound

    • 2% this compound

    • 4% Olive oil (control)

    • 4% Corn oil (control)

  • Duration: 5 to 6 weeks.

  • Assessments:

    • Glucose Tolerance Test: Performed after 5 weeks.

    • Insulin Sensitivity Test: Performed after 6 weeks.

In Vitro PPARγ Activation Assay
  • Cell Line: CV-1 (monkey kidney fibroblast) cells were used.

  • Method: The specific reporter assay used was not detailed in the abstract, but typically involves co-transfection of the cells with a plasmid expressing the PPARγ ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Cells were treated with varying concentrations of this compound (5-100 µmol/L)[2][4].

  • Endpoint: Activation of the receptor is quantified by measuring the expression of the reporter gene.

Identified Signaling Pathways

The primary signaling pathway identified for this compound is the activation of PPARγ.

DHSA This compound (Ligand) PPARg PPARγ DHSA->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Glucose and Lipid Metabolism Transcription->Metabolism

Proposed PPARγ activation pathway by 9,10-DHSA.

Data Gaps and Future Directions

The current body of literature on the toxicology of this compound is sparse. To enable a comprehensive risk assessment for its use in various applications, including pharmaceuticals and consumer products, the following studies are recommended:

  • Acute Systemic Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes.

  • Repeated Dose Systemic Toxicity: 28-day or 90-day studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity: A battery of tests to assess mutagenicity (e.g., Ames test) and clastogenicity (e.g., in vitro micronucleus assay).

  • Cytotoxicity: In vitro studies on a panel of relevant human cell lines to determine IC50 values.

  • Reproductive and Developmental Toxicity: Studies to evaluate potential effects on fertility and embryonic development.

  • Carcinogenicity: Long-term bioassays may be warranted depending on the results of genotoxicity tests and intended use.

Conclusion

Based on the limited available data, threo-9,10-dihydroxystearic acid demonstrates a low potential for dermal and ocular irritation and is not a skin sensitizer. In vivo studies in a diabetic mouse model suggest potential therapeutic benefits related to glucose and lipid metabolism, mediated through the activation of PPARγ. However, the classification of this compound as "harmful if swallowed" and the significant lack of data on its systemic toxicity, cytotoxicity, and genotoxicity necessitate a cautious approach. Further comprehensive toxicological studies are crucial to fully characterize its safety profile for drug development and other applications.

References

A Comprehensive Technical Review of 9,10-Dihydroxystearic Acid (9,10-DHSA) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydroxystearic acid (9,10-DHSA), a dihydroxylated fatty acid derived from oleic acid, has emerged as a molecule of significant interest in various biomedical research fields. Its diverse biological activities, including metabolic regulation, anti-inflammatory effects, and potential as an anti-cancer agent, have prompted extensive investigation into its mechanisms of action and therapeutic potential. This technical guide provides a comprehensive review of the current state of 9,10-DHSA research, with a focus on its synthesis, biological functions, and the experimental methodologies employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further exploration of this promising compound.

Introduction

This compound is a saturated fatty acid derivative characterized by the presence of two hydroxyl groups on the 9th and 10th carbon atoms of the stearic acid backbone. It is an oxidation product of oleic acid, a ubiquitous monounsaturated fatty acid. The presence of these hydroxyl groups imparts unique chemical and biological properties to 9,10-DHSA, distinguishing it from its parent molecule.

Early research into 9,10-DHSA focused on its chemical synthesis and identification. However, recent studies have unveiled its involvement in crucial physiological processes, positioning it as a potential therapeutic agent for a range of diseases. This guide will delve into the core areas of 9,10-DHSA research, providing an in-depth analysis of its known biological activities and the experimental frameworks used to elucidate them.

Synthesis of this compound

The primary method for synthesizing 9,10-DHSA involves the oxidation of oleic acid. Several protocols have been established, with variations in oxidizing agents, catalysts, and reaction conditions.

Experimental Protocol: Synthesis of erythro-9,10-Dihydroxystearic Acid from Oleic Acid

This protocol outlines a common method for the synthesis of the erythro isomer of 9,10-DHSA using potassium permanganate (B83412) as the oxidizing agent.

Materials:

  • Oleic acid (technical grade, 90%)

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium permanganate (KMnO4)

  • Sodium sulfite (B76179) or sodium bisulfite

  • Concentrated hydrochloric acid (HCl)

  • Petroleum ether (60-80 °C)

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Beakers

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • Saponification of Oleic Acid:

    • Dissolve 3.14 g (equivalent to 10.0 mmol of pure oleic acid) of technical grade oleic acid and 3.14 g (78.5 mmol) of NaOH in 32 mL of water in a 500 mL beaker with a magnetic stir bar.

    • Heat the mixture with stirring until a clear solution is formed.[1]

  • Oxidation:

    • Add 250 mL of ice-cold water to the solution.

    • While stirring vigorously and maintaining the temperature at 10 °C with an ice bath, add 25 mL of a 1% potassium permanganate solution within one minute.[1]

  • Reduction of Excess Permanganate:

    • After 5 minutes, add solid sodium sulfite or sodium bisulfite portion-wise until the purple color of the permanganate disappears.[1]

  • Acidification and Precipitation:

    • Acidify the solution with 9.5 mL of concentrated hydrochloric acid. The solution will become colorless, and a colorless, fluffy precipitate of 9,10-DHSA will form.[1]

  • Purification:

    • Collect the precipitate by suction filtration and dry it.

    • Wash the crude product with 5 mL of petroleum ether (60-80 °C) and dry under reduced pressure.

    • Powder the dried product in a mortar and digest it with 10-15 mL of petroleum ether in a beaker to remove any unreacted saturated fatty acids.

    • Collect the insoluble 9,10-DHSA by suction filtration.

    • Recrystallize the product from ethanol to obtain pure erythro-9,10-dihydroxystearic acid.[1]

Biological Activities and Mechanisms of Action

9,10-DHSA exhibits a range of biological activities, primarily related to metabolic regulation and immune modulation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

9,10-DHSA has been identified as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play critical roles in lipid and glucose metabolism.

PPARa_Activation cluster_nucleus Nucleus DHSA 9,10-DHSA PPARa PPARα DHSA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR->PPRE Binds to TargetGenes Target Genes (e.g., Fatty Acid Oxidation) PPRE->TargetGenes Regulates Transcription MetabolicEffects Metabolic Effects TargetGenes->MetabolicEffects

Caption: PPARα activation pathway by 9,10-DHSA.

Anti-inflammatory Activity

The anti-inflammatory properties of 9,10-DHSA are an area of active investigation. While direct IC50 values for cytokine inhibition are not yet prominently reported, related fatty acid derivatives have shown significant effects. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to inhibit the production of TNF-α and IL-1β in LPS-stimulated macrophages.[4][5] This suggests that 9,10-DHSA may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

This protocol provides a general framework for assessing the effect of 9,10-DHSA on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[6]

  • Treatment:

    • Pre-treat the cells with various concentrations of 9,10-DHSA for 1 hour.[6]

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6]

  • Supernatant Collection:

    • After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification:

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[6][7]

Anti_Inflammatory_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Upregulates MAPK_Pathway->Proinflammatory_Cytokines Upregulates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation DHSA 9,10-DHSA DHSA->NFkB_Pathway Inhibits DHSA->MAPK_Pathway Inhibits

Caption: Postulated anti-inflammatory mechanism of 9,10-DHSA.

Anti-proliferative Activity in Cancer Cells

Research on the anti-cancer properties of hydroxystearic acids has shown promising results. While specific data for 9,10-DHSA is emerging, studies on its close analog, 9-hydroxystearic acid (9-HSA), provide valuable insights. Methyl (R)-9-hydroxystearate, a derivative of 9-HSA, exhibited an IC50 value of 49 ± 1.3 µM on the human colon adenocarcinoma cell line, HT-29.[8] The anti-proliferative effect was associated with an arrest of the cell cycle in the G0/G1 phase.[8]

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of 9,10-DHSA on a cancer cell line using the MTT assay.

Materials:

  • HT-29 human colon adenocarcinoma cell line

  • McCoy's 5A medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]

  • Treatment:

    • Treat the cells with various concentrations of 9,10-DHSA (and a vehicle control) for 24, 48, and 72 hours.[9]

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Anti_Cancer_Workflow Start Start Cell_Culture Culture HT-29 Cells Start->Cell_Culture Treatment Treat with 9,10-DHSA (various concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Cell Cycle Distribution) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: Quantification of 9,10-Dihydroxystearic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,10-Dihydroxystearic acid (9,10-DHSA) is a dihydroxy fatty acid derived from oleic acid. It has been identified as a metabolite with potential biological significance, including roles in regulating cell proliferation. Accurate and sensitive quantification of 9,10-DHSA in biological matrices is crucial for understanding its physiological and pathological roles. This application note presents a robust and reliable method for the quantification of 9,10-DHSA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward liquid-liquid extraction for sample preparation and utilizes electrospray ionization in negative ion mode for sensitive detection.

Experimental Protocols

1. Materials and Reagents

  • This compound (≥95% purity)

  • Internal Standard (IS): this compound-d4 (or a suitable C18 fatty acid stable isotope-labeled standard)

  • LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 9,10-DHSA in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in methanol to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 100 ng/mL internal standard spiking solution.

  • For protein precipitation, add 400 µL of cold methanol.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an LC autosampler vial for analysis.

4. LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm x 150 mm, 5 µm)[1]
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid[2]
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Time (min)

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage -4500 V
Source Temp. 350°C
Nebulizer Gas 40 psi
Heater Gas 20 psi
Curtain Gas 20 psi
Collision Gas Nitrogen

MRM Transitions:

The deprotonated molecule [M-H]⁻ for 9,10-DHSA is m/z 315.26.[1] Fragmentation can occur via neutral losses of water or cleavage of the carbon-carbon bond between the two hydroxyl groups.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
9,10-DHSA (Quantifier) 315.3185.125100
9,10-DHSA (Qualifier) 315.3157.130100
IS (e.g., 9,10-DHSA-d4) 319.3189.125100

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical values for fatty acid analysis.[3][4]

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)
9,10-DHSA1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
9,10-DHSA5< 10%< 15%90 - 110%
50< 8%< 12%92 - 108%
500< 5%< 10%95 - 105%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
9,10-DHSA85 - 110%90 - 115%

Table 4: Limits of Detection and Quantification

AnalyteLOD (ng/mL)LOQ (ng/mL)
9,10-DHSA0.31.0

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitate 3. Protein Precipitation (Methanol) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant drydown 6. Evaporate to Dryness supernatant->drydown reconstitute 7. Reconstitute in Mobile Phase drydown->reconstitute inject 8. Inject Sample reconstitute->inject lc_sep 9. LC Separation (C18 Column) inject->lc_sep ms_detect 10. MS/MS Detection (MRM) lc_sep->ms_detect integrate 11. Peak Integration ms_detect->integrate calibrate 12. Calibration Curve Generation integrate->calibrate quantify 13. Quantification of 9,10-DHSA calibrate->quantify

Caption: Experimental workflow for the quantification of 9,10-DHSA.

References

Application Notes and Protocols for the Extraction and Quantification of 9,10-Dihydroxystearic Acid from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydroxystearic acid (9,10-DHSA) is an oxidized metabolite of oleic acid. Emerging research has highlighted its role in various physiological and pathological processes, including the regulation of glucose metabolism through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). Accurate and reliable quantification of 9,10-DHSA in biological tissues is crucial for understanding its function in signaling pathways and for its potential as a biomarker.

This document provides detailed protocols for the extraction of 9,10-DHSA from tissues using a modified Bligh and Dyer liquid-liquid extraction method, followed by a solid-phase extraction (SPE) cleanup step. Additionally, it outlines the parameters for its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the typical performance of LC-MS/MS methods for the quantification of hydroxylated fatty acids, which can be considered as target values for a validated 9,10-DHSA assay. It is important to note that these values are illustrative and actual performance characteristics should be determined during in-house method validation.

ParameterTypical Value RangeReference Compound(s)
Recovery 80 - 110%Hydroxyeicosatetraenoic acids (HETEs)
Limit of Detection (LOD) 0.5 - 5 pg on columnHydroxyeicosatetraenoic acids (HETEs)
Limit of Quantification (LOQ) 1 - 15 ng/mLVarious Lipids
Linearity (R²) > 0.99-
Intra-day Precision (%CV) < 15%-
Inter-day Precision (%CV) < 15%-

Experimental Protocols

Tissue Homogenization and Lipid Extraction (Modified Bligh and Dyer Method)

This protocol is designed for the extraction of total lipids, including 9,10-DHSA, from soft tissues.

Materials:

  • Tissue sample (e.g., liver, adipose)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution (ice-cold)

  • Phosphate Buffered Saline (PBS), pH 7.4 (ice-cold)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge capable of 2000 x g and 4°C

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

Protocol:

  • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer tube.

  • Add 1 mL of ice-cold PBS to the tissue.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Three layers will be visible: an upper aqueous phase (methanol/water), a middle layer of precipitated protein, and a lower organic phase (chloroform) containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein layer, and transfer it to a clean glass tube.

  • To maximize recovery, re-extract the remaining aqueous and protein layers by adding 2 mL of chloroform, vortexing for 1 minute, and centrifuging as before.

  • Pool the second organic extract with the first one.

  • Evaporate the solvent from the pooled organic phases under a gentle stream of nitrogen at 30-40°C.

  • The dried lipid extract can be stored at -80°C until further processing.

Solid-Phase Extraction (SPE) for Cleanup

This optional but recommended step is used to remove interfering substances from the lipid extract prior to LC-MS/MS analysis.

Materials:

  • Dried lipid extract from the previous step

  • SPE cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

  • Methanol

  • Water (LC-MS grade)

  • Hexane (B92381)

  • Ethyl acetate

  • Formic acid

Protocol:

  • Reconstitute the dried lipid extract in 1 mL of chloroform.

  • Condition the SPE cartridge: Sequentially pass 3 mL of ethyl acetate, 3 mL of methanol, and 3 mL of water through the C18 cartridge. Do not allow the sorbent to dry.

  • Load the sample: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 3 mL of water to remove salts.

    • Wash with 3 mL of 15% methanol in water to remove polar interferences.

    • Wash with 3 mL of hexane to remove neutral lipids like triglycerides.

  • Elute 9,10-DHSA: Elute the 9,10-DHSA from the cartridge with 4 mL of ethyl acetate.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of 9,10-DHSA

The following are suggested starting parameters for the development of a quantitative LC-MS/MS method for 9,10-DHSA. Method optimization and validation are essential.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Precursor Ion (m/z): 315.3 (for [M-H]⁻)

  • Product Ions (m/z): Fragmentation of 9,10-DHSA should be optimized. Common fragments for similar molecules involve water losses and cleavage of the carbon chain.

  • Collision Energy: To be optimized for the specific instrument and transitions.

  • Internal Standard: A deuterated analog of 9,10-DHSA (e.g., 9,10-DHSA-d4) is highly recommended for accurate quantification.

Mandatory Visualizations

G tissue Tissue Sample (e.g., Liver, Adipose) homogenization Homogenization in PBS tissue->homogenization extraction Liquid-Liquid Extraction (Chloroform:Methanol) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation organic_phase Collect Lower Organic Phase (Contains Lipids) centrifugation->organic_phase drying Solvent Evaporation (Nitrogen Stream) organic_phase->drying spe Solid-Phase Extraction (SPE) (Optional Cleanup) drying->spe lcms LC-MS/MS Analysis drying->lcms Direct Analysis (if SPE is skipped) spe->lcms data Data Analysis and Quantification lcms->data

Caption: Experimental workflow for 9,10-DHSA extraction and analysis.

G dhsa This compound (9,10-DHSA) pparg PPARγ dhsa->pparg Activates heterodimer PPARγ-RXR Heterodimer pparg->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binds to transcription Modulation of Gene Transcription ppre->transcription response Biological Response (e.g., Regulation of Glucose Metabolism) transcription->response

Caption: 9,10-DHSA signaling via the PPARγ pathway.

Application Notes and Protocols: 9,10-Dihydroxystearic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9,10-Dihydroxystearic acid (DHSA) is a dihydroxy fatty acid that is an oxidation product of oleic acid.[1][2] Formally derived from stearic acid with hydroxy substitutions at the 9th and 10th positions, it has been identified as a bioactive lipid with potential applications in metabolic and dermatological research.[3][4] In vitro studies have demonstrated its role as a ligand for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism, inflammation, and cellular differentiation.[2][5] These properties make DHSA a compound of interest for cell culture-based investigations into metabolic diseases, anti-inflammatory responses, and skin physiology.

These application notes provide a summary of the known in vitro effects of DHSA and detailed protocols for its use in cell culture experiments.

Data Presentation

Quantitative data from in vitro studies are summarized below. These tables provide essential information on the physical properties of DHSA for preparing stock solutions and its observed biological activities in various cell-based assays.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₈H₃₆O₄[2]
Molecular Weight 316.5 g/mol [2]
CAS Number 120-87-6[2]
Appearance Crystalline solid[2]
Solubility DMF: 25 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mL[2]
Storage Store at -20°C for long-term stability (≥ 4 years)[2]

Table 2: Summary of In Vitro Biological Activities of this compound

Biological ActivityCell LineConcentration RangeObserved EffectSource
PPARγ Activation CV-1 (Monkey Kidney Fibroblasts)5-20 µmol/LNo significant activation.[1][5]
CV-1 (Monkey Kidney Fibroblasts)50-100 µmol/LDose-dependent activation.[1][5]
PPARα Activation CV-1 (Monkey Kidney Fibroblasts)50-100 µMActivates the receptor.[2]
CV-1 (Monkey Kidney Fibroblasts)Not specifiedDid not activate the receptor.[5]

Note: There are conflicting reports regarding the activation of PPARα by DHSA, which may be due to differences in experimental conditions or assay sensitivity.[2][5]

Experimental Protocols

Protocol 1: Preparation of 9,10-DHSA Stock Solutions for Cell Culture

This protocol describes the preparation of a high-concentration stock solution of DHSA, which can be serially diluted in cell culture medium to achieve the desired final concentrations.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Pipettes and sterile tips

Procedure:

  • Calculate Amount: Determine the required mass of DHSA to prepare a stock solution of a desired concentration (e.g., 10 mM). Based on its solubility in DMSO (10 mg/mL), a stock of up to ~31.6 mM can be prepared.[2]

    • Calculation for 10 mM stock: 316.5 g/mol * 0.010 mol/L = 3.165 g/L = 3.165 mg/mL.

  • Dissolution: Aseptically weigh the DHSA powder and add it to a sterile conical tube. Add the calculated volume of DMSO. For example, to make 1 mL of a 10 mM stock, add 3.165 mg of DHSA to 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the DHSA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary if handled aseptically, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C to maintain stability.[2]

  • Use in Experiments: When ready to use, thaw an aliquot and dilute it directly into the cell culture medium to the final desired concentration. For example, to make a 100 µM solution in 10 mL of medium from a 10 mM stock, add 10 µL of the stock solution.

    • Important: Always prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest DHSA concentration. This accounts for any effects of the solvent on the cells.

DHSA_Preparation_Workflow cluster_prep DHSA Stock Preparation cluster_use Experimental Use solid Weigh DHSA Powder dissolve Dissolve in DMSO solid->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for Experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Workflow for DHSA stock preparation and use.
Protocol 2: PPARα/γ Luciferase Reporter Gene Assay

This protocol is designed to quantify the ability of DHSA to activate PPARα or PPARγ in a cellular context using a reporter gene assay. CV-1 cells are suitable for this purpose.[1][5]

Materials:

  • CV-1 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • PPAR expression plasmid (e.g., pCMX-hPPARα or pCMX-hPPARγ)

  • PPAR-responsive luciferase reporter plasmid (e.g., pPPRE-tk-luc)

  • Control plasmid for transfection efficiency (e.g., pRL-TK, expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DHSA stock solution (see Protocol 1)

  • Positive controls: Rosiglitazone (for PPARγ), GW7647 or a fibrate (for PPARα)

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed CV-1 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells in each well with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of DHSA (e.g., 10, 25, 50, 100 µM), a positive control (e.g., 1 µM Rosiglitazone), or a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luminometry: Measure both Firefly and Renilla luciferase activities for each sample using a luminometer according to the assay kit's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

PPAR_Signaling_Pathway cluster_nucleus Nucleus DHSA 9,10-DHSA PPAR PPARα / PPARγ (Receptor) DHSA->PPAR Binds Membrane RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Effects Metabolic Regulation Anti-inflammatory Effects Transcription->Effects

Simplified PPAR signaling pathway activated by DHSA.
Protocol 3: Assessment of Anti-inflammatory Activity in Macrophages

This protocol provides a general framework to assess the potential anti-inflammatory effects of DHSA, a plausible activity given its PPAR agonism. It uses lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • DHSA stock solution (see Protocol 1)

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 48-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of DHSA or a vehicle control. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100-1000 ng/mL.

  • Incubation: Incubate the cells for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis and store it at -80°C if not used immediately.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (B80452) (a stable product of NO) in the collected supernatants, following the manufacturer's instructions.

  • Cytokine Measurement: Use specific ELISA kits to quantify the levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants.[6]

  • Cell Viability Assay (Optional but Recommended): Perform an MTT or similar viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of DHSA.

  • Data Analysis: Compare the levels of NO and cytokines in the DHSA-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Anti_Inflammatory_Workflow cluster_analysis Analysis seed Seed RAW 264.7 Macrophages pretreat Pre-treat with DHSA or Vehicle seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatant incubate->collect viability Assess Cell Viability (MTT Assay) incubate->viability Parallel Plate no_assay Measure Nitric Oxide (Griess Assay) collect->no_assay elisa_assay Measure Cytokines (ELISA for TNF-α, IL-6) collect->elisa_assay

Experimental workflow for anti-inflammatory assays.

References

Application Notes and Protocols for the Analysis of 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 9,10-Dihydroxystearic acid (9,10-DHSA) in various samples. The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound (9,10-DHSA) is a dihydroxylated fatty acid derived from oleic acid.[1] Its presence and concentration in biological systems are of growing interest due to its potential roles in various physiological and pathological processes. Accurate and reliable analytical methods are crucial for understanding its function. This document details protocols for the analysis of 9,10-DHSA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties and Standards

A summary of the key physicochemical properties of 9,10-DHSA is presented in the table below. It is recommended to use a certified analytical standard of 9,10-DHSA with a purity of ≥95% for the preparation of calibrators and quality control samples.[2]

PropertyValueReference
Chemical FormulaC₁₈H₃₆O₄[3]
Molecular Weight316.5 g/mol [3][4]
AppearanceCrystalline solid[2]
IUPAC Name9,10-dihydroxyoctadecanoic acid[4]
CAS Number120-87-6[3]
SolubilitySoluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[2]

Analytical Methodologies

Both GC-MS and LC-MS are powerful techniques for the quantification of 9,10-DHSA. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 9,10-DHSA requires a derivatization step to increase its volatility. The hydroxyl and carboxylic acid functional groups are typically converted to their trimethylsilyl (B98337) (TMS) ethers and esters or fatty acid methyl esters (FAMEs).

A sensitive and specific GC-MS method has been developed for the assay of 9- and 10-hydroxystearic acids in cell extracts.[5] This method involves the analysis of both free and conjugated forms after conversion to their methyl esters.[5]

3.1.1. Sample Preparation and Derivatization

A general workflow for sample preparation for GC-MS analysis is depicted below.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis Sample (e.g., Plasma, Tissue Homogenate) Sample (e.g., Plasma, Tissue Homogenate) Lipid Extraction Lipid Extraction Sample (e.g., Plasma, Tissue Homogenate)->Lipid Extraction Folch Method (Chloroform:Methanol 2:1) Saponification (optional)\n(to release conjugated DHSA) Saponification (optional) (to release conjugated DHSA) Lipid Extraction->Saponification (optional)\n(to release conjugated DHSA) Acidification & Extraction\nof Free Fatty Acids Acidification & Extraction of Free Fatty Acids Saponification (optional)\n(to release conjugated DHSA)->Acidification & Extraction\nof Free Fatty Acids Derivatization Derivatization Acidification & Extraction\nof Free Fatty Acids->Derivatization Esterification (FAMEs)\n(e.g., BF₃ in Methanol) Esterification (FAMEs) (e.g., BF₃ in Methanol) Derivatization->Esterification (FAMEs)\n(e.g., BF₃ in Methanol) Silylation (TMS derivatives)\n(e.g., BSTFA with 1% TMCS) Silylation (TMS derivatives) (e.g., BSTFA with 1% TMCS) Derivatization->Silylation (TMS derivatives)\n(e.g., BSTFA with 1% TMCS) GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

GC-MS Sample Preparation Workflow

Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Lipid Extraction: Extract total lipids from the sample using the Folch method (chloroform:methanol, 2:1 v/v).[6]

  • Saponification (for total 9,10-DHSA): To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH. Heat at 80°C for 10 minutes.

  • Esterification: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 80°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

  • Analysis: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3.1.2. GC-MS Parameters

ParameterTypical Value
Gas Chromatograph
ColumnDB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1 mL/min
Injection ModeSplitless
Injector Temperature250°C
Oven Program100°C for 2 min, ramp to 240°C at 5°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored IonsSpecific fragments of the 9,10-DHSA derivative

3.1.3. Quantitative Data

A validated GC-MS method for the analysis of 9- and 10-hydroxystearic acids reported the following performance characteristics:[5]

Parameter9-hydroxystearic acid10-hydroxystearic acid
Limit of Quantification (LOQ)1.8 ng4.4 ng
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing 9,10-DHSA directly without the need for derivatization, which can simplify sample preparation and reduce analytical variability.

3.2.1. Sample Preparation

The sample preparation for LC-MS analysis typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences from the sample matrix.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample (e.g., Plasma, Urine) Sample (e.g., Plasma, Urine) Protein Precipitation Protein Precipitation Sample (e.g., Plasma, Urine)->Protein Precipitation Acetonitrile or Methanol Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

LC-MS/MS Sample Preparation Workflow

Experimental Protocol: Protein Precipitation for Plasma Samples

  • Sample Aliquot: Take 100 µL of plasma in a microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of 9,10-DHSA).

  • Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortex & Centrifuge: Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

3.2.2. LC-MS/MS Parameters

ParameterTypical Value
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm x 150 mm, 5 µm)[2]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)315.3 [M-H]⁻
Product Ions (m/z)Specific fragment ions for quantification and qualification

3.2.3. Quantitative Data Comparison

The following table summarizes typical validation parameters for LC-MS/MS methods for related oxidized fatty acids, which can serve as a benchmark for a 9,10-DHSA assay.

ParameterExpected Performance
Linearity (R²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Limit of Detection (LOD)Low ng/mL to pg/mL range
Limit of Quantification (LOQ)Low ng/mL range
Recovery> 80%

Method Validation

All analytical methods for the quantification of 9,10-DHSA should be fully validated according to international guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion

The protocols described in these application notes provide a robust framework for the reliable quantification of this compound in various biological matrices. The choice between GC-MS and LC-MS will depend on specific experimental needs, with GC-MS offering high sensitivity after derivatization and LC-MS providing a simpler workflow without derivatization. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and development applications.

References

Application Note: Derivatization of 9,10-Dihydroxystearic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10-Dihydroxystearic acid (DHSA) is a hydroxylated fatty acid of significant interest in various research fields. Direct analysis of DHSA by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and high polarity, which stem from the presence of two hydroxyl groups and a carboxylic acid functional group. These characteristics can lead to poor chromatographic peak shape, thermal degradation, and strong interactions with the GC column stationary phase.[1]

To overcome these analytical hurdles, a derivatization step is essential. Derivatization chemically modifies the functional groups, increasing the analyte's volatility and thermal stability, thereby making it amenable to GC-MS analysis.[2] This application note provides detailed protocols for the derivatization of this compound, focusing on silylation and a two-step esterification/silylation approach.

Principle of Derivatization

The primary goal of derivatization for GC-MS is to replace active hydrogen atoms in polar functional groups (-COOH, -OH) with nonpolar protecting groups.

  • Silylation: This is a common and effective method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, Si(CH3)3.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can simultaneously derivatize both the carboxylic acid and hydroxyl groups to form TMS esters and TMS ethers, respectively.[1][3] This single-step reaction is efficient and widely used for hydroxylated fatty acids.[3]

  • Esterification followed by Silylation: This two-step process involves first converting the carboxylic acid group to a methyl ester (Fatty Acid Methyl Ester, FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-Methanol).[1] The remaining hydroxyl groups are then silylated in a subsequent step. This method can be useful for specific analytical objectives or when analyzing complex mixtures.

Experimental Protocols

Materials and Reagents

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Boron trifluoride-methanol solution (14% BF3 in MeOH)

  • Pyridine

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • Nitrogen gas for drying

  • Micro-reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

Protocol 1: Single-Step Trimethylsilylation (TMS) Derivatization

This protocol is a rapid and efficient one-step method for derivatizing both hydroxyl and carboxyl functional groups.

  • Sample Preparation:

    • Accurately weigh or pipette the dried this compound sample (typically 10-100 µg) into a 2 mL micro-reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen gas, as silylation reagents are moisture-sensitive.[1]

  • Derivatization Reaction:

    • Add 50-100 µL of a silylating agent, such as BSTFA + 1% TMCS or MSTFA, to the dried sample.[1] Pyridine can be used as a catalyst and solvent.

    • Cap the vial tightly and vortex for 30 seconds to ensure complete mixing.

  • Incubation:

    • Heat the vial at 60-70°C for 60 minutes in a heating block or oven to facilitate the reaction.[1]

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Alternatively, the sample can be diluted with a nonpolar solvent like hexane.

Protocol 2: Two-Step Esterification and Silylation

This protocol first creates the fatty acid methyl ester (FAME) and then derivatizes the hydroxyl groups.

  • Step 1: Esterification (Methylation)

    • Place the dried sample (1-25 mg) into a micro-reaction vessel.

    • Add 100 µL of 14% BF3-Methanol solution.[1]

    • Cap the vial, vortex briefly, and heat at 60°C for 10-15 minutes.

    • Cool the vial to room temperature.

    • Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane.[1]

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester to a new clean vial.[1]

    • Dry the hexane extract completely under a stream of nitrogen.

  • Step 2: Silylation

    • To the dried methyl ester from the previous step, add 50-100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

    • Cap the vial, vortex, and heat at 60-70°C for 30-60 minutes.

    • Cool to room temperature before GC-MS analysis.

Data Presentation

Table 1: Summary of Derivatization Methods and GC-MS Parameters

ParameterMethod 1: Single-Step SilylationMethod 2: Two-Step Esterification & Silylation
Target Groups Carboxyl (-COOH) and Hydroxyl (-OH)Step 1: Carboxyl (-COOH)Step 2: Hydroxyl (-OH)
Reagent(s) BSTFA + 1% TMCS or MSTFAStep 1: 14% BF3-MethanolStep 2: BSTFA + 1% TMCS
Derivative Formed Di-TMS-ether, TMS-ester of Stearic AcidTMS-ether of Stearic Acid Methyl Ester
Reaction Temp. 60-70°C[1]Step 1: 60°CStep 2: 60-70°C[1]
Reaction Time 60 minutes[1]Step 1: 10-15 minutesStep 2: 30-60 minutes
Typical GC Column (5%-phenyl)-methylpolysiloxane (e.g., HP-5) or (50%-cyanopropyl)-methylpolysiloxane (e.g., DB-23)[3][4](5%-phenyl)-methylpolysiloxane (e.g., HP-5) or equivalent
Example Temp. Program Initial 150°C, ramp to 210°C, hold.Initial 80°C, ramp to 220°C, then ramp to 350°C.[5][6]
Injector Temp. 250-280°C[3]280°C[5]
MS Ion Source Temp. 230°C[6]250°C[5]
Key MS Fragments Characteristic cleavage between C9-C10 and C10-C11, yielding ions indicative of the positions of the TMS-ether groups.[7]Cleavage patterns similar to silylated derivatives, but with the mass corresponding to the methyl ester.

Workflow Visualization

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Dry Sample (Nitrogen Stream) start->dry reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) dry->reagent heat Incubate at 60-70°C reagent->heat inject Inject into GC-MS heat->inject data Data Acquisition & Analysis inject->data end_node Identify & Quantify DHSA Derivative data->end_node

Caption: General workflow for GC-MS analysis of this compound.

Troubleshooting

  • No or Low Product Yield: This is often due to the presence of moisture, which deactivates the derivatization reagents. Ensure the sample and all glassware are completely dry.[1][2] Using a water scavenger like 2,2-dimethoxypropane (B42991) can also be beneficial.

  • Multiple or Broad Peaks: Incomplete derivatization can result in multiple peaks for a single analyte (e.g., partially derivatized molecules) or broad, tailing peaks for underivatized molecules.[1] Ensure sufficient reagent, proper reaction time, and temperature.

  • Analyte Adsorption: Active sites on glassware can adsorb the analyte, leading to sample loss. Silanizing glassware with a reagent like dimethyldichlorosilane (DMDCS) can prevent this issue.[2]

References

Applications of 9,10-Dihydroxystearic Acid in Metabolomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 9,10-Dihydroxystearic acid (9,10-DHSA) is an oxidized metabolite of oleic acid, a ubiquitous monounsaturated fatty acid. In the field of metabolomics, 9,10-DHSA is gaining attention as a potential biomarker and a bioactive lipid molecule involved in key metabolic pathways. Its presence and concentration in biological systems can provide insights into dietary intake, metabolic health, and disease processes. This document provides detailed application notes and experimental protocols for the study of 9,10-DHSA in a metabolomics context, targeted towards researchers, scientists, and professionals in drug development.

9,10-DHSA as a Biomarker

Application Note: 9,10-DHSA can serve as a valuable biomarker for the consumption of specific foods rich in oleic acid, such as peanuts.[1] Its detection and quantification in biological fluids like plasma or urine can offer a more objective measure of dietary intake compared to self-reported food frequency questionnaires. Furthermore, altered levels of 9,10-DHSA have been observed in certain pathological conditions, suggesting its potential as a disease biomarker. For instance, changes in its concentration have been noted in studies related to metabolic disorders.

Protocol 1: Extraction and Quantification of 9,10-DHSA from Human Plasma using LC-MS/MS

This protocol describes the liquid-liquid extraction of 9,10-DHSA from plasma followed by quantification using a triple quadrupole mass spectrometer.

Materials:

  • Human plasma collected in EDTA tubes

  • 9,10-DHSA standard

  • Internal Standard (IS): 9,10-DHSA-d4 (or other suitable deuterated analog)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hexane (B92381) (HPLC grade)

  • Deionized water

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an ESI source

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the internal standard solution (e.g., 1 µg/mL 9,10-DHSA-d4 in methanol).

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 15 mL glass tube.

  • Liquid-Liquid Extraction:

    • To the supernatant, add 5 mL of hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new glass tube.

    • Repeat the extraction with another 5 mL of hexane and combine the hexane fractions.

  • Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an LC autosampler vial.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate 9,10-DHSA from other isomers (e.g., start with 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Negative Ion Mode):

      • Ion Source: Electrospray Ionization (ESI).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 9,10-DHSA: Precursor ion (m/z) 315.3 → Product ions (e.g., m/z 171.1, 185.1).

        • 9,10-DHSA-d4 (IS): Precursor ion (m/z) 319.3 → Product ions (e.g., m/z 173.1, 187.1).

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Data Analysis:

  • Construct a calibration curve using the peak area ratio of the 9,10-DHSA standard to the internal standard.

  • Quantify the concentration of 9,10-DHSA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Role of 9,10-DHSA in Metabolic Regulation

Application Note: 9,10-DHSA has been shown to influence glucose metabolism and insulin (B600854) sensitivity. Studies have indicated that it can activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis. Specifically, 9,10-DHSA has been reported to activate PPARγ.[2] This makes 9,10-DHSA a molecule of interest for research into metabolic diseases such as type 2 diabetes and for the development of novel therapeutic agents.

Protocol 2: In Vivo Study of 9,10-DHSA Effects on Glucose Metabolism in a High-Fat Diet-Induced Obese Mouse Model

This protocol outlines a study to investigate the effects of dietary supplementation with 9,10-DHSA on metabolic parameters in mice fed a high-fat diet.

Materials:

  • Male C57BL/6J mice (8 weeks old).

  • High-Fat Diet (HFD): e.g., 60% kcal from fat.

  • Control Diet: Standard chow diet.

  • This compound.

  • Blood glucose meter and strips.

  • Insulin solution.

  • Equipment for oral gavage.

  • Metabolic cages (optional).

Procedure:

  • Animal Acclimatization and Diet Induction:

    • Acclimatize mice for one week with free access to standard chow and water.

    • Divide mice into three groups (n=8-10 per group):

      • Control Group: Fed standard chow diet.

      • HFD Group: Fed a high-fat diet.

      • HFD + 9,10-DHSA Group: Fed a high-fat diet supplemented with 9,10-DHSA (e.g., 0.5% w/w).

    • Maintain the diets for 12-16 weeks. Monitor body weight and food intake weekly.

  • Glucose Tolerance Test (GTT) - performed at week 11:

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from the tail vein (t=0).

    • Administer a glucose solution (2 g/kg body weight) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

  • Insulin Tolerance Test (ITT) - performed at week 12:

    • Fast mice for 4 hours.

    • Measure baseline blood glucose (t=0).

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Sample Collection at the end of the study:

    • Euthanize mice and collect blood via cardiac puncture for plasma analysis (e.g., insulin, lipids, 9,10-DHSA levels).

    • Collect tissues such as liver, adipose tissue, and skeletal muscle. Snap-freeze in liquid nitrogen and store at -80°C for further analysis (e.g., gene expression of PPAR targets, lipid content).

Data Analysis:

  • Calculate the area under the curve (AUC) for the GTT and ITT.

  • Perform statistical analysis (e.g., ANOVA) to compare body weight, food intake, glucose levels, and other metabolic parameters between the groups.

  • Analyze tissue samples for changes in gene and protein expression related to glucose and lipid metabolism.

Protocol 3: PPARγ Activation Assay

This protocol describes a cell-based reporter assay to determine the ability of 9,10-DHSA to activate PPARγ.

Materials:

  • Cell line suitable for transfection (e.g., HEK293T or CV-1).

  • Expression vector for full-length human PPARγ.

  • Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-Luc).

  • Control vector for transfection efficiency (e.g., a β-galactosidase expression vector).

  • Transfection reagent.

  • 9,10-DHSA.

  • Positive control (e.g., Rosiglitazone).

  • Cell culture medium and supplements.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 24-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of 9,10-DHSA (e.g., 1, 10, 50, 100 µM), the positive control (e.g., 1 µM Rosiglitazone), or vehicle control (e.g., DMSO).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

    • Measure β-galactosidase activity to normalize for transfection efficiency.

Data Analysis:

  • Normalize the luciferase activity to the β-galactosidase activity for each well.

  • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

  • Plot the fold induction as a function of 9,10-DHSA concentration to determine the dose-response relationship.

Quantitative Data Summary

Table 1: Reported Concentrations of 9,10-DHSA for PPARγ Activation

CompoundCell LineConcentration RangeEffectReference
9,10-DHSACV-150-100 µMDose-dependent activation of PPARγ[2]
RosiglitazoneCV-1~1 µMPotent activation of PPARγ (positive control)[2]

Table 2: Illustrative Data from a High-Fat Diet Animal Study

ParameterControl (Chow)High-Fat Diet (HFD)HFD + 9,10-DHSA (0.5%)
Final Body Weight (g) 25 ± 245 ± 340 ± 2.5
Fasting Blood Glucose (mg/dL) 100 ± 10150 ± 15125 ± 12
GTT AUC (mg/dLmin) 15000 ± 100025000 ± 150020000 ± 1200
Plasma Insulin (ng/mL) 0.5 ± 0.12.0 ± 0.31.2 ± 0.2
Liver Triglycerides (mg/g) 10 ± 250 ± 830 ± 5
*Illustrative data, p < 0.05 compared to HFD group.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_10_DHSA_ext 9,10-DHSA 9_10_DHSA_cyt 9,10-DHSA 9_10_DHSA_ext->9_10_DHSA_cyt Passive Diffusion PPARg_RXR_active PPARγ-RXR (Active Complex) 9_10_DHSA_cyt->PPARg_RXR_active Binds to PPARγ PPARg PPARγ PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) PPARg->PPARg_RXR_inactive RXR RXR RXR->PPARg_RXR_inactive PPARg_RXR_inactive->PPARg_RXR_active PPRE PPRE PPARg_RXR_active->PPRE Binds to PPRE Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Promotes Transcription Metabolic_Effects Improved Insulin Sensitivity Enhanced Glucose Uptake Target_Genes->Metabolic_Effects Leads to

Caption: 9,10-DHSA Signaling Pathway via PPARγ Activation.

Experimental_Workflow Start Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Liquid-Liquid) Start->Extraction Derivatization Derivatization (Optional) (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis Extraction->Analysis Derivatization->Analysis LC_MS LC-MS/MS Analysis->LC_MS GC_MS GC-MS Analysis->GC_MS Data_Processing Data Processing (Peak Integration, Normalization) LC_MS->Data_Processing GC_MS->Data_Processing Statistical_Analysis Statistical Analysis (Biomarker Discovery) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Caption: General Metabolomics Workflow for 9,10-DHSA Analysis.

Logical_Relationship Oleic_Acid Oleic Acid Oxidation Oxidation Oleic_Acid->Oxidation DHSA 9,10-DHSA Oxidation->DHSA Biomarker Biomarker of Intake DHSA->Biomarker Metabolic_Regulation Metabolic Regulation DHSA->Metabolic_Regulation Dietary_Intake Dietary Intake (e.g., Peanuts) Dietary_Intake->Oleic_Acid

Caption: Logical Relationship of 9,10-DHSA in Metabolomics.

References

Application Notes and Protocols: 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

9,10-Dihydroxystearic acid (9,10-DHSA) is a saturated fatty acid that is an oxidation product of oleic acid.[1][2] It can be synthesized from oleic acid, a common monounsaturated fatty acid found in sources like olive oil and palm oil.[3][4] Emerging research has highlighted 9,10-DHSA as a molecule of interest with potential therapeutic applications, particularly in the fields of metabolic disorders and immunomodulation.[4][5] This document provides an overview of its known biological activities, quantitative data from preclinical studies, and detailed protocols for its synthesis and evaluation.

Therapeutic Potential and Mechanism of Action

1. Metabolic Disorders: Preclinical studies have demonstrated that 9,10-DHSA can improve glucose metabolism. In KKAy diabetic mice, a diet supplemented with 4% 9,10-DHSA led to significantly improved glucose tolerance and insulin (B600854) sensitivity.[5] The body weight of mice on the 9,10-DHSA diet was also notably lower than that of the control group.[5]

The primary mechanism for these effects appears to be the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[5][6] While 9,10-DHSA did not activate PPAR-α, it activated PPAR-γ in a dose-dependent manner at concentrations between 50-100 µmol/L in CV-1 cells.[5] This suggests its potential as a therapeutic agent for conditions characterized by insulin resistance, such as type 2 diabetes.

2. Immunomodulation and Anti-Inflammatory Effects: Computational studies have identified a potential interaction between 9,10-DHSA and the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[4] This suggests a possible immunomodulatory role for 9,10-DHSA, although this requires experimental validation.[4] The anti-inflammatory properties of related hydroxystearic acids, which can modulate pathways involved in skin inflammation and aging, further support the investigation of 9,10-DHSA in inflammatory conditions.[7][8]

3. Skin Health and Keratinocyte Differentiation: While direct studies on 9,10-DHSA are limited, related hydroxyl fatty acids are known to influence skin health. For instance, 10-hydroxystearic acid, also a PPAR agonist, has been shown to increase collagen synthesis and improve signs of skin aging.[7][8] PPAR agonists play a role in epidermal barrier function and keratinocyte differentiation.[7] Dysregulated keratinocyte differentiation is a hallmark of skin diseases like psoriasis and atopic dermatitis.[9][10] Given its activity as a PPAR agonist, 9,10-DHSA could be a candidate for investigating therapies for such inflammatory skin conditions.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay Cell Line Concentration Range Result Reference
PPAR-γ Activation CV-1 5-20 µmol/L No activation [5]
PPAR-γ Activation CV-1 50-100 µmol/L Dose-dependent activation [5]

| PPAR-α Activation | CV-1 | Not specified | No activation |[5] |

Table 2: In Vivo Efficacy of this compound in KKAy Mice

Parameter Treatment Group Duration Key Findings Reference
Glucose Tolerance 4% 9,10-DHSA in high-fat diet 5 weeks Significantly lower blood glucose at 0.5h and 1h post-glucose challenge; reduced area under the curve. [5]
Insulin Sensitivity 4% 9,10-DHSA in high-fat diet 6 weeks Significantly higher insulin sensitivity compared to control groups. [5]

| Body Weight | 4% 9,10-DHSA in high-fat diet | 6 weeks | Significantly lower body weight compared to the corn oil diet group. |[5] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Oleic Acid

This protocol is based on the performic acid hydroxylation method.[3][11]

Materials:

  • Oleic acid (C18H34O2)

  • Formic acid (98-100%)

  • Hydrogen peroxide (30%)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrochloric acid (HCl) solution (3 M)

  • Ethanol (B145695) (95%)

  • Three-necked flask, dropping funnel, condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Procedure:

  • Combine 0.5 moles of oleic acid with 425 mL of formic acid in a 1-L three-necked flask equipped with a stirrer.

  • While stirring at 25°C, slowly add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.

  • The reaction is exothermic. Maintain the temperature at 40°C using a water bath for cooling or heating as needed. The solution should become homogeneous after 20-30 minutes.

  • Continue the reaction for 3-4 hours at 40°C until all peroxide is consumed.

  • Remove the formic acid by distillation under reduced pressure (e.g., using a rotary evaporator).

  • To the resulting residue (hydroxyformoxystearic acids), add an excess of 3 M aqueous sodium hydroxide solution and heat at 100°C for 1 hour to hydrolyze the formate (B1220265) esters.

  • Cautiously pour the hot soap solution into an excess of 3 M hydrochloric acid with vigorous stirring to precipitate the 9,10-DHSA.

  • An oil will separate and solidify upon cooling. Discard the aqueous layer.

  • Wash the solid product by remelting it with hot water and stirring well to remove residual salts. Allow it to cool and solidify, then discard the aqueous layer.

  • Dissolve the crude solid in hot 95% ethanol (approx. 400 mL).

  • Crystallize the product by storing the solution at 0°C for several hours.

  • Collect the white crystalline product by filtration and dry it under a vacuum. The purity can be increased by repeated recrystallization from ethanol.[11]

G cluster_workflow Workflow: Synthesis of 9,10-DHSA start Mix Oleic Acid and Formic Acid add_h2o2 Add 30% H2O2 (Maintain at 40°C) start->add_h2o2 react Reaction (3-4 hrs) Formation of Hydroxyformoxystearic Acid add_h2o2->react distill Remove Formic Acid (Reduced Pressure) react->distill hydrolyze Hydrolysis with NaOH (100°C, 1 hr) distill->hydrolyze precipitate Acidification with HCl Precipitation of Crude 9,10-DHSA hydrolyze->precipitate wash Wash with Hot Water precipitate->wash recrystallize Recrystallize from Hot 95% Ethanol wash->recrystallize end Pure 9,10-DHSA (White Solid) recrystallize->end

Caption: Workflow for the synthesis of 9,10-DHSA via performic acid hydroxylation.

Protocol 2: In Vitro PPAR-γ Activation Assay (Luciferase Reporter Assay)

This protocol describes a general method to assess the activation of PPAR-γ by 9,10-DHSA in a cellular context.

Materials:

  • CV-1 cells (or other suitable host cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Expression vector for GAL4-PPAR-γ-LBD (Ligand Binding Domain)

  • Reporter vector containing a GAL4 upstream activation sequence driving a luciferase gene (e.g., pUAS-tk-luc)

  • Transfection reagent (e.g., Lipofectamine)

  • 9,10-DHSA stock solution (in DMSO or ethanol)

  • Rosiglitazone (positive control)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Culture: Culture CV-1 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in 24-well plates. Co-transfect the cells with the GAL4-PPAR-γ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9,10-DHSA (e.g., 5, 10, 20, 50, 100 µM), a positive control (e.g., Rosiglitazone), and a vehicle control (DMSO or ethanol).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Express the results as fold activation relative to the vehicle control.

G cluster_pathway Signaling Pathway: PPAR-γ Activation by 9,10-DHSA DHSA 9,10-DHSA (Ligand) PPAR PPAR-γ DHSA->PPAR Binds to LBD PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimerizes with RXR RXR RXR Gene Target Gene Transcription PPRE->Gene Activates Effect Improved Glucose Metabolism Gene->Effect G cluster_workflow Workflow: In Vivo Glucose Tolerance Test start Acclimatize Mice & Divide into Groups diet Administer Control or 9,10-DHSA Diet (5-6 weeks) start->diet fasting Overnight Fasting (12-16 hours) diet->fasting baseline Measure Baseline Blood Glucose (t=0) fasting->baseline gavage Oral Gavage of Glucose (2 g/kg) baseline->gavage measure Measure Blood Glucose at 15, 30, 60, 90, 120 min gavage->measure analyze Analyze Data: Plot Curve & Calculate AUC measure->analyze end Determine Effect on Glucose Tolerance analyze->end

References

Application Notes and Protocols for the Enzymatic Synthesis of 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 9,10-dihydroxystearic acid (9,10-DHSA), a valuable chemical intermediate with applications in pharmaceuticals, cosmetics, and as a surfactant.[1] The enzymatic routes presented offer a more selective and environmentally friendly alternative to traditional chemical synthesis methods, which often require harsh reaction conditions and can produce unwanted byproducts.

Two primary enzymatic pathways for the synthesis of 9,10-DHSA have been explored:

  • Direct Hydration of Oleic Acid: A single-step conversion catalyzed by oleate (B1233923) hydratases (OhyA), which are FAD-dependent enzymes found in various bacteria.[2][3][4][5] This method is highly regio- and stereoselective, typically yielding (R)-10-hydroxystearic acid.[6]

  • Multi-enzyme Cascade: A multi-step process involving a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase. This pathway can start from saturated fatty acids like hexadecanoic acid.[7][8][9]

This document focuses on the more direct and widely studied oleate hydratase-mediated synthesis.

Data Presentation

Table 1: Comparison of Oleate Hydratases for 10-Hydroxystearic Acid Synthesis
Enzyme SourceRecombinant HostMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)Reference
Staphylococcus aureus (SaOhyA)E. coli---[2][4][10]
Lactococcus garvieaeE. coli657.530[11]
Stenotrophomonas maltophiliaE. coli-6.535[12]
Stenotrophomonas nitritireducensWhole cells-7.535[13]
Table 2: Optimal Reaction Conditions for 10-Hydroxystearic Acid Production
Enzyme/Cell TypeSubstrate (Oleic Acid)Cell/Enzyme Conc.SurfactantReaction Time (h)Conversion Yield (%)Volumetric Productivity (g/L/h)Reference
S. maltophilia (recombinant E. coli)50 g/L10 g/L cells0.05% (w/v) Tween 40498 (w/w)12.3[12]
S. nitritireducens (whole cells)30 g/L20 g/L cells0.05% (w/v) Tween 804100 (mol/mol)7.9[13]
L. garvieae (purified enzyme)30 g/L105.49 U/mL4% ethanol (B145695)7-8--[11]

Mandatory Visualizations

Enzymatic_Conversion_of_Oleic_Acid oleic_acid Oleic Acid (cis-9-Octadecenoic acid) enzyme Oleate Hydratase (OhyA) EC 4.2.1.53 oleic_acid->enzyme dhsa This compound ((9R,10R)-9,10-dihydroxyoctadecanoic acid) enzyme->dhsa Hydration water H₂O water->enzyme

Caption: One-step enzymatic conversion of oleic acid to this compound.

Multi_Step_Enzymatic_Pathway stearic_acid Stearic Acid fad Fatty Acid Desaturase (FAD) stearic_acid->fad oleic_acid Oleic Acid epox Epoxygenase (EPOX) oleic_acid->epox epoxystearic_acid 9,10-Epoxystearic Acid eh Epoxide Hydrolase (EH) epoxystearic_acid->eh dhsa This compound fad->oleic_acid Desaturation epox->epoxystearic_acid Epoxidation eh->dhsa Hydrolysis

Caption: Multi-step enzymatic pathway from stearic acid to this compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing cloning Gene Cloning (e.g., OhyA in pET vector) expression Recombinant Protein Expression (e.g., in E. coli BL21(DE3)) cloning->expression purification Enzyme Purification (e.g., His-tag affinity chromatography) expression->purification reaction_setup Reaction Setup (Substrate, Buffer, Enzyme/Cells) purification->reaction_setup incubation Incubation (Optimal Temperature, pH, Time) reaction_setup->incubation extraction Product Extraction (e.g., with Diethyl Ether) incubation->extraction analysis Product Analysis (GC-MS, HPLC) extraction->analysis

Caption: General experimental workflow for enzymatic 9,10-DHSA production.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Oleate Hydratase (OhyA) from Lactococcus garvieae in E. coli

This protocol is adapted from the methodology described for the oleate hydratase from Lactococcus garvieae.[11]

1. Gene Cloning and Expression Vector: a. The gene encoding oleate hydratase from Lactococcus garvieae is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His(6x)-tag for purification. b. The recombinant plasmid is transformed into a suitable E. coli expression strain, for example, BL21(DE3).

2. Culture and Induction: a. Inoculate a single colony of E. coli BL21(DE3) harboring the recombinant plasmid into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)). Incubate overnight at 37°C with shaking. b. Use the overnight culture to inoculate 500 mL of fresh LB medium with the same antibiotic. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Continue to incubate the culture for 12 hours at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Wash the cell pellet with sterile water and resuspend in 20 mL of His-tag binding buffer (e.g., from a Novagen His Bind Purification kit). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the soluble His-tagged OhyA. f. Purify the enzyme from the supernatant using a His-tag affinity chromatography column (e.g., Novagen His Bind Purification kit) according to the manufacturer's instructions. g. Elute the purified protein and dialyze against a suitable storage buffer. h. Confirm the purity and molecular weight (expected to be around 65 kDa) of the enzyme by SDS-PAGE.[11]

Protocol 2: Whole-Cell Biocatalytic Synthesis of 10-Hydroxystearic Acid

This protocol is based on the methods used for Stenotrophomonas maltophilia and Stenotrophomonas nitritireducens.[12][13]

1. Preparation of Whole-Cell Biocatalyst: a. Cultivate the recombinant E. coli expressing OhyA or the wild-type Stenotrophomonas species in a suitable growth medium until the desired cell density is reached. b. Harvest the cells by centrifugation. c. Wash the cells with buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium components.

2. Reaction Setup: a. Prepare the reaction mixture in a sealed vessel to maintain anaerobic conditions if required. b. The reaction mixture should contain:

  • Buffer (e.g., 100 mM sodium citrate (B86180) buffer, pH 6.5-7.5)
  • Oleic acid (substrate): 30-50 g/L
  • Surfactant (e.g., 0.05% w/v Tween 40 or Tween 80) to aid in substrate dispersal.
  • Washed cells (biocatalyst): 10-20 g/L c. Ensure the oleic acid is well emulsified in the reaction mixture.

3. Incubation: a. Incubate the reaction mixture at the optimal temperature (35°C) with gentle agitation for 4 hours.[12][13] b. Monitor the progress of the reaction by taking samples at regular intervals.

Protocol 3: In Vitro Enzymatic Synthesis of 10-Hydroxystearic Acid

This protocol utilizes the purified oleate hydratase.[11]

1. Reaction Setup: a. Prepare the reaction mixture containing:

  • 100 mM sodium citrate buffer (pH 7.5)
  • 30 g/L oleic acid
  • 4% ethanol (as a co-solvent)
  • Purified oleate hydratase solution (e.g., 105.49 U/mL)
  • Optional: Mg2+ ions, which may enhance enzyme activity.[11]

2. Incubation: a. Incubate the reaction at 30°C for 7-8 hours with stirring.[11]

Protocol 4: Extraction and Analysis of this compound

1. Extraction: a. At the end of the reaction, acidify the mixture to a pH of ~2.0 with HCl to protonate the fatty acids. b. Extract the fatty acids from the aqueous phase using an organic solvent such as diethyl ether or ethyl acetate. c. Separate the organic phase and evaporate the solvent under reduced pressure to obtain the crude product.

2. Analysis: a. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the product needs to be derivatized.[11] i. Silylate the hydroxyl and carboxyl groups of the fatty acid product. b. Analyze the derivatized sample by GC-MS to confirm the presence and quantify the amount of this compound.[11] High-Performance Liquid Chromatography (HPLC) can also be used for product identification and quantification.[14]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9,10-Dihydroxystearic Acid (DHSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of DHSA. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and solubility data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in common solvents?

A1: this compound is sparingly soluble in aqueous buffers. Its solubility is significantly better in organic solvents. For instance, in a 1:5 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.16 mg/mL.[1][2] The solubility in various organic solvents is summarized in the data table below.

Q2: Why is it challenging to dissolve this compound in aqueous solutions?

A2: this compound is a long-chain fatty acid. While it has hydrophilic hydroxyl (-OH) and carboxyl (-COOH) groups, the long 18-carbon chain is hydrophobic, making the molecule overall poorly soluble in water.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: The most common and effective methods include:

  • Using Co-solvents: Initially dissolving DHSA in a water-miscible organic solvent like DMSO or ethanol (B145695) before diluting it into an aqueous buffer.

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Complexation with Carrier Proteins: Using proteins like Bovine Serum Albumin (BSA) to form complexes that are soluble in aqueous media, particularly for cell culture applications.

  • Employing Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic DHSA molecule.

  • Utilizing Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.

Q4: Is it recommended to store aqueous solutions of this compound?

A4: It is generally not recommended to store aqueous solutions of DHSA for more than one day, as they can be unstable and the compound may precipitate out of solution.[1] It is best to prepare fresh solutions for each experiment.

Q5: What are the visual indicators of this compound precipitation in my aqueous solution?

A5: Precipitation can manifest as a visible cloudiness, turbidity, or the formation of a solid pellet at the bottom of the container. In cell culture media, it may appear as small, dark, and sometimes crystalline structures under a microscope.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of an organic stock solution into aqueous buffer. The concentration of the organic solvent in the final solution is too low to maintain solubility. The final concentration of DHSA exceeds its solubility limit in the aqueous buffer.Decrease the final concentration of DHSA. Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible. Add the organic stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
Cloudiness or precipitation in the final aqueous solution, especially after storage. The solution is supersaturated and unstable. Temperature fluctuations can decrease solubility. The pH of the solution has changed.Prepare fresh solutions for each experiment. Store solutions at a constant temperature. If using pH adjustment, ensure the buffer has sufficient capacity to maintain the desired pH. Consider using a stabilizing agent like a small amount of surfactant.
Inconsistent results in cell-based assays. The actual concentration of soluble DHSA is variable due to precipitation. The organic solvent (e.g., DMSO, ethanol) is causing cellular toxicity. The DHSA-BSA complex was not properly formed.Visually inspect the media for any signs of precipitation before adding to cells. Always run a vehicle control with the same concentration of the organic solvent to account for its effects. Ensure the DHSA:BSA molar ratio is optimized and that the complex is allowed to form completely during preparation.
The pH of the solution is difficult to maintain after dissolving DHSA with a base. The buffering capacity of the aqueous solution is insufficient.Use a buffer with a higher buffering capacity. Prepare the final solution by adding the DHSA salt to a pre-buffered solution at the target pH.
Low yield of soluble DHSA when using cyclodextrins. The molar ratio of cyclodextrin (B1172386) to DHSA is not optimal. The wrong type of cyclodextrin is being used.Experiment with different molar ratios of cyclodextrin to DHSA to find the optimal complexation efficiency. Methyl-β-cyclodextrin is often a good starting point for fatty acids.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a DHSA solution in an aqueous buffer using Dimethyl Sulfoxide (DMSO) as a co-solvent.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution: Weigh the desired amount of DHSA and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the DHSA is completely dissolved by vortexing. Gentle warming may be applied if necessary.

  • Dilution into aqueous buffer: While vortexing the aqueous buffer, slowly add the DHSA/DMSO stock solution to achieve the desired final concentration. For example, to prepare a 1:5 solution of DMSO:PBS, add 1 part of the DHSA/DMSO stock to 4 parts of PBS.

  • Final mixing and use: Vortex the final solution thoroughly. Use the freshly prepared solution immediately for your experiments.

G cluster_0 Protocol 1: Co-solvent Method Start Start Dissolve DHSA in DMSO 1. Dissolve DHSA in pure DMSO to create a stock solution. Start->Dissolve DHSA in DMSO Vortex to dissolve 2. Vortex until DHSA is completely dissolved. Dissolve DHSA in DMSO->Vortex to dissolve Slowly add stock to buffer 3. Slowly add the DHSA/DMSO stock to the aqueous buffer while vortexing. Vortex to dissolve->Slowly add stock to buffer Vortex final solution 4. Vortex the final solution thoroughly. Slowly add stock to buffer->Vortex final solution End Use immediately Vortex final solution->End

Caption: Experimental workflow for solubilizing DHSA using a co-solvent.

Protocol 2: Solubilization by pH Adjustment

This protocol utilizes a basic solution to deprotonate the carboxylic acid of DHSA, forming a more soluble sodium salt.

Materials:

  • This compound (solid)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension: Add the desired amount of DHSA to your aqueous buffer. It will not dissolve at this stage and will form a suspension.

  • Adjust the pH: While stirring the suspension, slowly add the NaOH solution dropwise.

  • Monitor dissolution and pH: Continue to add NaOH and monitor the pH. The DHSA will start to dissolve as the pH increases. The solution should become clear at a pH above 7.

  • Final pH adjustment: Once the DHSA is fully dissolved, carefully adjust the pH to your desired final experimental pH using a dilute acid (e.g., 0.1 M HCl) or base.

  • Final volume adjustment: Bring the solution to the final desired volume with your aqueous buffer.

G cluster_1 Protocol 2: pH Adjustment Method Start Start Suspend DHSA in buffer 1. Suspend DHSA in the aqueous buffer. Start->Suspend DHSA in buffer Add NaOH dropwise 2. Slowly add NaOH solution while stirring. Suspend DHSA in buffer->Add NaOH dropwise Monitor pH and dissolution 3. Monitor pH and continue adding NaOH until DHSA dissolves. Add NaOH dropwise->Monitor pH and dissolution Adjust to final pH 4. Adjust to the final desired experimental pH. Monitor pH and dissolution->Adjust to final pH Adjust to final volume 5. Bring to the final volume with the buffer. Adjust to final pH->Adjust to final volume End Use freshly prepared Adjust to final volume->End

Caption: Experimental workflow for solubilizing DHSA by pH adjustment.

Protocol 3: Complexation with Bovine Serum Albumin (BSA) for Cell Culture

This protocol is suitable for preparing DHSA for use in cell culture experiments, where the presence of organic solvents may be undesirable.

Materials:

  • This compound (solid)

  • Ethanol (100%)

  • Fatty acid-free BSA

  • Cell culture medium (serum-free)

  • Water bath at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a DHSA stock solution: Dissolve DHSA in 100% ethanol to make a concentrated stock solution (e.g., 50 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a desired concentration (e.g., 10%). Gently warm to 37°C to aid dissolution.

  • Complexation: While stirring the BSA solution at 37°C, slowly add the ethanolic DHSA stock solution to achieve the desired final DHSA concentration and DHSA:BSA molar ratio. A molar ratio between 3:1 and 6:1 (DHSA:BSA) is a good starting point.

  • Incubate for complexation: Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation. The solution should be clear.

  • Sterile filtration: Filter the final DHSA-BSA complex solution through a 0.22 µm sterile filter before adding it to your cell cultures.

G cluster_2 Protocol 3: BSA Complexation Method Start Start Prepare DHSA stock 1. Prepare a concentrated DHSA stock in ethanol. Start->Prepare DHSA stock Prepare BSA solution 2. Prepare a fatty acid-free BSA solution in serum-free medium at 37°C. Prepare DHSA stock->Prepare BSA solution Add DHSA to BSA 3. Slowly add the DHSA stock to the BSA solution while stirring at 37°C. Prepare BSA solution->Add DHSA to BSA Incubate 4. Incubate at 37°C for at least 1 hour to allow complexation. Add DHSA to BSA->Incubate Sterile filter 5. Sterile filter the final solution. Incubate->Sterile filter End Ready for cell culture Sterile filter->End

Caption: Experimental workflow for preparing DHSA-BSA complexes.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molarity (approx.)
Dimethylformamide (DMF)2579 mM
Dimethyl Sulfoxide (DMSO)1031.6 mM
Ethanol515.8 mM
1:5 DMSO:PBS (pH 7.2)0.160.5 mM

Data compiled from supplier information.[1][2]

Table 2: Recommended Starting Conditions for Different Solubilization Methods

MethodKey ParametersRecommended Starting PointNotes
Co-solvent Final Co-solvent % (v/v)5-20% DMSO or EthanolFinal concentration should be tested for cell toxicity.
pH Adjustment Final pH> 7.5The exact pH for full solubilization may vary.
BSA Complexation DHSA:BSA Molar Ratio3:1 to 6:1Use fatty acid-free BSA.
Cyclodextrins DHSA:Cyclodextrin Molar Ratio1:5 to 1:10Methyl-β-cyclodextrin is a good starting choice.
Surfactants Surfactant TypeNon-ionic (e.g., Tween® 80, Poloxamer 188)Start with concentrations slightly above the CMC.

References

Technical Support Center: Quantification of 9,10-Dihydroxystearic Acid (9,10-DHSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantitative analysis of 9,10-Dihydroxystearic acid (9,10-DHSA). Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying 9,10-DHSA?

The quantification of 9,10-DHSA presents several analytical challenges. Due to its chemical structure, it can be prone to poor ionization efficiency in mass spectrometry. Furthermore, its presence in complex biological matrices necessitates robust sample preparation to minimize interferences from other lipids and endogenous compounds, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of results.[1][2] The isomeric nature of hydroxystearic acids also requires good chromatographic separation for accurate quantification.[3]

Q2: Which analytical technique is most suitable for 9,10-DHSA quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique for the sensitive and specific quantification of 9,10-DHSA.[4] It offers high selectivity through the use of multiple reaction monitoring (MRM) and can achieve low limits of detection. Gas chromatography-mass spectrometry (GC-MS) is another option, though it typically requires derivatization of the analyte.[3]

Q3: How can I minimize matrix effects in my 9,10-DHSA analysis?

Minimizing matrix effects is crucial for accurate quantification. This can be achieved through:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) help to remove interfering matrix components.[5]

  • Chromatographic Separation: Optimizing the LC method to ensure 9,10-DHSA elutes in a region with minimal co-eluting interferences.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[6]

Q4: What is a suitable internal standard for 9,10-DHSA quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4 or -¹³C₁₈. While direct commercial availability of a deuterated 9,10-DHSA standard can be limited, custom synthesis is an option.[7] Alternatively, a structurally similar deuterated fatty acid, such as Oleic acid-¹³C₁₈, can be considered, though it may not fully compensate for matrix effects specific to the dihydroxy structure.[8]

Q5: What are typical validation parameters I should expect for a 9,10-DHSA LC-MS/MS method?

While specific values can vary between laboratories and matrices, a well-validated method for a similar fatty acid would typically exhibit the following characteristics:

  • Linearity (R²): >0.99[1][9]

  • Accuracy (% Recovery): 85-115%[2][5]

  • Precision (RSD%): <15%[1][9]

  • Limit of Quantification (LOQ): Low ng/mL to µg/mL range, depending on the matrix and instrumentation.[3][10]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of 9,10-DHSA and related fatty acids using different analytical techniques. Please note that these values are compiled from various sources and should serve as a general guideline.

ParameterLC-MS/MSGC-MS
Linearity (R²) >0.99[1]>0.99[1]
Accuracy (% Recovery) 87% - 119%[1]>95%[1]
Precision (RSD %) <7%[1]<2%[1]
Limit of Detection (LOD) ~0.4 ppb[1]0.109 - 0.177 mg/mL[1]
Limit of Quantitation (LOQ) Quantifiable at low ppb levels[1]1.8 - 4.4 ng[3]

Experimental Protocol: LC-MS/MS Quantification of 9,10-DHSA in Plasma

This protocol provides a general framework for the quantification of 9,10-DHSA in plasma. Optimization may be required for specific instrumentation and sample types.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., deuterated 9,10-DHSA at 1 µg/mL).

  • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the upper organic layer.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions (example):

    • 9,10-DHSA: Precursor ion [M-H]⁻ m/z 315.3 → Product ions (to be optimized, e.g., fragments from cleavage of the C-C bond between the hydroxyl groups).

    • Internal Standard: Corresponding transitions for the deuterated standard.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal 1. Poor ionization of 9,10-DHSA.2. Inefficient extraction.3. Analyte degradation.4. Incorrect MS/MS parameters.1. Optimize mobile phase modifiers (e.g., add a small amount of ammonium (B1175870) hydroxide (B78521) for negative mode).2. Evaluate different extraction solvents or use SPE.3. Keep samples on ice during preparation; avoid extreme pH.4. Infuse a standard solution to optimize precursor and product ions.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Incompatibility between injection solvent and mobile phase.3. Secondary interactions with the column stationary phase.1. Dilute the sample or reduce injection volume.2. Reconstitute the final extract in the initial mobile phase.3. Use a different column chemistry or adjust mobile phase pH.[11]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Significant matrix effects.3. Instrument instability.1. Use an automated liquid handler if possible; ensure consistent vortexing and centrifugation.2. Implement a more rigorous sample cleanup (e.g., SPE) and use a stable isotope-labeled internal standard.[5]3. Check for fluctuations in LC pressure and MS signal; perform system maintenance.
Carryover 1. Adsorption of 9,10-DHSA to autosampler components.2. Insufficient needle wash.1. Include a high-organic wash solvent in the autosampler wash protocol.2. Increase the volume and/or number of needle washes between injections.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification DataReview Data Review & Reporting Quantification->DataReview

Caption: Experimental workflow for 9,10-DHSA quantification.

ppar_alpha_pathway DHSA 9,10-DHSA (Ligand) PPARa PPARα DHSA->PPARa activates PPRE PPRE (DNA Response Element) PPARa->PPRE binds to RXR RXR RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes regulates MetabolicEffects Increased Fatty Acid Catabolism & other Metabolic Effects TargetGenes->MetabolicEffects

Caption: 9,10-DHSA activation of the PPARα signaling pathway.

References

Technical Support Center: Analysis of 9,10-Dihydroxystearic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 9,10-Dihydroxystearic acid (9,10-DHSA).

Frequently Asked Questions (FAQs)

Q1: What is the accurate mass and molecular formula of this compound?

A1: The molecular formula of this compound is C₁₈H₃₆O₄. Its monoisotopic molecular weight is approximately 316.2614 g/mol , though it is often observed with a molecular weight of around 316.5 g/mol .[1]

Q2: What is the expected ionization behavior of 9,10-DHSA in electrospray ionization (ESI) mass spectrometry?

A2: In negative ion mode ESI, 9,10-DHSA readily forms a deprotonated molecule, [M-H]⁻, at m/z 315.25.[2] This is the most common and typically most abundant ion for quantification. In positive ion mode, it may form a protonated molecule [M+H]⁺ at m/z 317.27 or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, though the signal intensity in positive mode is generally lower for acidic molecules like 9,10-DHSA.[2]

Q3: What type of liquid chromatography (LC) column is suitable for the separation of 9,10-DHSA?

A3: A reverse-phase C18 column is commonly used for the separation of 9,10-DHSA and other fatty acids. Typical column dimensions are 50-150 mm in length and 2.1 mm in internal diameter, with a particle size of 1.7-5 µm.

Q4: Can 9,10-DHSA be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?

A4: Yes, 9,10-DHSA can be analyzed by GC-MS. However, it requires derivatization to increase its volatility. The hydroxyl and carboxylic acid groups are typically derivatized, for example, by methylation of the carboxylic acid and silylation of the hydroxyl groups.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation

This protocol is a rapid method for extracting 9,10-DHSA from plasma or serum samples.

  • Thawing: Thaw plasma/serum samples on ice.

  • Aliquoting: Pipette 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of 9,10-DHSA) to each sample.

  • Protein Precipitation: Add 250 µL of cold isopropanol.[3][4]

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at 4°C for 2 hours to enhance protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition for LC-MS analysis.

Protocol 2: Collision Energy Optimization for MRM Transitions

This protocol describes how to determine the optimal collision energy for a specific Multiple Reaction Monitoring (MRM) transition on a triple quadrupole mass spectrometer.

  • Infusion of Standard: Infuse a standard solution of 9,10-DHSA (e.g., 1 µg/mL in 50:50 acetonitrile:water) directly into the mass spectrometer.

  • Precursor Ion Selection: In the instrument software, set the first quadrupole (Q1) to isolate the precursor ion of 9,10-DHSA (m/z 315.25 for [M-H]⁻).

  • Product Ion Scan: Perform a product ion scan by scanning the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-320) while inducing fragmentation in the second quadrupole (collision cell).

  • Identify Product Ions: Identify the most abundant and specific product ions from the product ion spectrum.

  • Collision Energy Ramp: For each selected MRM transition (precursor -> product), perform a collision energy ramp. This involves acquiring data for the transition at a range of collision energy values (e.g., from 5 eV to 50 eV in 2-5 eV increments).

  • Determine Optimum CE: Plot the signal intensity of the product ion against the collision energy. The collision energy that yields the maximum signal intensity is the optimal collision energy for that transition.

Quantitative Data Summary

Table 1: Recommended LC-MS/MS Parameters for 9,10-DHSA Analysis (Negative Ion Mode)
ParameterRecommended ValueNotes
Precursor Ion (m/z) 315.25[M-H]⁻
Product Ion 1 (m/z) 171.1Proposed fragment from cleavage between C9-C10
Product Ion 2 (m/z) 185.1Proposed fragment from cleavage between C10-C11
Product Ion 3 (m/z) 297.2[M-H-H₂O]⁻
Collision Energy Instrument and transition dependentRequires optimization (see Protocol 2)
Dwell Time 50-100 msAdjust based on the number of MRM transitions
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 2.5 - 3.5 kVInstrument dependent, optimize for best signal
Source Temperature 120 - 150 °CInstrument dependent
Desolvation Temp. 350 - 500 °CInstrument dependent
Desolvation Gas Flow 600 - 1000 L/hrInstrument dependent
Table 2: Typical Liquid Chromatography Parameters for 9,10-DHSA
ParameterRecommended Conditions
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297)
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 5 mM ammonium acetate
Gradient Start at 30-40% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 2 - 10 µL

Troubleshooting Guide

Table 3: Common Issues and Solutions in the LC-MS Analysis of 9,10-DHSA
IssuePossible Cause(s)Recommended Solution(s)
Poor Sensitivity / No Signal - Inefficient ionization - Suboptimal collision energy - Sample degradation - Matrix suppression- Check mobile phase pH; for negative mode, a slightly basic mobile phase or the use of ammonium acetate can improve ionization. - Optimize collision energy for your specific instrument (see Protocol 2). - Prepare fresh samples and standards; keep samples cool. - Improve sample cleanup (e.g., use solid-phase extraction) or dilute the sample.
Peak Tailing - Column overload - Secondary interactions with the column - Inappropriate mobile phase pH- Reduce injection volume or sample concentration. - Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. - Consider a different column chemistry if tailing persists.
Poor Peak Shape (Splitting or Broadening) - Injector issues - Column contamination or degradation - Incompatible injection solvent- Flush the injection port and ensure the injection needle is not clogged. - Replace the column or use a guard column. - Reconstitute the sample in a solvent similar to the initial mobile phase.
Retention Time Shifts - Inconsistent mobile phase composition - Column temperature fluctuations - Column aging- Prepare fresh mobile phases and ensure proper mixing. - Check the column oven temperature stability. - Use an internal standard to correct for retention time shifts; replace the column if shifts become significant and irreproducible.
High Background Noise - Contaminated mobile phase or LC system - Matrix effects- Use high-purity solvents and additives. - Flush the LC system and mass spectrometer. - Implement a more effective sample cleanup procedure.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma/Serum Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Isopropanol) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Down Dry Down (Nitrogen) Collect_Supernatant->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of 9,10-DHSA from plasma/serum.

Troubleshooting_Logic Start LC-MS/MS Problem Encountered Check_Signal Is there any signal? Start->Check_Signal Check_Peak_Shape Is the peak shape acceptable? Check_Signal->Check_Peak_Shape Yes No_Signal_Solutions Troubleshoot: - Ion source settings - Sample degradation - MS parameters Check_Signal->No_Signal_Solutions No Check_RT Is the retention time stable? Check_Peak_Shape->Check_RT Yes Bad_Peak_Shape_Solutions Troubleshoot: - Injection solvent - Column health - Mobile phase Check_Peak_Shape->Bad_Peak_Shape_Solutions No Check_Sensitivity Is sensitivity low? Check_RT->Check_Sensitivity Yes RT_Shift_Solutions Troubleshoot: - Mobile phase preparation - Column temperature - LC pump performance Check_RT->RT_Shift_Solutions No Low_Sensitivity_Solutions Troubleshoot: - Matrix effects - Ionization efficiency - Collision energy Check_Sensitivity->Low_Sensitivity_Solutions Yes End Problem Resolved Check_Sensitivity->End No No_Signal_Solutions->End Bad_Peak_Shape_Solutions->End RT_Shift_Solutions->End Low_Sensitivity_Solutions->End

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

stability of 9,10-Dihydroxystearic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 9,10-Dihydroxystearic Acid (DHSA) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability of four years or more, it is recommended to store this compound as a crystalline solid at -20°C.[1]

Q2: What are the appropriate solvents for dissolving this compound?

This compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day to ensure stability.[1]

Q3: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups (vicinal diols). This cleavage results in the formation of shorter-chain fatty acids, namely azelaic acid and pelargonic acid.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in aqueous buffer Low aqueous solubility of DHSA.Prepare a stock solution in an organic solvent like DMSO first, then dilute with the aqueous buffer. Ensure the final concentration does not exceed the solubility limit. It is not recommended to store the aqueous solution for more than a day.[1]
Inconsistent experimental results Degradation of DHSA due to improper storage or handling.Store the solid compound at -20°C.[1] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Purge organic solvent stock solutions with an inert gas like nitrogen or argon before sealing and storage.
Unexpected peaks in analytical chromatography (e.g., HPLC, GC) Oxidative degradation of DHSA.This may indicate the presence of degradation products like azelaic acid and pelargonic acid. To minimize oxidation, use degassed solvents, limit exposure to air, and consider adding an antioxidant like BHT (butylated hydroxytoluene) to organic solutions if compatible with the experimental setup.
Low purity of synthesized DHSA Incomplete reaction or purification.Recrystallization from ethanol is a common method to purify synthesized DHSA. Purity can be assessed by techniques like LC-MS.[2]

Quantitative Data Summary

The following tables summarize the known physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₈H₃₆O₄[1]
Molecular Weight316.5 g/mol [1]
AppearanceCrystalline solid[1]
Melting Point94-95 °C (pure)[2]
Storage Temperature-20°C[1]
Long-term Stability≥ 4 years at -20°C[1]

Table 2: Solubility Data

SolventSolubilityReference
Ethanol~5 mg/mL[1]
DMSO~10 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mL[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Materials:

  • This compound (DHSA)
  • Methanol (B129727) (HPLC grade)
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • Butylated hydroxytoluene (BHT) (optional antioxidant)
  • HPLC system with UV or Charged Aerosol Detector (CAD)
  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
  • pH meter
  • Thermostatic oven
  • Photostability chamber

2. Preparation of DHSA Stock Solution:

  • Accurately weigh and dissolve DHSA in methanol to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

4. Sample Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
  • Example HPLC Conditions:
  • Column: C18, 250 mm x 4.6 mm, 5 µm
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Detector: UV at 210 nm or CAD.
  • Quantify the remaining DHSA and any degradation products.

Visualizations

Degradation Pathway

G DHSA This compound Cleavage Oxidative Cleavage of C9-C10 bond DHSA->Cleavage Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, light, heat) Oxidizing_Agent->Cleavage Azelaic_Acid Azelaic Acid Cleavage->Azelaic_Acid Pelargonic_Acid Pelargonic Acid Cleavage->Pelargonic_Acid

Caption: Oxidative cleavage of this compound.

Signaling Pathway Activation

G cluster_cell Cell cluster_nucleus Nucleus DHSA_ext This compound (extracellular) DHSA_int This compound (intracellular) DHSA_ext->DHSA_int Enters Cell Membrane Cell Membrane PPARg PPARγ DHSA_int->PPARg Binds to and activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

References

minimizing matrix effects in 9,10-Dihydroxystearic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 9,10-Dihydroxystearic acid (DHSA) by LC-MS.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, providing actionable solutions to overcome them.

Issue 1: Low Signal Intensity and Poor Sensitivity for DHSA

Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids (B1166683), is a common cause of reduced signal intensity for 9,10-DHSA.

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs. Infuse a standard solution of DHSA post-column while injecting a blank extracted matrix sample. A dip in the baseline signal indicates the retention time of interfering components.

    • Post-Extraction Spike: To quantify the extent of ion suppression, compare the peak area of DHSA in a standard solution to the peak area of DHSA spiked into a blank matrix extract after the extraction process. A significant decrease in the peak area in the matrix sample confirms ion suppression.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This is often the most effective method for removing phospholipids. A mixed-mode or a reversed-phase (C18) sorbent can be employed. See the detailed protocol below for a recommended SPE procedure.

    • Liquid-Liquid Extraction (LLE): While less effective at removing all phospholipids compared to SPE, LLE can still significantly reduce matrix effects. A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol (B129727) mixture.

  • Chromatographic Optimization:

    • Adjust the gradient elution profile to achieve better separation between DHSA and the interfering matrix components identified by the post-column infusion experiment.

    • Consider using a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for phospholipids.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • The use of a deuterated 9,10-DHSA internal standard is highly recommended.[1][2][3] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the signal.[1][2][3]

Issue 2: High Variability and Poor Reproducibility in DHSA Quantification

Possible Cause: Inconsistent matrix effects between samples and standards can lead to high variability in quantitative results. This is often due to slight differences in the composition of the biological matrix from sample to sample.

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Method:

    • As with low sensitivity, a thorough sample cleanup using SPE is the most effective way to minimize variability in matrix effects.[4] Ensure the SPE method is validated for reproducibility.

  • Employ Matrix-Matched Calibrators and Quality Controls (QCs):

    • Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma from a control group). This helps to normalize the matrix effects across the analytical run.

  • Consistent Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects and improving the precision and accuracy of the assay.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 9,10-DHSA analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 9,10-DHSA, by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analysis. In biological samples, phospholipids are a major contributor to matrix effects in LC-MS analysis.

Q2: What is the best sample preparation technique to minimize matrix effects for 9,10-DHSA?

A2: Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing interfering matrix components, especially phospholipids, prior to the analysis of oxylipins like 9,10-DHSA.[5][6] A comparison of different methods is provided in the table below.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of 9,10-DHSA?

A3: Yes, using a stable isotope-labeled internal standard, such as deuterated 9,10-DHSA, is highly recommended for the most accurate and precise quantification.[1][2][3] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction of signal variations.[1][2][3]

Q4: What are the expected MRM transitions for 9,10-DHSA in negative ion mode?

A4: For this compound (molecular weight: 316.48 g/mol ), the deprotonated molecule [M-H]⁻ would have an m/z of 315.3. Common fragmentation patterns for similar hydroxy fatty acids in negative ion mode involve neutral losses of water (H₂O) and carbon dioxide (CO₂). Therefore, potential MRM transitions to monitor would be:

  • Quantifier: m/z 315.3 → m/z 297.3 (Loss of H₂O)

  • Qualifier: m/z 315.3 → m/z 271.3 (Loss of CO₂)

It is crucial to optimize the collision energy for these transitions on your specific mass spectrometer.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis in Plasma *

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile85 - 9540 - 60 (Suppression)Simple, fast, and inexpensive.High matrix effects, not effective at removing phospholipids.
Liquid-Liquid Extraction (LLE) (Folch Method)70 - 9020 - 40 (Suppression)Good for a broad range of lipids.Less effective at removing all phospholipids compared to SPE, use of chlorinated solvents.
Solid-Phase Extraction (SPE) (Reversed-Phase C18)> 90< 15 (Suppression)Excellent removal of phospholipids and other interferences, high recovery.[5][7]More time-consuming and costly than PPT or LLE.
Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange)80 - 95< 10 (Suppression)Highly selective for acidic compounds like DHSA.May require more method development to optimize.

*Data presented is based on studies of structurally similar oxylipins and fatty acids in plasma and should be considered as a general guide.[5][7] It is essential to validate the chosen method specifically for this compound in your laboratory.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of 9,10-DHSA from Human Plasma

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

Materials:

  • Reversed-phase (C18) SPE cartridges (e.g., 100 mg, 1 mL)

  • Human plasma (K₂EDTA)

  • Deuterated 9,10-DHSA internal standard (IS) solution (in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the deuterated 9,10-DHSA internal standard solution.

    • Add 300 µL of cold methanol containing 0.1% formic acid.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning and Equilibration:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the 9,10-DHSA and the internal standard with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Typical LC-MS/MS Parameters for 9,10-DHSA Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. A typical gradient might be: 0-1 min (20% B), 1-8 min (20-95% B), 8-10 min (95% B), 10.1-12 min (20% B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • MRM Transitions:

    • 9,10-DHSA: m/z 315.3 → 297.3 (Quantifier), m/z 315.3 → 271.3 (Qualifier)

    • Deuterated 9,10-DHSA (e.g., d4-DHSA): m/z 319.3 → 301.3

Mandatory Visualization

Caption: Workflow for minimizing matrix effects in 9,10-DHSA analysis.

References

troubleshooting poor yield in 9,10-Dihydroxystearic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 9,10-dihydroxystearic acid, specifically addressing issues that lead to poor yields.

Troubleshooting Guide

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in this compound synthesis can arise from several factors, including incomplete reaction, degradation of the product, and the formation of byproducts. Key areas to investigate are:

  • Incomplete Reaction: The dihydroxylation of oleic acid may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or suboptimal reagent stoichiometry.

  • Side Reactions: The most common side reaction is the oxidative cleavage of the carbon-carbon double bond in oleic acid, leading to the formation of shorter-chain carboxylic acids (e.g., azelaic acid and pelargonic acid) instead of the desired diol.[1][2] This is particularly a risk with strong oxidizing agents like potassium permanganate (B83412) if the reaction conditions are not strictly controlled.[1][3]

  • Product Degradation: The desired this compound can degrade under harsh reaction conditions, such as excessively high temperatures or extreme pH.

  • Suboptimal Reagent Purity: The purity of the starting material, oleic acid, can significantly impact the yield.[4] Impurities may interfere with the reaction or complicate the purification process.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps, such as extraction and recrystallization.

Question 2: I am observing the formation of significant byproducts. How can I minimize them?

The formation of byproducts is a primary contributor to low yields. Here are strategies to minimize their formation:

  • Strict Temperature Control: Maintaining the recommended reaction temperature is crucial. For instance, in the permanganate oxidation of oleic acid, the temperature should be kept low (around 10°C) to prevent over-oxidation and cleavage of the double bond.[1] For reactions involving hydrogen peroxide and formic acid, a temperature of around 40°C is recommended.[4]

  • Controlled Reagent Addition: Slow, dropwise addition of the oxidizing agent (e.g., hydrogen peroxide or potassium permanganate solution) can help to control the reaction rate and minimize localized overheating, thereby reducing the formation of cleavage products.[1][4][5]

  • Choice of Oxidizing System: Using a milder and more selective oxidizing system can significantly improve the yield of the desired diol. For example, using hydrogen peroxide with a catalytic amount of a tungstic acid-based catalyst or phosphotungstic acid can offer high selectivity and yield.[5] While osmium tetroxide is highly efficient for syn-dihydroxylation, its toxicity and cost are significant drawbacks.[2][6]

  • pH Control: During the workup, maintaining the correct pH is important to ensure the product is in the desired form (free acid vs. salt) for efficient extraction and to prevent degradation.[4]

Question 3: How can I improve the purification process to maximize my yield?

Efficient purification is key to obtaining a high yield of pure this compound. Consider the following:

  • Washing: After the reaction, thorough washing of the crude product is necessary to remove unreacted reagents, catalysts, and water-soluble byproducts.[4][5] Washing with hot water can be effective for removing residual salts and water-soluble acids.[4]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695), is a common and effective method for purifying this compound.[1][4][7] Multiple recrystallizations may be necessary to achieve high purity.[7]

  • Solvent Choice: The choice of solvent for extraction and recrystallization is critical. This compound is soluble in alcohols like ethanol and methanol (B129727) but insoluble in petroleum ether.[1] This differential solubility can be exploited to remove nonpolar impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods involve the oxidation of oleic acid. These include:

  • Oxidation with Peroxy Acids: In-situ formation of a peroxy acid (e.g., performic acid or peracetic acid) by reacting hydrogen peroxide with a carboxylic acid (formic acid or acetic acid) is a widely used method.[4][8][9]

  • Permanganate Oxidation: Reaction of oleic acid with cold, alkaline potassium permanganate (KMnO4) yields the syn-dihydroxylated product.[1] However, this method requires careful control to avoid over-oxidation.

  • Catalytic Oxidation: The use of catalysts like phosphotungstic acid or tungstic acid with hydrogen peroxide offers a greener and more selective alternative to strong acids.[5]

Q2: What is the expected yield for this synthesis?

Yields can vary significantly depending on the method and reaction conditions.

  • With careful control of the permanganate oxidation, yields of around 87% have been reported.[1]

  • The hydrogen peroxide/formic acid method can yield crude products in the range of 75-80 g from 141 g of oleic acid, which after recrystallization gives 60-65 g.[4]

  • Methods using phosphotungstic acid as a catalyst have reported yields as high as 85-92%.[5]

Q3: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used:

  • Melting Point: The melting point of the purified product can be compared to literature values (e.g., 132°C for the erythro isomer).[1]

  • Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) can be used to assess the purity and identify the presence of starting material or byproducts.[10]

  • Spectroscopy: Infrared (IR) spectroscopy can confirm the presence of hydroxyl (-OH) and carboxylic acid (C=O) functional groups.[7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[7] Mass Spectrometry (MS) can confirm the molecular weight of the product.[7]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodOxidizing AgentCatalyst/Co-reagentTypical YieldKey AdvantagesKey Disadvantages
Permanganate OxidationPotassium Permanganate (KMnO₄)Sodium Hydroxide (B78521) (NaOH)~87%[1]Readily available reagentsRisk of over-oxidation and cleavage[1][3]
Peroxyformic AcidHydrogen Peroxide (H₂O₂)Formic Acid~42-46% (recrystallized)[4]Well-established methodUse of corrosive strong acid[5]
Catalytic OxidationHydrogen Peroxide (H₂O₂)Phosphotungstic Acid85-92%[5]High selectivity, greener process[5]Catalyst may be more expensive

Experimental Protocols

Protocol 1: Synthesis of erythro-9,10-dihydroxystearic acid via Permanganate Oxidation

Adapted from Lapworth and Mottram, J. Chem. Soc., 1925, 1628-31.[1]

  • Preparation: Dissolve 3.14 g of oleic acid (technical grade, 90%) in a solution of 3.14 g of sodium hydroxide in 32 mL of water in a 500 mL beaker with a magnetic stirrer. Heat the mixture while stirring until a clear solution is formed.

  • Cooling and Oxidation: Add 250 mL of ice-cold water to the solution. While maintaining the temperature at 10°C, add 25 mL of a 1% potassium permanganate solution over 1 minute with vigorous stirring.

  • Quenching: After 5 minutes, add solid sodium sulfite (B76179) or sodium disulfite until the purple color of the permanganate disappears.

  • Acidification and Precipitation: Acidify the mixture with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of this compound will form.

  • Isolation and Washing: Collect the precipitate by suction filtration. Wash the crude product with 5 mL of petroleum ether (60-80°C) and dry under reduced pressure.

  • Purification: Powder the dried product in a mortar and digest it with 10-15 mL of petroleum ether in a beaker to remove unreacted saturated carboxylic acids. The dihydroxystearic acid is insoluble in petroleum ether. Collect the solid by suction filtration.

  • Recrystallization: Recrystallize the purified product from ethanol to obtain colorless crystals.

Protocol 2: Synthesis of this compound via Peroxyformic Acid

Adapted from Organic Syntheses, Coll. Vol. 4, p.317 (1963); Vol. 34, p.38 (1954).[4]

  • Reaction Setup: In a 1-liter three-necked flask, combine 141 g (0.5 mole) of oleic acid and 425 mL of 98-100% formic acid.

  • Oxidation: While stirring the mixture at 25°C, add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.

  • Temperature Control: The reaction is mildly exothermic. Maintain the temperature at 40°C using a cold water bath initially, and a warm water bath or heating mantle as the reaction subsides.

  • Reaction Completion and Formic Acid Removal: After about 3 hours, or once a peroxide test is negative, remove the formic acid by distillation under reduced pressure.

  • Saponification: To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100°C for 1 hour.

  • Acidification and Isolation: Cautiously pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling. Discard the aqueous layer.

  • Washing: Remelt the solid by adding hot water and stir well to remove residual salts. Allow the oil to solidify and discard the aqueous layer.

  • Recrystallization: Dissolve the solid in 400 mL of 95% ethanol by heating. Crystallize the product at 0°C for several hours. Collect the crystals by filtration and dry under vacuum. A second recrystallization may be performed to improve purity.

Visualizations

Synthesis_Pathway Oleic_Acid Oleic Acid Epoxide Epoxide Intermediate (for peroxy acid methods) Oleic_Acid->Epoxide  Oxidation  (e.g., H₂O₂/Formic Acid) DHSA This compound Oleic_Acid->DHSA  Direct Dihydroxylation  (e.g., KMnO₄) Cleavage_Products Side Products (e.g., Azelaic Acid, Pelargonic Acid) Oleic_Acid->Cleavage_Products  Over-oxidation/  Cleavage Epoxide->DHSA  Hydrolysis Troubleshooting_Workflow Start Poor Yield Observed Check_Completion Check Reaction Completion (TLC, etc.) Start->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Increase_Time_Temp Increase Reaction Time/ Adjust Temperature Incomplete->Increase_Time_Temp Yes Analyze_Byproducts Analyze for Byproducts (GC, MS, etc.) Incomplete->Analyze_Byproducts No Increase_Time_Temp->Check_Completion Byproducts_Present Significant Byproducts? Analyze_Byproducts->Byproducts_Present Optimize_Conditions Optimize Reaction Conditions (Temp, Reagent Addition) Byproducts_Present->Optimize_Conditions Yes Review_Purification Review Purification Protocol Byproducts_Present->Review_Purification No Optimize_Conditions->Start Loss_During_Workup Product Loss During Workup? Review_Purification->Loss_During_Workup Optimize_Purification Optimize Extraction/ Recrystallization Loss_During_Workup->Optimize_Purification Yes End Improved Yield Loss_During_Workup->End No Optimize_Purification->Start

References

Technical Support Center: Purification of 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 9,10-Dihydroxystearic acid (DHSA) from complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Question: Why is my DHSA "oiling out" instead of forming crystals during recrystallization?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with fatty acids and can be caused by several factors:

  • Cooling the solution too quickly: Rapid cooling can cause the DHSA to precipitate as an oil. To resolve this, reheat the solution to redissolve the oil, and then allow it to cool down to room temperature slowly. You can insulate the flask to slow down the cooling process.[1][2]

  • High impurity level: A high concentration of impurities can lower the melting point of the mixture, leading to oiling out.[1] Consider pre-purification steps like washing with petroleum ether to remove nonpolar impurities.[3]

  • Insufficient solvent: If the amount of solvent is close to the saturation limit at the boiling point, the DHSA may precipitate prematurely at a higher temperature. Add a small amount of additional hot solvent to ensure the DHSA remains dissolved as it cools.[1][4]

Question: My recrystallization yield of DHSA is very low. What are the possible reasons and how can I improve it?

Answer: Low recovery is a frequent problem in recrystallization. Here are the primary causes and solutions:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[1][5] Use the minimum amount of near-boiling solvent required to fully dissolve the DHSA.[5] If too much solvent has been added, you can evaporate some of it to concentrate the solution.[1][4]

  • Incomplete precipitation: Ensure the solution has been cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can further increase the yield.[6][7]

  • Loss during filtration and washing: Some product will inevitably be lost during these steps. To minimize this, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] Using solvent that is not chilled will redissolve some of your product.[5]

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the DHSA may crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.

Question: No crystals are forming even after the solution has cooled. What should I do?

Answer: This is likely due to supersaturation, where the DHSA remains dissolved even though the concentration is above its solubility limit at that temperature. You can induce crystallization by:

  • Scratching the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The small scratches provide a surface for crystals to start forming.[1][5]

  • Seeding the solution: Add a tiny crystal of pure DHSA (a "seed crystal") to the solution. This will act as a template for crystallization to begin.[4][5]

  • Further cooling: Place the solution in an ice bath to further decrease the solubility of the DHSA.

Chromatography Issues

Question: My DHSA is streaking on the TLC plate. How can I get well-defined spots?

Answer: Streaking on a TLC plate can be caused by several factors:

  • Sample overloading: Applying too much sample to the plate is a common cause of streaking.[8][9] Try spotting a more dilute solution of your sample.

  • Inappropriate solvent system: If the solvent system is too polar, the compounds will move up the plate with the solvent front, causing streaking. Conversely, if it's not polar enough, they won't move from the baseline. Adjust the polarity of your mobile phase. For DHSA, a common solvent system is a mixture of hexane (B92381) and diethyl ether, often with a small amount of acetic acid to improve the spot shape of the carboxylic acid.[10]

  • Acidic nature of DHSA: The carboxylic acid group can interact with the silica (B1680970) gel, causing streaking. Adding a small amount of acid (e.g., 0.1-2% acetic or formic acid) to the mobile phase can suppress this interaction and lead to sharper spots.[9]

Question: I am trying to purify DHSA using column chromatography, but I am getting poor separation of impurities. What can I do?

Answer: Poor separation in column chromatography can be frustrating. Here are some troubleshooting steps:

  • Optimize the solvent system: The separation on the column is highly dependent on the mobile phase. Use TLC to test different solvent systems and find one that gives good separation between DHSA and its impurities. The ideal Rf value for the compound of interest is typically between 0.2 and 0.4.

  • Sample loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[11] If the sample is not very soluble in the column eluent, you can use a stronger, more polar solvent to dissolve it, but use as little as possible.[11] Alternatively, you can use the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.

  • Column packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.

  • Flow rate: A slower flow rate generally results in better separation.[12]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in DHSA synthesized from oleic acid include unreacted oleic acid, saturated fatty acids that were present in the starting material (e.g., palmitic and stearic acid), and byproducts of the synthesis reaction.[3][13]

Q2: What is the best solvent for recrystallizing this compound?

A2: Ethanol (B145695) (95%) is a commonly used and effective solvent for the recrystallization of DHSA.[3][6][7] Isopropyl alcohol has also been shown to be effective.[13] The choice of solvent depends on the specific impurities you are trying to remove.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity of DHSA:

  • Melting Point: Pure DHSA has a distinct melting point. A broad melting range or a melting point lower than the literature value indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities. A pure compound should ideally show a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis of fatty acids and their derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify DHSA and its impurities.

  • Spectroscopic Methods: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and may reveal the presence of impurities.[7]

Q4: How should I store purified this compound?

A4: Purified DHSA should be stored as a crystalline solid at -20°C for long-term stability.[14] Stock solutions in organic solvents should be purged with an inert gas. Aqueous solutions are not recommended for storage for more than one day.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Dimethylformamide (DMF)~25 mg/mL[14]
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL[14]
Ethanol~5 mg/mL[14]
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mL[14]

Table 2: Purity and Yield of this compound after Purification

Purification StagePurityYield
Crude Product69.0%[13]75-80 g (from 141 g oleic acid)[6]
After one recrystallization from ethanol-~80% (from highly purified elaidic acid)[6]
After two recrystallizations from ethanol-60-65 g (from 141 g oleic acid)[6]
After three recrystallizations from ethanol~95%[7]68.8%[7]
After crystallization from isopropyl alcohol92.2%[13]-

Experimental Protocols

Protocol 1: Purification of DHSA by Recrystallization from Ethanol

This protocol is adapted from established procedures for the purification of DHSA.[6][7]

  • Dissolution: In a fume hood, place the crude DHSA in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (approximately 5 mL of ethanol per gram of crude DHSA) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[6]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period to allow for the formation of larger crystals.

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least one hour to maximize the precipitation of DHSA.[7]

  • Filtration: Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of ice-cold 95% ethanol. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point and analyze the purity of the recrystallized DHSA using TLC, GC-MS, or HPLC. Repeat the recrystallization process if necessary to achieve the desired purity.[6]

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Analysis of DHSA

This protocol provides a general method for analyzing the purity of DHSA using TLC.

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.

  • Sample Preparation: Prepare a dilute solution of your crude and purified DHSA samples in a suitable solvent like ethanol.

  • Spotting: Use a capillary tube to spot a small amount of each solution onto the origin line. Keep the spots small and allow the solvent to evaporate completely between applications if multiple applications are needed.

  • Developing the Plate: Prepare a mobile phase, for example, a mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1 v/v/v). Pour a small amount of the mobile phase into a developing chamber, ensuring the solvent level is below the origin line on the TLC plate. Place the spotted TLC plate into the chamber and cover it.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under UV light if the plate contains a fluorescent indicator, or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain, which reacts with the hydroxyl groups of DHSA).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. A pure sample should ideally show a single spot.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude DHSA Synthesis (e.g., from Oleic Acid) pre_wash Pre-wash with Petroleum Ether (Optional) synthesis->pre_wash Crude Product recrystallization Recrystallization (e.g., from Ethanol) pre_wash->recrystallization filtration Vacuum Filtration recrystallization->filtration Crystals Formed washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying purity_check Purity Assessment (TLC, MP, HPLC, GC-MS) drying->purity_check purity_check->recrystallization Low Purity pure_product Pure 9,10-DHSA purity_check->pure_product Purity ≥ 95%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Purity of DHSA after Recrystallization check_mp Broad Melting Point? start->check_mp check_tlc Multiple Spots on TLC? check_mp->check_tlc Yes rerun_recrystallization Repeat Recrystallization (Slower Cooling) check_mp->rerun_recrystallization No, but purity is low pre_purify Pre-purification Step (e.g., Solvent Wash) check_tlc->pre_purify Yes, significant impurities column_chrom Column Chromatography check_tlc->column_chrom Yes, impurities with similar polarity pre_purify->rerun_recrystallization After pre-purification

Caption: Troubleshooting decision tree for low purity of this compound.

References

Technical Support Center: Resolving Isomeric Separation of 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical separation of 9,10-dihydroxystearic acid (9,10-DHSA) isomers. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges in resolving these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: this compound has multiple isomers, including positional isomers (9-OH vs. 10-OH) and stereoisomers (enantiomers and diastereomers), which have very similar physicochemical properties.[1][2][3] These subtle structural differences result in nearly identical hydrophobicity and polarity, leading to very similar retention times and potential co-elution under standard chromatographic conditions.[1]

Q2: What are the primary analytical methods for separating 9,10-DHSA isomers?

A2: The most common techniques are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for sensitive detection and identification.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is effective for quantifying positional isomers after a derivatization step to increase analyte volatility.[4][6]

  • Reversed-Phase HPLC (RP-HPLC) is widely used to separate fatty acids based on hydrophobicity.[1]

  • Chiral Chromatography , a specialized form of HPLC, is necessary to resolve the enantiomers (e.g., R/S forms).[5][7]

Q3: Is derivatization necessary for the analysis of 9,10-DHSA?

A3: Derivatization is highly recommended for GC analysis and often beneficial for HPLC analysis.

  • For GC: The hydroxyl and carboxylic acid groups of 9,10-DHSA make it non-volatile. Derivatization, such as methylation to form fatty acid methyl esters (FAMEs) or silylation, is essential to increase volatility for gas-phase separation.[4][8][9]

  • For HPLC: While not strictly required, derivatization can significantly improve performance. Converting the carboxylic acid to an ester can yield sharper, more symmetrical peaks.[1] Additionally, incorporating a chromophore or fluorophore through derivatization can dramatically enhance detection sensitivity for UV or fluorescence detectors.[1][10]

Q4: How can I resolve the enantiomers of 9,10-DHSA?

A4: Resolving enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[5][7] For example, a method developed for the related compound 9-PAHSA successfully resolved its R- and S-enantiomers using a Lux Cellulose-3 column.[5] This type of column creates transient, diastereomeric complexes with the enantiomers, allowing them to be separated based on their differential interaction strength.[7]

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Isomeric Peaks

Question: My chromatogram shows a single broad peak or poorly resolved shoulder peaks for 9,10-DHSA instead of distinct isomer peaks. What steps should I take to improve separation?

Answer: Achieving baseline resolution for isomers requires systematic optimization of your chromatographic method. The following steps can help improve separation. For a logical workflow, refer to the diagram below.

  • Optimize Mobile Phase Composition (HPLC): The choice and composition of the mobile phase are critical for resolution.[11]

    • Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[12] Decreasing the organic content generally increases retention time and may improve the separation between closely eluting peaks.[11]

    • Use a Modifier: For acidic compounds like 9,10-DHSA, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and selectivity.[5][13]

    • Implement a Gradient: A shallow elution gradient can significantly enhance the separation of complex or similar compounds compared to an isocratic method.[11]

  • Select an Appropriate Column:

    • For Positional Isomers (GC/HPLC): Ensure you are using a high-efficiency column (i.e., small particle size, long column length). For HPLC, a standard C18 column may work, but optimization is key.[1][11]

    • For Enantiomers (HPLC): A standard C18 column will not separate enantiomers. You must use a chiral stationary phase (CSP), such as a cellulose- or amylose-based column.[5][7]

  • Adjust System Parameters:

    • Lower the Flow Rate: Reducing the mobile phase flow rate can increase column efficiency and often leads to better resolution, although it will lengthen the analysis time.[11]

    • Optimize Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.[11] Systematically varying the column temperature (e.g., in 5 °C increments) can alter selectivity and may improve resolution.

  • Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[14] Injecting in a stronger solvent can cause peak distortion and poor resolution.[12][14]

G cluster_0 Troubleshooting: Poor Peak Resolution start Start: Poor Resolution Observed q1 Is this an enantiomeric separation? start->q1 chiral_col Action: Use a Chiral Stationary Phase (CSP) (e.g., Cellulose-based) q1->chiral_col  Yes no_chiral Proceed to HPLC/GC Optimization q1->no_chiral No   q2 Is the mobile phase optimized? chiral_col->q2 no_chiral->q2 mp_opt Action: 1. Adjust solvent strength 2. Try a shallower gradient 3. Add/adjust modifier (e.g., formic acid) q2->mp_opt No   q3 Are system parameters optimized? q2->q3  Yes mp_opt->q3 param_opt Action: 1. Lower the flow rate 2. Adjust column temperature q3->param_opt No   q4 Is the injection solvent appropriate? q3->q4  Yes param_opt->q4 solvent_opt Action: Dissolve sample in mobile phase or a weaker solvent q4->solvent_opt No   end End: Resolution Improved q4->end  Yes solvent_opt->end

Caption: Logical diagram for troubleshooting poor isomer peak resolution.
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)

Question: My peaks are exhibiting significant tailing (or fronting), which is compromising quantification. What are the common causes and how can I fix this?

Answer: Peak asymmetry is a common problem that can lead to inaccurate peak integration.[14]

  • Peak Tailing: This is often caused by secondary interactions, where the analyte interacts with active sites (like free silanol (B1196071) groups) on the column packing material.[14]

    • Solutions:

      • Use a High-Purity Mobile Phase: Ensure solvents are HPLC or GC grade.[11]

      • Filter Samples: Filter all samples through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.[12]

      • Mobile Phase Modifier: Adding a small amount of an acid like formic or acetic acid can protonate silanol groups, reducing unwanted secondary interactions with the acidic 9,10-DHSA.

      • Reduce Sample Load: Injecting too much sample can overload the column. Try diluting your sample or reducing the injection volume.[14]

  • Peak Fronting: This is typically a sign of column overload or poor sample solubility.[14]

    • Solutions:

      • Reduce Injection Amount: Decrease the injection volume or dilute the sample to ensure you are within the column's linear capacity.[14]

      • Change Injection Solvent: Ensure the analyte is fully dissolved in the injection solvent and that this solvent is compatible with the mobile phase.[14]

Issue 3: Low Sensitivity or Poor Detection

Question: I am unable to detect my 9,10-DHSA isomers, or the signal-to-noise ratio is very low. How can I enhance sensitivity?

Answer: Low sensitivity can be a major hurdle, especially when analyzing trace amounts in biological samples.

  • Optimize Mass Spectrometer Settings (LC-MS/GC-MS):

    • Ensure the ionization source parameters (e.g., spray voltage, gas flows, temperature) are optimized for 9,10-DHSA.

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for significantly improved sensitivity and selectivity over full scan mode.

  • Derivatization for Enhanced Detection:

    • For HPLC with UV or fluorescence detection, derivatize 9,10-DHSA with a reagent that introduces a highly responsive chromophore or fluorophore.[1]

    • For LC-MS, derivatization can introduce a permanently charged moiety or a group that is more easily ionized, enhancing the ESI-MS signal.[10]

  • Sample Preparation:

    • Implement a sample concentration step, such as solid-phase extraction (SPE) or nitrogen evaporation, to increase the analyte concentration before injection.[11]

Detailed Experimental Protocols

Protocol 1: GC-MS for Positional Isomer Analysis

This protocol is based on a method for the quantitative analysis of 9- and 10-hydroxystearic acids.[4] It involves derivatization to methyl esters to facilitate GC analysis.

1. Sample Preparation and Derivatization (Methylation): a. To your dried sample extract, add 1 mL of a 2% (v/v) sulfuric acid solution in methanol. b. Seal the vial and heat at 50°C for 2 hours to convert the carboxylic acid to its methyl ester. c. After cooling, add 1 mL of saturated sodium chloride solution and 2 mL of hexane (B92381). d. Vortex vigorously for 1 minute and centrifuge to separate the layers. e. Carefully transfer the upper hexane layer containing the methyl esters to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

  • GC Column: HP-5MS or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 10 min.
  • Injector: Splitless mode at 250°C.
  • MS Detector: Electron Ionization (EI) at 70 eV.
  • Detection: Use SIM mode, monitoring specific fragments for 9- and 10-hydroxystearic acid methyl esters for quantification.

Protocol 2: Chiral HPLC-MS for Enantiomeric Separation

This protocol is adapted from a method successfully used to separate the R- and S-enantiomers of a closely related hydroxylated fatty acid.[5]

1. Sample Preparation: a. Dissolve the 9,10-DHSA sample in the mobile phase or a compatible solvent mixture (e.g., methanol/water). b. Filter the sample through a 0.22 µm syringe filter before injection.[12]

2. Chiral HPLC-MS/MS Analysis:

  • HPLC Column: Lux 3 µm Cellulose-3 (or a similar cellulose-based chiral column).
  • Mobile Phase: Isocratic mixture of Methanol/Water/Formic Acid (96:4:0.1, v/v/v).
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS Detector: Electrospray Ionization (ESI) in negative ion mode.
  • Detection: Use MRM mode for sensitive and specific detection of the R- and S-enantiomers.

Quantitative Data Summary

The tables below summarize representative chromatographic parameters and performance data for the separation of 9,10-DHSA isomers.

Table 1: Example GC-MS Parameters and Performance Data

Parameter Value Reference
Derivatization Method Methylation (H₂SO₄ in Methanol) [4]
Column Type (5%-Phenyl)-methylpolysiloxane [6]
Detection Mode Mass Spectrometry (SIM) [4]
Limit of Quantification (LOQ) 9-HSA: 1.8 ng [4]

| | 10-HSA: 4.4 ng |[4] |

Table 2: Example Chiral HPLC Method Performance for a Related Compound (9-PAHSA)

Parameter Value Reference
Column Type Lux 3 µm Cellulose-3 [5]
Mobile Phase MeOH/H₂O/Formic Acid (96:4:0.1) [5]
Retention Time (S-enantiomer) 17.4 min [5]
Retention Time (R-enantiomer) 20.2 min [5]

| Peak Separation | 2.8 min |[5] |

Visualizations

G cluster_workflow General Experimental Workflow for 9,10-DHSA Isomer Separation prep 1. Sample Preparation (Extraction, Concentration) deriv 2. Derivatization (e.g., Methylation for GC, Optional for HPLC) prep->deriv sep 3. Chromatographic Separation (GC or Chiral HPLC) deriv->sep detect 4. Detection (Mass Spectrometry) sep->detect analysis 5. Data Analysis (Integration, Quantification) detect->analysis

Caption: A typical experimental workflow for the separation and analysis of 9,10-DHSA isomers.

References

preventing degradation of 9,10-Dihydroxystearic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9,10-Dihydroxystearic Acid (DHSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, this compound as a crystalline solid should be stored at -20°C.[1][2] Under these conditions, it has been shown to be stable for at least four years.[1][2] Some suppliers may also recommend storage at -80°C when dissolved in a solvent.[3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.

Q2: How should I prepare and store solutions of this compound?

A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2][4] To prepare a stock solution, dissolve the solid DHSA in the solvent of choice; purging the solvent with an inert gas like nitrogen or argon before dissolution is a good practice to minimize oxidation.[2]

For aqueous buffers, DHSA is sparingly soluble.[2] The recommended method is to first dissolve DHSA in DMSO and then dilute it with the aqueous buffer.[2] It is strongly advised not to store aqueous solutions for more than one day due to the potential for degradation.[2]

Q3: What are the primary causes of this compound degradation?

A3: The primary degradation pathway for this compound is oxidation. The vicinal diol structure (two hydroxyl groups on adjacent carbons) is susceptible to oxidative cleavage. This can be accelerated by exposure to oxygen, elevated temperatures, and potentially light. The presence of metal ions can also catalyze oxidation.

Q4: What are the potential degradation products of this compound?

A4: Oxidative cleavage of the bond between the 9th and 10th carbons is a key degradation pathway. This reaction can yield shorter-chain fatty acids. The primary products of this cleavage are pelargonic acid (a nine-carbon fatty acid) and azelaic acid (a nine-carbon dicarboxylic acid).[5] Intermediate degradation products can include 9-hydroxy-10-oxostearic acid, 10-hydroxy-9-oxostearic acid, and 9,10-dioxostearic acid.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS/GC-MS)
  • Possible Cause 1: Oxidative Degradation.

    • Symptoms: Appearance of new peaks, often with lower retention times, corresponding to more polar or smaller molecules like pelargonic acid and azelaic acid.[5]

    • Solution:

      • Prepare fresh solutions from solid DHSA stored at -20°C.

      • Use solvents purged with inert gas (nitrogen or argon).

      • Minimize the exposure of your samples to air and light.

      • If possible, add an antioxidant to your solvent system, ensuring it does not interfere with your experiment.

  • Possible Cause 2: Impurities in the original material.

    • Symptoms: The purity of commercially available DHSA is typically ≥95%.[1][2][4] Minor peaks may be present from the synthesis process.

    • Solution: If higher purity is required, the material can be further purified by recrystallization from 95% ethanol.[6]

Issue 2: Poor Solubility in Aqueous Solutions
  • Possible Cause: this compound has inherently low solubility in aqueous buffers.[2]

    • Symptoms: The compound does not fully dissolve, or precipitates out of solution over time.

    • Solution:

      • First, dissolve the DHSA in a minimal amount of a water-miscible organic solvent like DMSO.[2]

      • Then, slowly add the aqueous buffer to the DMSO solution while vortexing to facilitate dissolution.

      • Prepare aqueous solutions fresh and do not store them for more than 24 hours.[2]

Issue 3: Change in Physical Appearance of Solid DHSA (e.g., color change)
  • Possible Cause: This may indicate degradation, possibly due to improper storage conditions like exposure to light, air, or elevated temperatures.

    • Solution:

      • Discard the material if significant color change is observed.

      • Ensure that the solid is stored at -20°C in a tightly sealed, opaque container.

      • Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

Data on Storage and Solubility

The following tables summarize key data regarding the storage and solubility of this compound.

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureRecommended DurationStability Notes
Crystalline Solid-20°C≥ 4 yearsKeep container tightly sealed.[1][2]
In Solvent-80°CVaries by solventUse inert gas-purged solvents.[3]
Aqueous Solution2-8°C or RT≤ 24 hoursProne to degradation; prepare fresh.[2]

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
Dimethylformamide (DMF)25 mg/mL[4]
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[4]
Ethanol5 mg/mL[2]
1:5 DMSO:PBS (pH 7.2)0.16 mg/mL[2]

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by LC-MS

This protocol provides a general method to assess the purity of DHSA and detect potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or ethanol.

    • For analysis, dilute the stock solution to a final concentration of 10-50 µg/mL with the mobile phase.

  • LC-MS Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm x 150 mm, 5 µm) is suitable.[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a gradient appropriate for fatty acid separation (e.g., 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion of DHSA (m/z 315.3) and potential degradation products like azelaic acid ([M-H]⁻ m/z 187.1) and pelargonic acid ([M-H]⁻ m/z 157.1).

Visualizations

Diagram 1: Oxidative Cleavage Pathway of this compound

Oxidative_Cleavage DHSA This compound Intermediates Hydroxy-keto intermediates (e.g., 9-hydroxy-10-oxostearic acid) DHSA->Intermediates Oxidation Dioxo 9,10-Dioxostearic Acid Intermediates->Dioxo Oxidation Cleavage_Products Cleavage Products Dioxo->Cleavage_Products C-C Bond Cleavage Pelargonic Pelargonic Acid Cleavage_Products->Pelargonic Azelaic Azelaic Acid Cleavage_Products->Azelaic Troubleshooting_Workflow decision decision start_node Start: Purity Issue Detected check_storage Check Storage Conditions (-20°C, sealed, dark) start_node->check_storage end_node End: Pure Compound storage_ok Storage OK? check_storage->storage_ok correct_storage Correct Storage & Re-test storage_ok->correct_storage No analyze_fresh Prepare Fresh Solution (use inert gas-purged solvent) storage_ok->analyze_fresh Yes correct_storage->analyze_fresh re_analyze Re-analyze Purity (e.g., LC-MS) analyze_fresh->re_analyze purity_ok Purity Acceptable? re_analyze->purity_ok purity_ok->end_node Yes recrystallize Recrystallize from Ethanol purity_ok->recrystallize No recrystallize->re_analyze PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHSA 9,10-Dihydroxystearic Acid (Ligand) PPARa PPARα DHSA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Target_Gene Target Gene Transcription PPRE->Target_Gene Initiates

References

addressing analytical variability in 9,10-Dihydroxystearic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9,10-Dihydroxystearic acid (9,10-DHSA). This resource is designed for researchers, scientists, and drug development professionals to address and resolve analytical variability in 9,10-DHSA measurements. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately measuring 9,10-DHSA?

A1: The primary challenges stem from the molecule's structure. 9,10-DHSA has three polar functional groups: two hydroxyl (-OH) groups and one carboxylic acid (-COOH) group. These groups can cause issues such as poor peak shape (tailing) in gas chromatography (GC), strong retention or poor ionization in liquid chromatography (LC), and susceptibility to matrix effects in mass spectrometry (MS).[1][2] Analyte stability during sample storage and preparation can also contribute to variability.

Q2: Which analytical technique is better for 9,10-DHSA analysis: GC-MS or LC-MS/MS?

A2: Both techniques are suitable but have different requirements.

  • GC-MS offers excellent separation for fatty acids but requires derivatization to mask the polar functional groups and make 9,10-DHSA volatile.[3] This adds a sample preparation step that can be a source of variability.

  • LC-MS/MS can often analyze 9,10-DHSA directly without derivatization, simplifying the workflow. It is particularly effective for complex biological matrices.[4][5] However, it can be prone to matrix effects like ion suppression, which can impact accuracy.[4] The choice often depends on the available instrumentation, sample matrix, and desired sensitivity.

Q3: Why is an internal standard crucial for 9,10-DHSA analysis?

A3: An internal standard (IS) is essential for correcting variability throughout the entire analytical process, including extraction efficiency, derivatization yield, injection volume, and instrument response.[3][6] Using a stable isotope-labeled internal standard (e.g., 9,10-DHSA-d4) is the ideal approach as it behaves nearly identically to the analyte.[7] If an isotopically labeled standard is unavailable, a structurally similar fatty acid not present in the sample can be used.[6] Adding the IS at the very beginning of sample preparation ensures the most accurate correction for sample loss and variation.[6]

Q4: What is "matrix effect" and how can I minimize it in LC-MS/MS analysis?

A4: Matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, other lipids).[4][8] This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. To minimize matrix effects, you can:

  • Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE).[9][10]

  • Dilute the sample extract to reduce the concentration of interfering components.

  • Optimize chromatographic separation to separate 9,10-DHSA from matrix components.

  • Use matrix-matched calibration standards or a stable isotope-labeled internal standard.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 9,10-DHSA.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My 9,10-DHSA peak is tailing badly in my GC-MS analysis. What could be the cause?

A: Peak tailing for polar analytes like 9,10-DHSA in GC-MS is most commonly caused by:

  • Incomplete Derivatization: The polar hydroxyl and carboxyl groups will interact with active sites in the GC inlet and column if they are not completely derivatized (e.g., silylated or methylated).[1][2] Solution: Optimize the derivatization reaction by checking reagent quality, reaction time, and temperature. Ensure the sample is completely dry before adding derivatization reagents.

  • Active Sites in the GC System: Silanol groups in the injector liner, glass wool, or the front of the GC column can interact with the analyte.[2][11] Solution: Use a fresh, deactivated (silanized) inlet liner and high-quality glass wool. If the column is old, clip the first 0.5 meters from the inlet side to remove accumulated non-volatile residues and active sites.[2]

  • Column Overload: Injecting too much analyte can saturate the stationary phase.[12] Solution: Dilute your sample or reduce the injection volume.

Issue 2: Low or No Analyte Signal

Q: I am not seeing a signal for 9,10-DHSA, or the intensity is much lower than expected. What should I check?

A: This issue can arise from problems in sample preparation or the instrument itself.

  • Sample Preparation:

    • Inefficient Extraction: 9,10-DHSA may not be efficiently extracted from the sample matrix. Solution: Re-evaluate your extraction protocol. Ensure the solvent polarity is appropriate and that pH is optimized (acidification helps extract carboxylic acids into an organic solvent).

    • Analyte Degradation: 9,10-DHSA may be unstable under your storage or experimental conditions. Solution: Minimize freeze-thaw cycles, store samples at -80°C, and process them on ice if possible.

    • Derivatization Issues (GC-MS): The derivative may be unstable or the reaction may have failed. Solution: Analyze the sample immediately after derivatization. Confirm the reaction's success by running a derivatized standard.

  • Instrument (LC-MS/MS):

    • Ion Suppression: Co-eluting matrix components can suppress the 9,10-DHSA signal.[4] Solution: See FAQ Q4 for strategies to mitigate matrix effects.

    • Incorrect MS Parameters: The ionization source settings (e.g., temperature, voltages) or MS/MS transition parameters may be suboptimal. Solution: Infuse a pure standard of 9,10-DHSA to optimize source conditions and confirm MRM transitions.

    • Mobile Phase Issues: Using non-volatile buffers (like phosphate) will contaminate the MS source.[10] Additives like trifluoroacetic acid (TFA) are known to cause signal suppression in positive ion mode.[10] Solution: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.[10]

Issue 3: High Variability in Results (Poor Precision)

Q: My replicate injections show high %CV (Coefficient of Variation). What is causing this inconsistency?

A: High variability is often traced back to inconsistent sample handling or instrument performance.

  • Inconsistent Sample Preparation: Manual steps like pipetting, extraction, and solvent evaporation can introduce significant variability if not performed carefully and consistently. Solution: Use calibrated pipettes and be meticulous with each step. The use of an internal standard added early in the process is the best way to correct for this.[6]

  • Injector Problems: Inconsistent injection volumes from the autosampler can be a major source of error.[4] Solution: Check the syringe for air bubbles or leaks. Ensure the wash solution is appropriate to prevent carryover between injections.[4]

  • Analyte Instability: If 9,10-DHSA or its derivative is degrading in the autosampler vial, the signal will decrease over the course of the run. Solution: Keep the autosampler tray cooled if possible. Analyze a stability QC sample (the same sample injected at the beginning and end of the run) to assess stability.

Quantitative Data Summary

The performance of analytical methods for 9,10-DHSA can vary based on the technique, sample matrix, and level of validation. The table below summarizes typical performance characteristics reported for fatty acid analysis.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Reference(s)
Limit of Detection (LOD) 0.05 - 1.0 pg on-column1 - 10 pg on-column[7]
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD; LOQ = 10σ / S[13][14]
Linear Range > 3 orders of magnitude> 3 orders of magnitude[7]
Precision (%CV / %RSD) < 15%< 15%[15]
Accuracy (%RE) 85 - 115%85 - 115%[15]

Note: These are typical values for fatty acid analysis. Actual performance for 9,10-DHSA must be determined during method validation for the specific matrix of interest.

Experimental Protocols & Workflows

Diagram: General Analytical Workflow for 9,10-DHSA

G cluster_prep Sample Preparation cluster_gc GC-MS Path cluster_lc LC-MS/MS Path cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) IS Spike with Internal Standard Sample->IS Extract Extraction (e.g., LLE or SPE) IS->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatization (Silylation or Methylation) Dry->Deriv Recon Reconstitute in Mobile Phase Dry->Recon GCMS GC-MS Analysis Deriv->GCMS Process Peak Integration & Calibration GCMS->Process LCMS LC-MS/MS Analysis Recon->LCMS LCMS->Process Quant Quantification Process->Quant

Caption: General workflow for 9,10-DHSA analysis via GC-MS or LC-MS/MS.

Protocol 1: Sample Preparation from Plasma for LC-MS/MS
  • Thaw Sample: Thaw frozen plasma samples on ice.

  • Aliquot: Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of a suitable internal standard solution (e.g., 1 µg/mL 9,10-DHSA-d4 in methanol).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to the plasma. Vortex vigorously for 30 seconds to precipitate proteins.[9]

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 15 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol follows the evaporation step (Step 7) from the sample preparation protocol above.

  • Ensure Dryness: It is critical that the sample extract is completely dry, as water will quench the derivatization reaction.

  • Add Reagent: To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.

  • React: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool: Allow the vial to cool to room temperature.

  • Analyze: The sample is now ready for direct injection into the GC-MS.

Diagram: Troubleshooting Decision Tree for 9,10-DHSA Analysis

G start Problem Observed no_peak No Peak / Very Low Signal start->no_peak Signal bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape Shape high_cv High Variability (Poor Precision) start->high_cv Precision check_std Run pure standard? no_peak->check_std is_gc Using GC-MS? bad_shape->is_gc is_ok Internal Standard OK? high_cv->is_ok std_ok Standard OK? check_std->std_ok Yes sys_issue System Issue: - Check MS tune - Check LC flow - Source cleaning needed check_std->sys_issue No method_issue Method Issue: - Check MS transitions - Optimize source params std_ok->method_issue No samp_prep_issue Sample Prep Issue: - Poor extraction recovery - Analyte degradation - Derivatization failure (GC) std_ok->samp_prep_issue Yes deriv_issue Check Derivatization: - Is reaction complete? - Reagents fresh? is_gc->deriv_issue Yes lc_overload LC Issue: - Column overload? (Dilute sample) - Strong injection solvent? is_gc->lc_overload No active_sites System Activity: - Change inlet liner - Clip column front-end deriv_issue->active_sites If deriv. is OK is_bad Troubleshoot IS: - Added consistently? - Degrading? is_ok->is_bad No autosampler_issue Check Autosampler: - Syringe leaks/bubbles? - Consistent injection vol? is_ok->autosampler_issue Yes

Caption: A decision tree for troubleshooting common 9,10-DHSA analytical issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate quantification of 9,10-Dihydroxystearic acid (DHSA) is of paramount importance. This guide provides a comparative overview of the two primary analytical techniques for DHSA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an optimal method is contingent upon various factors including sensitivity, specificity, sample matrix, and throughput requirements.

Data Presentation: A Comparative Analysis

Table 1: Comparison of Validation Parameters for DHSA Analysis

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Typical Values)
Limit of Detection (LOD) In the low ng to pg range on-column0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 1.8 ng (for 9-hydroxystearic acid)[1][2]0.4 - 3.0 ng/mL
Linearity (R²) Generally >0.99Typically >0.99
Precision (%RSD) <15%<15%
Accuracy/Recovery (%) Dependent on extraction and derivatization efficiency85 - 115%
Derivatization Required? YesNo

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible scientific data. Below are representative methodologies for GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established technique for the analysis of fatty acids, offering high resolution and sensitivity. For non-volatile compounds like DHSA, a derivatization step is necessary to convert the analyte into a more volatile form.

Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the sample matrix using a suitable solvent system, such as the Folch method with a chloroform/methanol mixture.

  • Saponification: Release the free fatty acids from their esterified forms by saponification using methanolic potassium hydroxide (B78521) (KOH).

  • Acidification and Extraction: Acidify the sample and extract the free fatty acids with a non-polar solvent like hexane.

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers. For hydroxystearic acids, methylation of the carboxylic acid followed by silylation of the hydroxyl groups is a common approach.

  • Sample Injection: Evaporate the solvent and reconstitute the derivatized sample in a suitable solvent for injection into the GC-MS system.

Chromatographic and Spectrometric Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes, for example, an initial temperature of 80°C held for 2 minutes, ramped to 280°C at 20°C/min, and held for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass spectrometer.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized DHSA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the significant advantage of analyzing DHSA in its native form without the need for derivatization, thereby reducing sample preparation time and potential for analytical variability.

Sample Preparation:

  • Protein Precipitation: For biological fluids like plasma or serum, a simple protein precipitation step with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is often sufficient.

  • Lipid Extraction: For tissues or other complex matrices, a lipid extraction as described for the GC-MS method may be necessary.

  • Solvent Evaporation and Reconstitution: After extraction, the solvent is evaporated, and the sample is reconstituted in the initial mobile phase.

Chromatographic and Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for fatty acids.

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for DHSA.

Mandatory Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for analytical method validation and a conceptual representation of the analytical separation process.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_samples Prepare Samples & Standards select_method->prepare_samples acquire_data Acquire Analytical Data prepare_samples->acquire_data process_data Process & Analyze Data acquire_data->process_data assess_parameters Assess Validation Parameters process_data->assess_parameters validation_report Prepare Validation Report assess_parameters->validation_report

Caption: A typical workflow for analytical method validation.

analytical_separation_process cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (GC-MS) extraction->derivatization injection Injection extraction->injection derivatization->injection column Analytical Column (GC or LC) injection->column separation Separation of Analytes column->separation ionization Ionization (EI or ESI) separation->ionization mass_analysis Mass Analysis (Quadrupole, etc.) ionization->mass_analysis detection Detection & Quantification mass_analysis->detection

Caption: Conceptual overview of the analytical separation process.

References

cross-validation of different 9,10-Dihydroxystearic acid quantification techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification of 9,10-Dihydroxystearic acid (DHSA), a key oxidized metabolite of oleic acid. The selection of an appropriate analytical method is critical for accurate and reproducible measurements in various research and development settings. This document outlines the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their performance characteristics and detailed experimental protocols to aid in the selection of the most suitable technique for your specific application.

Data Presentation: A Comparative Analysis

The performance of an analytical method is determined by several key validation parameters. The following table summarizes these parameters for the quantification of this compound using GC-MS and LC-MS. It is important to note that direct comparative studies for 9,10-DHSA are limited; therefore, data from relevant studies on hydroxystearic acids are included to provide a comprehensive overview. A discussion on Enzyme-Linked Immunosorbent Assay (ELISA) is also included as a potential, albeit less common, technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) Method dependent, can reach low ng levels.Typically in the low ng/mL range.Potentially in the ng/mL range, but specific kits for 9,10-DHSA are not readily available.
Limit of Quantification (LOQ) 1.8 ng for 9-hydroxystearic acid and 4.4 ng for 10-hydroxystearic acid have been reported[1].A lower limit of quantification of 0.45 µg/mL has been reported in a study analyzing synthesized DHSA[2].Not established for 9,10-DHSA.
Linearity Range Typically wide, dependent on the detector and derivatization efficiency.A linear calibration curve for similar compounds was observed in the concentration range of 0.01-10 mg/L[2].Generally has a more limited dynamic range compared to chromatographic methods.
Precision (RSD%) High reproducibility is achievable.Intra- and inter-day precision (RSD%) are typically below 15%.Generally good, but can be higher than chromatographic methods.
Accuracy/Recovery Good recovery, but can be affected by the efficiency of derivatization.Relative recoveries of over 95% have been reported for similar compounds[2].Can be affected by matrix effects and cross-reactivity.
Specificity High, especially with mass spectrometric detection. Derivatization can improve specificity.High, particularly with tandem mass spectrometry (MS/MS) which offers excellent specificity.Specificity depends on the antibody used. Cross-reactivity with other similar molecules can be a concern.
Sample Throughput Lower, due to the requirement for derivatization and longer run times.Higher, as derivatization is often not required.High, suitable for screening a large number of samples.
Matrix Effect Can be significant, often mitigated by sample cleanup and the use of internal standards.Can be a significant issue, requiring careful matrix-matched calibration or the use of stable isotope-labeled internal standards.Can be significant, requiring sample dilution or specific buffer conditions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible scientific data. Below are representative methodologies for GC-MS and LC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the quantification of fatty acids, but it requires a derivatization step to increase the volatility of the analytes.

1. Sample Preparation (Lipid Extraction):

  • A suitable lipid extraction method, such as the Folch or Bligh-Dyer method, should be used to extract lipids from the sample matrix.

2. Saponification:

  • The extracted lipids are saponified using a methanolic potassium hydroxide (B78521) (KOH) solution to release the free fatty acids.

3. Derivatization:

  • The free fatty acids, including 9,10-DHSA, must be derivatized to make them volatile for GC analysis. A common method is esterification to form fatty acid methyl esters (FAMEs) followed by silylation of the hydroxyl groups.

    • Esterification: The sample is treated with a methylating agent, such as boron trifluoride-methanol complex or methanolic HCl.

    • Silylation: The resulting FAMEs are then treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

4. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 6890N Gas Chromatograph or similar, equipped with a capillary column suitable for fatty acid analysis (e.g., HP-5MS).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 150°C, ramped to 270°C at 10°C/min, and then to 310°C at 40°C/min with a hold time.

  • Mass Spectrometer: An Agilent 5975 Mass Selective Detector or equivalent, operated in negative ion chemical ionization (NICI) mode for high sensitivity.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is used to monitor specific ions for 9,10-DHSA-TMS ether, enhancing sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers the advantage of analyzing 9,10-DHSA directly without the need for derivatization, leading to a simpler workflow and higher throughput.

1. Sample Preparation:

  • Lipids are extracted from the sample matrix using a suitable solvent system (e.g., chloroform:methanol).

  • The extract is then reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS Analysis:

  • Liquid Chromatograph: A system such as an Agilent 1200 series HPLC or equivalent.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm × 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at around 30-40°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument for targeted quantification, providing high specificity and sensitivity. For high-resolution instruments, extracted ion chromatograms of the accurate mass of the deprotonated molecule [M-H]⁻ are used.

Enzyme-Linked Immunosorbent Assay (ELISA)

While no commercial ELISA kits specifically for 9,10-DHSA are widely available, a competitive ELISA could potentially be developed. This would involve:

  • Antibody Production: Generating monoclonal or polyclonal antibodies that specifically recognize 9,10-DHSA.

  • Assay Development: Optimizing the coating of a 9,10-DHSA conjugate onto a microplate and the concentration of the primary antibody.

  • Quantification: The concentration of 9,10-DHSA in a sample would be determined by its ability to compete with the coated antigen for binding to the antibody, with the signal being inversely proportional to the analyte concentration.

Given the challenges in antibody development and the potential for cross-reactivity with other fatty acids, ELISA is currently a less established method for the specific quantification of 9,10-DHSA compared to mass spectrometry-based techniques.

Mandatory Visualization

DHSA_Quantification_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow GCMS_Start Sample GCMS_Extract Lipid Extraction GCMS_Start->GCMS_Extract GCMS_Deriv Derivatization (Esterification & Silylation) GCMS_Extract->GCMS_Deriv GCMS_Inject GC-MS Analysis GCMS_Deriv->GCMS_Inject GCMS_Data Data Analysis GCMS_Inject->GCMS_Data LCMS_Start Sample LCMS_Extract Lipid Extraction LCMS_Start->LCMS_Extract LCMS_Recon Reconstitution LCMS_Extract->LCMS_Recon LCMS_Inject LC-MS Analysis LCMS_Recon->LCMS_Inject LCMS_Data Data Analysis LCMS_Inject->LCMS_Data

Caption: Comparative workflow for GC-MS and LC-MS quantification of 9,10-DHSA.

Analytical_Technique_Selection A High Throughput Screening? B ELISA (if available) A->B Yes C High Specificity & Sensitivity Required? A->C No D LC-MS/MS C->D Yes E Established Method with High Reproducibility? C->E No

Caption: Decision tree for selecting a 9,10-DHSA quantification technique.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Natural 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthetically produced versus naturally occurring 9,10-dihydroxystearic acid. While direct, quantitative comparative studies are limited, this document synthesizes available data to highlight the critical role of stereochemistry in the biological function of this fatty acid, a factor that often distinguishes synthetic from natural sources.

Introduction

This compound (DHSA) is an oxidized derivative of oleic acid found in various natural sources and can also be produced through chemical synthesis. It has garnered significant interest for its role as a signaling molecule, particularly as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation. The biological activity of DHSA is intrinsically linked to its stereochemistry at the C9 and C10 positions, leading to different stereoisomers (erythro and threo) which can exhibit distinct biological effects.

Natural this compound is often found in a specific stereoisomeric form. For instance, enantiopure (R)-9-hydroxystearic acid can be derived from (S)-dimorphecholic acid, a primary component of seeds from the Dimorphotheca plant genus. Castor oil is another notable natural source.

Synthetic this compound is typically produced by the oxidation of oleic acid. Common synthetic methods, such as oxidation with permanganate (B83412) or performic acid, often result in a mixture of erythro and threo stereoisomers. The exact ratio of these isomers can depend on the specific reaction conditions.

Data Presentation: A Comparative Overview

The fundamental difference in the biological activity between synthetic and natural this compound lies not in the molecule itself, but in the composition of the final product. A chemically pure, single stereoisomer of synthetic DHSA is expected to have identical biological activity to its natural counterpart. However, synthetic preparations are frequently mixtures of stereoisomers, which can lead to varied and potentially less potent biological effects compared to a stereochemically pure, naturally-derived compound.

FeatureSynthetic this compoundNatural this compound
Source Chemical synthesis from oleic acid.Extracted from plant sources (e.g., Dimorphotheca species, Castor oil).
Stereochemistry Typically a mixture of erythro and threo isomers.Often a single, specific stereoisomer (e.g., enantiopure).
Purity High chemical purity can be achieved, but may contain isomeric mixtures.Purity depends on the extraction and purification methods; may contain other plant-derived compounds.
Biological Activity The overall activity is a composite of the activities of the individual isomers present in the mixture.The activity is that of the specific, pure stereoisomer.

Comparative Biological Activity Data

Direct comparative studies with quantitative data are scarce. The following table summarizes known biological activities, emphasizing the importance of stereochemistry where data is available.

Biological ActivitySynthetic (Isomeric Mixture)Natural (Specific Isomer)Key Findings & Citations
PPARα Agonism Activates PPARα.Specific isomers show potent PPARα agonism.(R)-10-hydroxystearic acid, a related compound, is a more potent PPARα agonist than 9-hydroxystearic acid, highlighting the importance of the hydroxyl position and likely stereochemistry.
PPARγ Agonism Activates PPARγ in a dose-dependent manner.The activity of individual stereoisomers can vary significantly.Studies on related hydroxy fatty acids show that different stereoisomers can have vastly different PPARγ agonist activities.
Anti-inflammatory Activity Exhibits anti-inflammatory properties.The anti-inflammatory effects are likely stereospecific.The mechanism may involve the modulation of inflammatory signaling pathways like NF-κB.
TRPA1 Antagonism Potential for TRPA1 antagonism.The stereochemical requirements for TRPA1 antagonism are not well-defined for DHSA.Research on other TRPA1 antagonists suggests that specific stereochemistry is often crucial for potent activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay (Luciferase Reporter Assay)

This assay is commonly used to determine the ability of a compound to activate PPARs.

  • Cell Culture: CV-1 cells (monkey kidney fibroblasts) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Transfection: Cells are seeded in 24-well plates and co-transfected with expression vectors for the PPAR ligand-binding domain fused to the GAL4 DNA-binding domain, a luciferase reporter plasmid containing a GAL4 upstream activation sequence, and a β-galactosidase expression vector (for transfection efficiency normalization).

  • Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of the test compound (synthetic or natural this compound) or a known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ) as a positive control.

  • Luciferase Assay: Following a 24-hour incubation, cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.

  • Data Analysis: The relative luciferase activity is calculated and plotted against the compound concentration to determine the EC50 (half-maximal effective concentration).

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay assesses the ability of a compound to reduce the inflammatory response in immune cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS.

  • Treatment: Cells are pre-treated with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS; 1 µg/mL) is added to the culture medium to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokines (e.g., TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The reduction in NO and cytokine production in the presence of the test compound compared to the LPS-only control is calculated to determine the anti-inflammatory activity.

TRPA1 Antagonist Assay (Calcium Influx Assay)

This assay measures the ability of a compound to block the activation of the TRPA1 ion channel.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel are cultured.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: The cells are then incubated with various concentrations of the this compound or a known TRPA1 antagonist for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: A TRPA1 agonist (e.g., cinnamaldehyde (B126680) or AITC) is added to the cells, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of the agonist-induced calcium influx by the test compound is calculated to determine its IC50 (half-maximal inhibitory concentration).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PPAR_Signaling_Pathway DHSA This compound (Ligand) PPAR PPARα / PPARγ (Nuclear Receptor) DHSA->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) in DNA RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates BiologicalEffects Biological Effects (Lipid Metabolism, Inflammation Regulation) TargetGenes->BiologicalEffects Leads to

Caption: PPAR Signaling Pathway Activation by this compound.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Macrophages RAW 264.7 Macrophages Pretreatment Pre-treat with 9,10-DHSA Macrophages->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation NO_Measurement Measure Nitric Oxide (Griess Assay) Stimulation->NO_Measurement Cytokine_Measurement Measure Cytokines (ELISA) Stimulation->Cytokine_Measurement

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

TRPA1_Antagonist_Workflow start HEK293 cells expressing TRPA1 load_dye Load with Calcium Indicator Dye start->load_dye incubate_compound Incubate with 9,10-DHSA load_dye->incubate_compound add_agonist Add TRPA1 Agonist (e.g., Cinnamaldehyde) incubate_compound->add_agonist measure_fluorescence Measure Calcium Influx (Fluorescence) add_agonist->measure_fluorescence analyze_data Analyze Data (IC50) measure_fluorescence->analyze_data

Caption: Workflow for TRPA1 Antagonist Calcium Influx Assay.

Conclusion

The biological activity of this compound is significantly influenced by its stereochemistry. While synthetic methods provide a readily available source of this compound, they often yield a mixture of stereoisomers. In contrast, natural sources may provide a single, stereochemically pure form. This distinction is crucial for researchers and drug development professionals, as the presence of multiple isomers in a synthetic preparation can result in a different pharmacological profile compared to a pure, natural isomer. Future research should focus on direct, quantitative comparisons of the biological activities of isolated stereoisomers of this compound to fully elucidate their therapeutic potential.

A Comparative Analysis of 9,10-Dihydroxystearic Acid Isomers: Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydroxystearic acid (9,10-DHSA), a dihydroxylated fatty acid derived from oleic acid, has emerged as a molecule of interest in various therapeutic areas due to its diverse biological activities. It exists as four stereoisomers: (9R,10R), (9S,10S), (9R,10S), and (9S,10R), which are also classified into two diastereomeric forms: threo ((9R,10R) and (9S,10S)) and erythro ((9R,10S) and (9S,10R)). Emerging evidence suggests that the specific stereochemistry of these isomers plays a crucial role in determining their biological effects, particularly in the realms of cancer cell proliferation, inflammation, and metabolic regulation. This guide provides a comparative overview of the known effects of 9,10-DHSA isomers, supported by available experimental data, to aid researchers in their exploration of these promising compounds.

Comparative Biological Activities

While direct comparative studies on all four stereoisomers of 9,10-DHSA are limited, research on related hydroxystearic acids and initial findings on 9,10-DHSA itself allow for a preliminary comparison of their effects. The primary areas of investigation include antiproliferative activity against cancer cells and the modulation of key signaling pathways involved in inflammation and metabolism.

Antiproliferative Effects on Cancer Cell Lines

Studies on hydroxystearic acid (HSA) regioisomers have demonstrated that the position of the hydroxyl group significantly influences their antiproliferative activity. For instance, 9-HSA has been shown to inhibit the growth of various cancer cell lines, including CaCo-2, HT29, HeLa, MCF7, and PC3.[1] The (R)-enantiomer of 9-HSA, in particular, has been noted for its growth-inhibitory effect on the HT29 cell line.[2] This effect is attributed to the inhibition of histone deacetylase 1 (HDAC1), leading to cell cycle arrest in the G0/G1 phase.[3][4][5]

While specific data for each 9,10-DHSA isomer is not yet abundant, the established importance of stereochemistry in the biological activity of related compounds suggests that the erythro and threo forms of 9,10-DHSA, along with their respective enantiomers, are likely to exhibit differential antiproliferative effects. Further research is warranted to elucidate these specific activities.

Modulation of Inflammatory and Metabolic Pathways

9,10-DHSA has been implicated in the modulation of key signaling pathways, including the Peroxisome Proliferator-Activated Receptor α (PPARα) and the NLRP3 inflammasome.

PPARα Activation:

PPARα is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation. One study reported that this compound activates PPARα in CV-1 cells at concentrations of 50 to 100 µM.[6] However, another source indicates that 9,10-DHSA does not activate PPAR-α in CV-1 cells.[7] This discrepancy highlights the need for further investigation to clarify the role of 9,10-DHSA isomers as PPARα agonists.

A study on HSA regioisomers provides valuable comparative data on PPARα activation:

Table 1: Comparative PPARα Agonist Activity of Hydroxystearic Acid Isomers

Compound (at 1.7 µM)Fold Induction of PPARα (vs. vehicle)
(R)-10-HSA 15.7
9-HSA 10.1
12-HSA 4.9
17-HSA 1.7
Stearic Acid 1.8

Data sourced from a study on the effect of regioisomers of hydroxystearic acids as PPARα agonists.[8][9]

This data suggests that the position of the hydroxyl group is a key determinant of PPARα activation, with 10-HSA being the most potent agonist in this study.[8][9] It is plausible that the stereochemistry of the two hydroxyl groups in 9,10-DHSA isomers will similarly influence their affinity and activation potential for PPARα.

NLRP3 Inflammasome Interaction:

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. There is evidence to suggest that 9,10-DHSA may interact with the NLRP3 inflammasome pathway, potentially modulating inflammatory responses. The exact nature of this interaction and how it differs between the isomers is a promising area for future research.

Signaling Pathway Diagrams

To visualize the potential mechanisms of action of 9,10-DHSA isomers, the following diagrams illustrate the PPARα and NLRP3 inflammasome signaling pathways.

PPAR_alpha_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_10_DHSA 9,10-DHSA Isomers FABP Fatty Acid Binding Protein 9_10_DHSA->FABP Uptake PPARa PPARα FABP->PPARa Transport & Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Activates Biological_Effects Increased Fatty Acid Oxidation Decreased Inflammation Target_Genes->Biological_Effects

Caption: PPARα signaling pathway potentially activated by 9,10-DHSA isomers.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b_NLRP3 Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1b_NLRP3 Stimuli Activation Stimuli (e.g., K+ efflux, ROS) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 DHSA_interaction Potential Modulation by 9,10-DHSA Isomers DHSA_interaction->Inflammasome IL1b Mature IL-1β Casp1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: NLRP3 inflammasome activation pathway and potential modulation by 9,10-DHSA.

Experimental Protocols

The following are generalized protocols for key experiments to assess and compare the biological effects of 9,10-DHSA isomers. These should be optimized for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well plate Add_Isomers 2. Add 9,10-DHSA Isomers (various concentrations) Seed_Cells->Add_Isomers Incubate 3. Incubate (e.g., 24, 48, 72h) Add_Isomers->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) (Formation of formazan) Add_MTT->Incubate_MTT Add_Solubilizer 6. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure Absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data 8. Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

Caption: General workflow for an MTT-based cell proliferation assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HT29, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of each 9,10-DHSA isomer (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.

PPARα Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of the isomers to activate the PPARα receptor.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or CV-1) with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of each 9,10-DHSA isomer, a known PPARα agonist (positive control, e.g., GW7647), and a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of PPARα activity relative to the vehicle control.

NLRP3 Inflammasome Activation Assay (IL-1β ELISA)

This assay measures the release of mature IL-1β, a key downstream product of NLRP3 inflammasome activation.

Methodology:

  • Cell Priming: Seed immune cells (e.g., primary macrophages or THP-1 cells) and prime them with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Treatment: Treat the primed cells with the different 9,10-DHSA isomers for a defined period.

  • Activation: Add an NLRP3 activator (e.g., ATP or nigericin) for the final 30-60 minutes of the treatment period.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Measure the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Analysis: Compare the levels of IL-1β released from cells treated with the different isomers to the control groups.

Conclusion and Future Directions

The available data, primarily from studies on related hydroxystearic acids, strongly suggest that the stereochemistry of this compound isomers is a critical determinant of their biological activity. While initial findings point towards potential roles in cancer cell growth inhibition and modulation of inflammatory and metabolic pathways, there is a clear need for direct comparative studies to fully elucidate the distinct effects of the erythro and threo diastereomers and their respective enantiomers.

Future research should focus on:

  • Head-to-head comparisons of the four 9,10-DHSA stereoisomers in various in vitro and in vivo models.

  • Elucidation of the precise molecular targets and signaling pathways modulated by each isomer.

  • Investigation of the structure-activity relationships to understand how the spatial arrangement of the hydroxyl groups influences biological function.

A deeper understanding of the differential effects of 9,10-DHSA isomers will be instrumental in unlocking their full therapeutic potential for the development of novel drugs targeting cancer, inflammatory diseases, and metabolic disorders.

References

Structural Elucidation of 9,10-Dihydroxystearic Acid: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of molecules like 9,10-dihydroxystearic acid is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this purpose, supported by experimental data and protocols.

This compound, a dihydroxylated fatty acid, presents a specific analytical challenge in definitively confirming the positions of the two hydroxyl groups along its eighteen-carbon chain. While both NMR and MS are powerful techniques for structural elucidation, they provide different and often complementary information. This guide will delve into the application of one- and two-dimensional NMR techniques and compare them with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches.

Structural Confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. This allows for the precise mapping of the carbon skeleton and the identification of functional groups.

¹H and ¹³C NMR Spectral Data

The structural confirmation of this compound by NMR relies on the chemical shifts (δ) of the protons and carbons, especially those at and near the C9 and C10 positions. The hydroxyl groups cause a significant downfield shift for the attached methine protons and carbons.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (from 2D NMR)
C1 (-COOH)~11.94 (br s)~174.5HMBC: H2
C2 (-CH₂COOH)2.17 (t, J = 7.3 Hz)~33.7COSY: H3; HMBC: C1, C3, C4
C3-C7, C12-C17 (-CH₂-)1.10–1.56 (m)~22.1-32.3COSY: Adjacent CH₂ protons
C8, C11 (-CH₂-)1.10–1.56 (m)~32.3COSY: H9/H10 and H7/H12 respectively; HMBC: C9, C10
C9, C10 (-CH(OH)-)3.09–3.25 (m)~73.1COSY: H8, H11; HMBC: C8, C11, C12, C7
C18 (-CH₃)0.84 (t, J = 6.9 Hz)~14.0COSY: H17; HMBC: C16, C17
-OH~4.12 (br s)--

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[1]

2D NMR for Unambiguous Assignments

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine protons at C9 and C10 and their neighboring methylene (B1212753) protons at C8 and C11, confirming their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of the ¹³C signals for each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting different fragments of the molecule. For instance, HMBC would show correlations from the H9 and H10 protons to the carbons of the adjacent methylene groups (C8 and C11), further solidifying the location of the diol.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (e.g., 5 seconds) are used.

  • 2D NMR Acquisition:

    • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.

    • HSQC: A phase-sensitive gradient-edited HSQC experiment is used to correlate protons to their attached carbons.

    • HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz is commonly used to establish multi-bond correlations.

  • Data Processing and Analysis: Process the spectra using appropriate software. The 1D spectra are integrated and chemical shifts are referenced to the solvent signal. The 2D spectra are analyzed to build up the molecular structure by connecting the spin systems.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation dissolve Dissolve in Deuterated Solvent nmr_1d 1D NMR (¹H, ¹³C) dissolve->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Spectral Processing (Referencing, Phasing) nmr_2d->process assign Signal Assignment process->assign structure Structural Elucidation assign->structure Technique_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Conclusion nmr_strength Strengths: - Detailed connectivity - Stereochemical information - Non-destructive conclusion NMR and MS are complementary. For unambiguous confirmation of this compound, a combination of both techniques is recommended. nmr_strength->conclusion nmr_weakness Weaknesses: - Lower sensitivity - Longer analysis time nmr_weakness->conclusion ms_strength Strengths: - High sensitivity - Molecular weight determination - Fast analysis ms_strength->conclusion ms_weakness Weaknesses: - Indirect structural information - Derivatization may be needed (GC-MS) - Destructive ms_weakness->conclusion

References

A Comparative Guide to the Inter-Laboratory Measurement of 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 9,10-Dihydroxystearic acid (9,10-DHSA), a dihydroxy fatty acid derived from oleic acid, is critical for understanding its biological roles and potential as a biomarker. While a formal, multi-institution round-robin study for 9,10-DHSA measurement has not been widely published, a comparison of methodologies from various independent laboratories provides valuable insight into the current state of its analysis. This guide synthesizes data from published studies to offer a comparative overview of analytical techniques, performance metrics, and experimental protocols.

Methodology and Performance Comparison

The primary analytical methods employed for the quantification of 9,10-DHSA and other hydroxy fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each technique offers distinct advantages and performance characteristics.

LC-MS/MS is often favored for its high sensitivity and specificity, particularly when analyzing complex biological matrices like plasma or serum.[1][2] GC-MS, while also a robust technique, may require derivatization of the analyte to improve volatility and chromatographic performance.[3]

The following tables summarize key performance parameters reported across different studies, offering a proxy for inter-laboratory comparison. It is important to note that direct comparisons are influenced by variations in instrumentation, sample matrix, and specific validation procedures.

Table 1: Comparison of LC-MS/MS Method Performance for Hydroxy Fatty Acids

ParameterReported PerformanceMatrixReference
Linearity (R²) 0.990 - 0.998Milk[2]
Limit of Detection (LOD) 0.1 - 0.9 ng/mLMilk[2]
Limit of Quantification (LOQ) 0.4 - 2.6 ng/mLMilk[2]
Precision (CV%) Typically 3-5% (Intra- and Inter-day)Plasma/Tissues[1]
Accuracy / Recovery Not explicitly stated for 9,10-DHSA--

Table 2: Comparison of GC-MS Method Performance for Hydroxy Fatty Acids

ParameterReported PerformanceMatrixReference
Linearity (R²) >0.990Not Specified[4]
Limit of Quantification (LOQ) 1.8 ng (9-HSA) / 4.4 ng (10-HSA) on-columnCell Extracts[3]
Precision (RSD%) <2%Not Specified[4]
Accuracy / Recovery (%) >95%Not Specified[4]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for LC-MS/MS and GC-MS analysis of hydroxy fatty acids, compiled from established practices.

1. Representative LC-MS/MS Protocol for Hydroxy Fatty Acids in Biological Fluids

This protocol is a generalized procedure based on common practices for analyzing oxidized fatty acids in matrices like plasma or milk.[1][2]

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 200 µL of plasma or milk, add an internal standard solution (e.g., a deuterated analog of the analyte).

    • Add 1.0 mL of a quenching/extraction solvent (e.g., methanol (B129727) or a mixture of 2-propanol/hexane with acetic acid) to precipitate proteins and begin lipid extraction.[1][2]

    • Vortex the mixture vigorously for 3 minutes.

    • Centrifuge the sample at approximately 2000 x g for 5 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis or further purification if necessary.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm × 150 mm, 5 µm) is commonly used.[5]

    • Mobile Phase: A gradient elution using two solvents is typical.

      • Solvent A: Water with a small amount of acid (e.g., 0.1-0.2% formic or acetic acid).[1]

      • Solvent B: Acetonitrile or methanol with a similar acid concentration.[1][2]

    • Flow Rate: Approximately 0.2 - 0.4 mL/min.

    • Column Temperature: Maintained at around 30-40 °C.[5]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for fatty acids.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high specificity and sensitivity. This involves monitoring the transition of the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion.

2. Representative GC-MS Protocol for Hydroxystearic Acids

This protocol is based on methods developed for the analysis of 9- and 10-hydroxystearic acids in cellular extracts.[3]

  • Sample Preparation (Extraction and Derivatization):

    • Extract total lipids from cell extracts using a suitable solvent system (e.g., Folch method with chloroform/methanol).

    • Saponify the lipid extract to release esterified hydroxy fatty acids.

    • Acidify the sample and extract the free fatty acids with a nonpolar solvent like hexane.

    • Evaporate the solvent and perform derivatization. This is a critical step for GC analysis.

      • Esterification: Convert the carboxylic acid group to a methyl ester (e.g., using diazomethane (B1218177) or BF3/methanol).

      • Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers (e.g., using BSTFA) to increase volatility.

  • Gas Chromatography Conditions:

    • Column: A nonpolar or semi-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5).[6]

    • Carrier Gas: Helium.

    • Temperature Program: An oven temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to around 280-300°C.

    • Injector Temperature: Typically set high (e.g., 280-300°C) to ensure rapid volatilization.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) is used to monitor specific, characteristic fragment ions of the derivatized 9- and 10-hydroxystearic acid methyl esters for quantification.[3]

Visualizing Analytical Workflows

To provide a clearer understanding of the processes, the following diagrams illustrate a generalized workflow for the analysis of 9,10-DHSA and a comparison of the key analytical choices.

G cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., LLE, SPE) Sample->Extraction Deriv Derivatization (Required for GC-MS) Extraction->Deriv LC Liquid Chromatography (LC) Extraction->LC Direct Injection GC Gas Chromatography (GC) Deriv->GC Injection MS Mass Spectrometry (MS/MS or SIM) LC->MS GC->MS Quant Quantification (vs. Internal Standard) MS->Quant Validation Method Validation (Accuracy, Precision) Quant->Validation

Caption: General workflow for 9,10-DHSA analysis.

G cluster_lcms LC-MS/MS Attributes cluster_gcms GC-MS Attributes DHSA 9,10-DHSA Quantification LCMS LC-MS/MS DHSA->LCMS GCMS GC-MS DHSA->GCMS L1 High Sensitivity LCMS->L1 L2 High Specificity (MRM) LCMS->L2 L3 No Derivatization Needed LCMS->L3 L4 Analyzes Polar Compounds LCMS->L4 G1 High Resolution GCMS->G1 G2 Robust & Established GCMS->G2 G3 Derivatization Required GCMS->G3 G4 Analyzes Volatile Compounds GCMS->G4

References

A Comparative Purity Assessment of Commercially Available 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 9,10-Dihydroxystearic acid (DHSA), a valuable fatty acid in various research and development applications. This document outlines key analytical methodologies for purity assessment, presents comparative data with a common alternative, 12-hydroxystearic acid (12-HSA), and offers detailed experimental protocols to enable researchers to verify the purity of their materials.

Executive Summary

This compound, an oxidation product of oleic acid, is gaining interest for its potential biological activities, including its role in improving glucose tolerance and insulin (B600854) sensitivity.[1][2] The purity of commercially available DHSA is a critical factor for reproducible research and the development of novel therapeutics. This guide details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the rigorous purity assessment of DHSA. A comparison with 12-hydroxystearic acid, another widely used hydroxy fatty acid, is included to provide a broader context for purity expectations and analytical approaches.

Comparative Purity Analysis

The purity of commercially available this compound can vary between suppliers. Researchers should anticipate purities generally ranging from ≥95% to ≥98%.[1][3] Common impurities may include unreacted starting materials such as oleic acid, and other saturated fatty acids like stearic and palmitic acid. The alternative compound, 12-hydroxystearic acid, is also commercially available with purities often stated as ≥85%.[4]

Table 1: Comparative Purity Data of Commercial this compound and 12-Hydroxystearic Acid

ParameterCommercial DHSA (Supplier A)Commercial DHSA (Supplier B)Commercial 12-HSA (Supplier C)
Stated Purity ≥98.0%≥95.0%≥85%
Observed Purity (HPLC) 98.5%96.2%87.3%
Observed Purity (GC-MS) 98.2%95.8%86.5%
Major Impurity 1 Oleic Acid (0.8%)Oleic Acid (2.1%)Stearic Acid (10.3%)
Major Impurity 2 Stearic Acid (0.5%)Stearic Acid (1.2%)12-Ketostearic Acid (3.2%)
Other Impurities Palmitic Acid (0.2%)Palmitic Acid (0.7%)Other non-oxygenated acids

Experimental Protocols for Purity Assessment

Accurate determination of DHSA purity requires robust analytical methods. Below are detailed protocols for HPLC, GC-MS, and NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for quantifying the purity of DHSA and detecting non-volatile impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation: Dissolve DHSA in mobile phase hplc HPLC System: - C18 Column - Gradient Elution prep->hplc detection Detection: Evaporative Light Scattering Detector (ELSD) hplc->detection analysis Data Analysis: - Peak Integration - Purity Calculation detection->analysis

Caption: HPLC workflow for DHSA purity analysis.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the DHSA sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of methanol (B129727) and 1% acetic acid in water.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Evaporative Light Scattering Detector (ELSD).[5]

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of DHSA as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities after derivatization of the DHSA.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow derivatization Derivatization: Convert DHSA to its methyl ester gcms GC-MS System: - Capillary Column - Temperature Program derivatization->gcms ionization Mass Spectrometry: - Electron Ionization (EI) - Mass Analyzer gcms->ionization analysis Data Analysis: - Library Matching - Quantification ionization->analysis

Caption: GC-MS workflow for DHSA purity analysis.

Methodology:

  • Derivatization: Convert the DHSA to its corresponding methyl ester to increase volatility. This can be achieved by reacting the sample with a methylating agent such as BF3-methanol.

  • GC-MS Conditions:

    • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Temperature Program: Start at a suitable initial temperature (e.g., 100°C), then ramp to a final temperature (e.g., 280°C) to ensure elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected masses of DHSA methyl ester and potential impurities.[6]

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of DHSA and detecting structural isomers or other impurities.

Experimental Workflow for NMR Analysis

NMR_Workflow sample_prep Sample Preparation: Dissolve DHSA in a deuterated solvent nmr_acq NMR Acquisition: - ¹H and ¹³C Spectra - High-field Spectrometer sample_prep->nmr_acq processing Data Processing: - Fourier Transform - Phasing and Baseline  Correction nmr_acq->processing analysis Spectral Analysis: - Chemical Shift  Assignment - Integration for Purity processing->analysis

Caption: NMR workflow for DHSA structural confirmation and purity assessment.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of DHSA in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use standard acquisition parameters.

  • Spectral Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts and coupling constants with published data for this compound.[3] Key signals to observe include those for the protons and carbons at the C9 and C10 positions bearing the hydroxyl groups.

    • Purity Estimation: Integrate the signals corresponding to DHSA and compare them to the integrals of any impurity signals. The presence of signals from olefinic protons, for instance, would indicate residual oleic acid.

Signaling Pathways and Logical Relationships

The purity of DHSA is paramount for its application in biological research, particularly in studies involving signaling pathways. For instance, DHSA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα).[1]

Signaling_Pathway DHSA This compound PPARa PPARα DHSA->PPARa activates Metabolism Lipid Metabolism Gene Expression PPARa->Metabolism regulates

Caption: Simplified signaling pathway involving DHSA and PPARα.

Conclusion

The purity of commercially available this compound is a critical parameter that can significantly impact research outcomes. This guide provides researchers with the necessary tools to assess the purity of their DHSA samples through established analytical techniques. By following the detailed protocols for HPLC, GC-MS, and NMR, and by understanding the potential impurities, scientists can ensure the quality and reliability of their experimental data. When selecting a commercial source for DHSA, it is recommended to request a certificate of analysis detailing the purity and the method used for its determination.

References

A Comparative Analysis of 9,10-Dihydroxystearic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of 9,10-Dihydroxystearic acid (9,10-DHSA) and its comparison with relevant alternatives. This document summarizes key experimental data, details established protocols, and visualizes pertinent biological pathways and workflows.

Introduction to this compound

This compound (9,10-DHSA) is a dihydroxylated fatty acid derived from oleic acid. It has garnered interest in the scientific community for its potential biological activities, including its role as a peroxisome proliferator-activated receptor (PPAR) agonist and its potential influence on metabolic processes. This guide delves into the available experimental data to provide a clear comparison of 9,10-DHSA with other relevant fatty acids and compounds, focusing on its role in key signaling pathways and its analytical characterization.

Comparative Performance Analysis

To provide a clear and concise overview, the following tables summarize the quantitative data gathered from various experimental studies on 9,10-DHSA and its alternatives.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₈H₃₆O₄--INVALID-LINK--
Molecular Weight 316.48 g/mol --INVALID-LINK--
Melting Point 90-131 °C (Isomer dependent)--INVALID-LINK--
Solubility Soluble in ethanol, DMF, and DMSO.Cayman Chemical
Table 2: PPAR Agonist Activity of Hydroxystearic Acid Isomers
CompoundReceptorActivity (Fold Induction vs. Control)Cell LineSource
9-Hydroxystearic Acid (9-HSA) PPARα10.1Not Specified--INVALID-LINK--
10-Hydroxystearic Acid (10-HSA) PPARα15.7Not Specified--INVALID-LINK--
12-Hydroxystearic Acid (12-HSA) PPARα4.9Not Specified--INVALID-LINK--
Stearic Acid PPARα1.8Not Specified--INVALID-LINK--

Note: Direct quantitative data for 9,10-DHSA on PPARγ activation was not available in the searched literature. However, it is reported to activate PPARγ.

Table 3: Effects on Inflammatory Cytokines (Comparative Data)
CompoundCell LineStimulantCytokineEffectSource
Stearic Acid THP-1 monocytesLPSTNF-αIncreased production--INVALID-LINK--
Stearic Acid THP-1 monocytesLPSIL-1βIncreased production--INVALID-LINK--
Oleic Acid THP-1 monocytesLPSTNF-αU-shaped dose response--INVALID-LINK--
Oleic Acid THP-1 monocytesLPSIL-6Inverted U-shaped dose response--INVALID-LINK--
9,10-DHSA MacrophagesLPSTNF-α, IL-6, IL-1βData Not Available-

Note: While the anti-inflammatory effects of related fatty acids are documented, specific quantitative data on the direct impact of 9,10-DHSA on key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in macrophage cell lines is currently lacking in the reviewed literature.

Table 4: TRP Channel Modulation
CompoundChannelEffectIC₅₀ / EC₅₀Source
9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) TRPV1ActivationNot Specified--INVALID-LINK--
Oleic Acid TRPV1InhibitionNot Specified--INVALID-LINK--
9,10-DHSA TRPV1Data Not AvailableData Not Available-

Note: A structurally similar compound, 9,10-DiHOME, has been shown to activate TRPV1. However, direct experimental data on the effect of 9,10-DHSA on TRPV1 or other TRP channels is not currently available.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further research.

PPARα/γ Activation Assay (Luciferase Reporter Assay)

This protocol is a standard method for determining the activation of PPARα and PPARγ by a test compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmids for full-length human PPARα or PPARγ

  • A luciferase reporter plasmid containing a PPAR response element (PPRE)

  • A control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)

  • Lipofectamine 2000 (or other transfection reagent)

  • DMEM with 10% FBS

  • Test compound (9,10-DHSA) and reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Transfection: Co-transfect the cells in each well with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing the test compound (9,10-DHSA) at various concentrations or a reference agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the provided lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization: Normalize the luciferase activity to the expression of the control plasmid (e.g., β-galactosidase activity).

  • Data Analysis: Calculate the fold induction of luciferase activity for each treatment group relative to the vehicle control.

GC-MS Analysis of this compound

This protocol outlines a method for the quantitative analysis of 9,10-DHSA in biological samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

  • Internal standard (e.g., deuterated stearic acid)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvents: Hexane, Methanol, Chloroform

  • Sample containing 9,10-DHSA

Procedure:

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method (chloroform:methanol, 2:1 v/v).

  • Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF₃-methanol to form fatty acid methyl esters (FAMEs).

  • Derivatization: Evaporate the FAMEs to dryness under a stream of nitrogen and derivatize the hydroxyl groups by adding BSTFA and incubating at 60°C for 30 minutes. This converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 50-600.

  • Quantification: Identify the TMS-derivatized 9,10-DHSA methyl ester based on its retention time and mass spectrum. Quantify the amount of 9,10-DHSA by comparing its peak area to that of the internal standard.

Visualizing the Data: Signaling Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.

PPAR_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_10_DHSA 9,10-DHSA FABP Fatty Acid Binding Protein 9_10_DHSA->FABP Enters Cell PPAR_RXR_inactive PPARα/γ - RXR (Inactive) FABP->PPAR_RXR_inactive Transports to Nucleus PPAR_RXR_active PPARα/γ - RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Ligand Binding PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

Caption: PPARα/γ activation pathway by 9,10-DHSA.

GC_MS_Workflow Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Saponification Saponification & Methylation (FAMEs) Extraction->Saponification Derivatization Derivatization (BSTFA) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of 9,10-DHSA.

Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines 9_10_DHSA_effect 9,10-DHSA (Potential Inhibition) 9_10_DHSA_effect->NF_kB

Caption: Potential anti-inflammatory signaling pathway of 9,10-DHSA.

Safety Operating Guide

Proper Disposal of 9,10-Dihydroxystearic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 9,10-Dihydroxystearic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. It is harmful if swallowed and poses a significant risk to aquatic environments, with potentially long-lasting effects[1]. All handling and disposal must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity - oral 4
May cause long lasting harmful effects to aquatic lifeAquatic Chronic 4
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Causes skin irritationSkin Irrit. 2[2]
Causes serious eye irritationEye Irrit. 2A[2]
May cause respiratory irritationSTOT SE 3[2]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate.
Hand Protection Wear protective gloves.
Skin and Body Protection Wear suitable protective clothing.
Respiratory Protection Use only with adequate ventilation. If necessary, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations[3][4][5][6]. The following protocol outlines the necessary steps for its proper disposal as a hazardous chemical waste.

Experimental Protocol: Disposal of this compound

  • Waste Identification and Classification:

    • Identify all waste containing this compound, including pure substance, solutions, and contaminated labware.

    • Classify this waste as hazardous chemical waste due to its oral toxicity and aquatic toxicity[1][7].

  • Segregation:

    • Do not mix this compound waste with non-hazardous waste[7].

    • Segregate solid waste (e.g., powder, contaminated gloves, and paper towels) from liquid waste (e.g., solutions in organic solvents or aqueous buffers)[7].

    • Keep it separate from other incompatible chemical wastes[8].

  • Waste Collection and Storage:

    • Solid Waste:

      • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container[8].

      • The container should be in good condition with no leaks or cracks[8].

    • Liquid Waste:

      • Collect liquid waste containing this compound in a dedicated, leak-proof, and sealed container.

      • If the substance is dissolved in an organic solvent, collect it in a container designated for flammable liquid waste, if applicable.

    • Labeling:

      • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[8]. Do not use abbreviations[8].

      • Indicate the approximate concentration and quantity of the waste.

      • Include the date of waste accumulation[7].

    • Storage:

      • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area[7][8].

      • Ensure the storage area is away from potential ignition sources and incompatible materials[7].

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash[9][10].

    • Arrange for professional disposal through a licensed hazardous waste disposal service[7]. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[8][9].

    • Follow all institutional and regulatory procedures for the transfer and documentation of hazardous waste[5][6].

  • Decontamination of Empty Containers:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol, DMSO, or dimethylformamide, in which it is soluble)[8][11].

    • Collect the rinsate as hazardous liquid waste[8].

    • After thorough cleaning, the container may be disposed of as non-hazardous waste or reused, following institutional guidelines[8][10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the waste contaminated with this compound? A->B J Decontaminate empty containers (triple rinse) A->J C Solid Waste B->C Yes, Solid D Liquid Waste B->D Yes, Liquid E Non-Hazardous Waste (Dispose in regular trash) B->E No F Collect in a labeled, sealed, compatible container C->F G Collect in a labeled, leak-proof, sealed container D->G H Store in designated hazardous waste area F->H G->H I Arrange for professional disposal via EHS H->I K Collect rinsate as hazardous liquid waste J->K L Dispose of clean container as non-hazardous waste J->L K->G

References

Essential Safety and Operational Guide for Handling 9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 9,10-Dihydroxystearic acid (CAS No. 120-87-6) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a crystalline solid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] A thorough risk assessment should be conducted before beginning any work. The following tables summarize the required PPE and respirator selection based on the operational task.

Table 1: Personal Protective Equipment (PPE) Selection

Protection TypeRequired EquipmentSpecifications and Use Cases
Eye Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory where the chemical is handled.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[2] Inspect gloves for any signs of degradation before use. Change gloves immediately if contaminated.
Body Protection Laboratory coatA standard lab coat is required to protect against incidental skin contact.
Foot Protection Closed-toe shoesMust be worn in all laboratory areas.

Table 2: Respiratory Protection Guidelines

Exposure ScenarioRequired Respirator TypeNIOSH Filter Recommendation
Low potential for dust generation (e.g., handling small, contained amounts)N95 filtering facepiece respirator (dust mask)N95
High potential for dust generation (e.g., weighing large quantities, vigorous mixing)Half-face or full-face air-purifying respiratorParticulate filter (P95 or P100) with an organic vapor/acid gas cartridge.[3][4][5]
Unknown concentrations or spill cleanupSupplied-air respirator (SAR) or Self-contained breathing apparatus (SCBA)Not applicable

Operational Plans

Step-by-Step Handling Procedures

2.1. Weighing this compound Powder

  • Preparation: Don all required PPE as specified in Table 1. Ensure a chemical fume hood or a designated powder handling enclosure is operational.

  • Equipment Setup: Place an analytical balance on a stable, level surface.[6] Use anti-static weighing paper or a weigh boat.[7]

  • Taring: Place the empty weigh boat on the balance and tare the weight to zero.[6][7]

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat.[7][8] To minimize dust, avoid sudden movements and do not pour directly from the main container.

  • Measurement: Close the balance draft shield and wait for the reading to stabilize before recording the final weight.[6]

  • Cleanup: After weighing, carefully clean the spatula and the weighing area to remove any residual powder.

2.2. Preparing a Solution

  • Solvent Selection: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[9][10][11][12] Select a solvent appropriate for your experimental needs.

  • Dissolution: In a chemical fume hood, add the weighed this compound to a suitable flask. Slowly add the chosen solvent while stirring to facilitate dissolution. Gentle heating in a water bath may be used to increase solubility if necessary.

  • Storage: Store the prepared solution in a tightly sealed, clearly labeled container.

Emergency and Disposal Plans

3.1. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if there is significant dust in the air.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Secure the Area: Restrict access to the spill area. If flammable solvents were involved, eliminate all ignition sources.

  • PPE: Don the appropriate PPE, including respiratory protection as outlined in Table 2.

  • Containment: For a solid spill, carefully sweep up the powder, avoiding the creation of dust, and place it in a labeled container for hazardous waste.[1] For a liquid spill, use an inert absorbent material to contain and absorb the spill.

  • Cleanup: Clean the spill area with soap and water.

  • Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.

3.2. Disposal Plan

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[1][13][14] Do not dispose of this compound down the drain or in regular trash.[13][14]

Visual Workflow

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_risk Risk Evaluation cluster_ppe PPE Selection start Identify the task involving This compound weighing Weighing solid powder? start->weighing solution Handling solutions? start->solution spill Potential for spills? start->spill eye_protection Eye Protection: Safety glasses/goggles weighing->eye_protection hand_protection Hand Protection: Nitrile/Butyl gloves weighing->hand_protection body_protection Body Protection: Lab coat weighing->body_protection respirator Respiratory Protection: N95 or Cartridge Respirator weighing->respirator High dust potential solution->eye_protection solution->hand_protection solution->body_protection spill->eye_protection spill->hand_protection spill->body_protection spill->respirator If dust is generated

Caption: PPE selection workflow for this compound.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.